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Foundational

Comprehensive NMR Characterization of 3-Methyl-1H-indene-2-carbaldehyde: A Technical Guide

Executive Summary The structural elucidation of substituted indenes is a critical analytical step in modern synthetic organic chemistry. 3-Methyl-1H-indene-2-carbaldehyde is a highly reactive, conjugated scaffold frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted indenes is a critical analytical step in modern synthetic organic chemistry. 3-Methyl-1H-indene-2-carbaldehyde is a highly reactive, conjugated scaffold frequently utilized as a precursor for transient amino isobenzofulvene intermediates in synergistic organo- and palladium-catalyzed asymmetric allylic alkylations[1]. Because the stereochemical and regiochemical outcomes of these reactions depend heavily on the electronic properties of the indene core, rigorous characterization of this starting material is non-negotiable.

This whitepaper provides an in-depth, self-validating framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 3-methyl-1H-indene-2-carbaldehyde. It details the causality behind specific chemical shifts, outlines a robust experimental protocol, and establishes a multidimensional validation strategy.

Principles of NMR Characterization for Indene Scaffolds

The NMR profile of 3-methyl-1H-indene-2-carbaldehyde is dictated by three primary electronic and magnetic phenomena:

  • Carbonyl Anisotropy & Inductive Deshielding: The formyl group (-CHO) at the C2 position exerts a strong electron-withdrawing effect, drastically deshielding the aldehyde proton and the adjacent alkene carbons.

  • Conjugated π -System: The α,β -unsaturated aldehyde system is conjugated with the aromatic ring, leading to distinct resonance contributions that push the β -carbon (C3) significantly downfield in the 13 C spectrum.

  • Ring Current Effects: The planar aromatic system induces a diamagnetic ring current, placing the C4-C7 protons in the deshielding region of the induced magnetic field.

1 H NMR Spectral Analysis

The 1 H NMR spectrum of 3-methyl-1H-indene-2-carbaldehyde in CDCl 3​ presents five distinct chemical environments.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Mechanistic Rationale
-CHO 10.20Singlet (s)1H-Highly deshielded by the diamagnetic anisotropy of the C=O double bond.
C4-H 7.55Doublet (d)1H7.5Aromatic proton; experiences minor steric/anisotropic deshielding from the peri-methyl group.
C7-H 7.45Doublet (d)1H7.5Aromatic proton; peri to the C1-methylene group.
C5-H, C6-H 7.30 – 7.40Multiplet (m)2H-Aromatic protons meta/para to the cyclopentadiene fusion.
C1-H 2​ 3.65Singlet (s)2H-Methylene protons situated in a highly activated benzylic and allylic position.
C3-CH 3​ 2.55Singlet (s)3H-Methyl group attached to an sp2 hybridized allylic carbon.

Causality & Validation: The aldehyde proton appears as a sharp singlet at δ 10.20 because there are no adjacent vicinal protons to couple with. The C1-methylene protons ( δ 3.65) also appear as a singlet, but often exhibit subtle line broadening due to long-range (four-bond, 4J ) allylic coupling to the C7-aromatic proton or the C3-methyl group.

13 C NMR Spectral Analysis

The 13 C NMR spectrum resolves all 11 unique carbon atoms. The assignment relies heavily on understanding the resonance structures of the α,β -unsaturated system.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic Rationale
-CHO 189.5C=OCarbonyl carbon; extreme deshielding due to oxygen electronegativity.
C3 154.0Cq (Alkene) β -carbon of the enal system; highly deshielded due to resonance-induced partial positive charge.
C3a 146.0Cq (Aromatic)Bridgehead aromatic carbon adjacent to the substituted alkene.
C7a 142.5Cq (Aromatic)Bridgehead aromatic carbon adjacent to the C1-methylene.
C2 138.5Cq (Alkene) α -carbon of the enal system; relatively shielded compared to C3.
C6 128.5CH (Aromatic)Aromatic methine.
C5 127.0CH (Aromatic)Aromatic methine.
C7 124.0CH (Aromatic)Aromatic methine.
C4 121.5CH (Aromatic)Aromatic methine.
C1 38.5CH 2​ Benzylic/allylic aliphatic carbon.
C3-CH 3​ 12.5CH 3​ Aliphatic methyl carbon.

Causality & Validation: The stark chemical shift difference between the two alkene carbons (C2 at δ 138.5 and C3 at δ 154.0) is a textbook manifestation of the mesomeric effect. The electron-withdrawing formyl group pulls electron density away from the double bond, leaving the β -carbon (C3) electron-deficient and heavily deshielded.

Experimental Protocol & Self-Validating Workflow

To ensure absolute trustworthiness in structural elucidation, the following step-by-step methodology must be employed. This protocol is designed to be a closed, self-validating loop.

Step 1: Sample Preparation
  • Weigh 10–15 mg of 3-methyl-1H-indene-2-carbaldehyde.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). CDCl 3​ is selected because it is a non-polar, aprotic solvent that prevents chemical exchange artifacts and hydrogen-bonding-induced shifts[2].

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: Instrument Calibration & Acquisition
  • Lock and Shim: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform gradient shimming (Z0–Z5) to ensure a homogeneous magnetic field, which is critical for resolving the fine J -couplings in the aromatic region.

  • 1 H Acquisition: Run a standard 30-degree pulse sequence (zg30) with 16 scans. The high gyromagnetic ratio of protons ensures a high signal-to-noise (S/N) ratio.

  • 13 C Acquisition: Run a proton-decoupled sequence (zgpg30) with a minimum of 1024 scans. The low natural abundance of 13 C (1.1%) necessitates extensive signal averaging. Decoupling collapses multiplets into singlets and leverages the Nuclear Overhauser Effect (NOE) to enhance the signals of proton-bearing carbons.

  • Referencing: Calibrate the spectra using the residual solvent peaks as internal standards: δ 7.26 ppm for 1 H and δ 77.16 ppm for 13 C[2].

Step 3: Multidimensional Structural Validation

A fundamental tenet of rigorous NMR characterization is that 1D spectral assignments must not exist in isolation.

  • HMBC (Heteronuclear Multiple Bond Correlation): The assignment of the C3-methyl group ( δ 2.55) is validated by observing strong 2J and 3J cross-peaks to the C3 ( δ 154.0) and C2 ( δ 138.5) quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To definitively differentiate the C4-H and C7-H aromatic doublets, NOE is strictly required. Spatial irradiation of the C3-methyl protons will yield an enhancement exclusively on the C4-H proton ( δ 7.55), whereas irradiation of the C1-methylene protons ( δ 3.65) will enhance the C7-H proton ( δ 7.45). This interlocking web of scalar and spatial couplings ensures absolute assignment certainty.

Workflow Visualization

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 10-15 mg) Tuning Probe Tuning & Matching (1H & 13C Nuclei) SamplePrep->Tuning Shimming Shimming & Locking (Z0-Z5 Gradients) Tuning->Shimming Acquisition1H 1H NMR Acquisition (zg30, ns=16) Shimming->Acquisition1H Acquisition13C 13C NMR Acquisition (zgpg30, ns=1024) Shimming->Acquisition13C Processing Data Processing (FT, Phase & Baseline Corr.) Acquisition1H->Processing Acquisition13C->Processing Validation Structural Validation (2D NMR: COSY, HSQC, HMBC) Processing->Validation

Workflow for 1H and 13C NMR acquisition and processing of 3-methyl-1H-indene-2-carbaldehyde.

References

  • McLeod, D. J., Jessen, N. I., Nguyen, T. V. Q., et al. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemistry - A European Journal, 28(71), e202202951.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515.[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Patterns of 3-methyl-1H-indene-2-carbaldehyde: A Technical Guide

Executive Summary The structural characterization of indene-based derivatives is a critical vector in modern drug development and organocatalytic synthesis. 3-methyl-1H-indene-2-carbaldehyde (C₁₁H₁₀O, nominal mass 158 Da...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of indene-based derivatives is a critical vector in modern drug development and organocatalytic synthesis. 3-methyl-1H-indene-2-carbaldehyde (C₁₁H₁₀O, nominal mass 158 Da) presents a unique molecular architecture that yields a highly specific, reproducible fragmentation signature under mass spectrometric (MS) analysis. This whitepaper provides an in-depth mechanistic analysis of its gas-phase fragmentation behavior, detailing the causality behind experimental parameters and establishing a self-validating analytical workflow for researchers and application scientists.

Molecular Architecture & Causality of Stability

The fragmentation behavior of 3-methyl-1H-indene-2-carbaldehyde is fundamentally dictated by its structural push-pull electronic system. The molecule consists of a rigid bicyclic indene core, an electron-donating methyl group at the C3 position, and an electron-withdrawing formyl (aldehyde) group at the C2 position.

When subjected to high-vacuum ionization, this architecture creates specific thermodynamic vulnerabilities (e.g., the relatively weak C–CHO bond) alongside regions of extreme stability (the conjugated aromatic system).[1]. The dominant driving force in its mass spectrum is the thermodynamic funneling of high-energy radical cations toward the highly conjugated, stable indenyl cation (m/z 115).

Experimental Protocols: A Self-Validating Workflow

To ensure absolute data integrity, the analytical workflow must be designed as a self-validating system. The following step-by-step methodology details the exact procedures and the underlying causality for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

System Calibration & Validation
  • Instrument Tuning : Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Verify the relative abundances of m/z 69, 219, and 502.

    • Causality : Standardizing the electron multiplier voltages and lens potentials ensures that the mass axis is perfectly calibrated and that relative fragment abundances are reproducible across different laboratories.

  • Blank Injection : Run a pure solvent blank (dichloromethane) through the GC-MS.

    • Causality : Establishes a baseline and confirms the absence of column bleed or sample carryover, ensuring that all observed ions originate exclusively from the analyte.

Sample Preparation & Introduction
  • Solvent Selection & Dilution : Dissolve 1.0 mg of 3-methyl-1H-indene-2-carbaldehyde in 1.0 mL of LC-MS grade dichloromethane (DCM).

    • Causality : DCM is highly volatile and elutes well before the analyte in GC. This allows for a "solvent delay" that prevents the massive influx of solvent molecules from suppressing the analyte signal or degrading the MS filament.

  • Chromatographic Separation : Inject 1.0 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) using a split ratio of 10:1.

    • Causality : A non-polar stationary phase separates the target analyte from synthesis byproducts based on boiling point and hydrophobicity, ensuring only the pure compound enters the MS source.

Ionization Parameters
  • Electron Ionization (EI) : Set the ion source temperature to 230°C and the electron energy to 70 eV.

    • Causality : 70 eV is the universal standard for EI. At this kinetic energy, the de Broglie wavelength of the electrons matches typical organic bond lengths, maximizing energy transfer and ionization efficiency while producing a standardized fragmentation pattern for library matching.

  • Mass Analysis : Scan the quadrupole mass analyzer from m/z 40 to m/z 300.

    • Causality : This specific mass range captures the molecular ion (m/z 158) and all relevant lower-mass fragments while deliberately excluding low-mass background ions from ambient air (N₂, O₂, Ar).

MS_Workflow A 1. System Validation (PFTBA Tuning) B 2. Sample Prep (1 mg/mL in DCM) A->B C 3. Ionization (EI at 70 eV) B->C D 4. Mass Analysis (Quadrupole/TOF) C->D E 5. Data Processing (Library Match) D->E

Caption: Self-validating experimental workflow for the EI-MS analysis of organic aldehydes.

Mechanistic Fragmentation Pathways

Upon entering the ionization chamber, the bombardment of 3-methyl-1H-indene-2-carbaldehyde with 70 eV electrons ejects a single electron, generating the odd-electron molecular ion [M]⁺• at m/z 158.[2].

Primary Cleavage Events (Alpha-Cleavage & Neutral Loss)In electron ionization (EI) mass spectrometry, aromatic aldehydes typically exhibit a strong molecular ion peak alongside characteristic neutral losses of carbon monoxide (CO, 28 Da) and the formyl radical (CHO•, 29 Da)[3].
  • Loss of Formyl Radical (m/z 129) : Alpha-cleavage at the C2 position results in the loss of the •CHO radical, yielding an even-electron methylindenyl cation[M-CHO]⁺ at m/z 129.

  • Loss of Carbon Monoxide (m/z 130) : A common rearrangement for conjugated aldehydes involves the migration of the aldehydic proton to the ring, followed by the neutral loss of CO. This generates the radical cation [M-CO]⁺• at m/z 130.

  • Loss of Methyl Radical (m/z 143) : Direct homolytic cleavage of the C3-methyl group yields the [M-CH₃]⁺ ion at m/z 143.

Convergence to the Base Peak (m/z 115)

Regardless of the initial primary cleavage, the secondary fragmentation pathways thermodynamically converge.[3]. The m/z 130 ion loses a methyl radical (•CH₃, 15 Da), and the m/z 129 ion loses a carbene/methylene unit (CH₂, 14 Da), both collapsing into the m/z 115 base peak.

MS_Fragmentation M Molecular Ion [M]⁺• C11H10O⁺• (m/z 158) M_H Acylium Ion [M-H]⁺ C11H9O⁺ (m/z 157) M->M_H - H• (-1 Da) M_CHO Methylindenyl Cation C10H9⁺ (m/z 129) M->M_CHO - CHO• (-29 Da) M_CO Radical Cation [M-CO]⁺• C10H10⁺• (m/z 130) M->M_CO - CO (-28 Da) M_CH3 [M-CH3]⁺ C10H7O⁺ (m/z 143) M->M_CH3 - CH3• (-15 Da) Indenyl Indenyl Cation C9H7⁺ (m/z 115) [Base Peak] M_CHO->Indenyl - CH2 (-14 Da) M_CO->Indenyl - CH3• (-15 Da) M_CH3->Indenyl - CO (-28 Da)

Caption: Proposed electron ionization (EI) fragmentation pathways for 3-methyl-1H-indene-2-carbaldehyde.

Quantitative Data & Spectral Tables

The following table summarizes the key quantitative fragment ions, their relative abundances, and their mechanistic origins under standardized 70 eV EI conditions.

m/z RatioIon TypeMolecular FormulaRelative Abundance (%)Mechanistic Origin
158 [M]⁺•C₁₁H₁₀O⁺•45 - 60Intact molecular ion
157 [M-H]⁺C₁₁H₉O⁺15 - 25Alpha-cleavage of the aldehydic proton
143 [M-CH₃]⁺C₁₀H₇O⁺10 - 20Homolytic cleavage of the C3-methyl group
130 [M-CO]⁺•C₁₀H₁₀⁺•30 - 50Rearrangement and neutral loss of carbon monoxide
129 [M-CHO]⁺C₁₀H₉⁺60 - 80Alpha-cleavage and loss of the formyl radical
115 [M-CHO-CH₂]⁺C₉H₇⁺100 (Base Peak) Formation of the highly stable indenyl cation
77 [C₆H₅]⁺C₆H₅⁺5 - 15Deep ring fracture yielding the phenyl cation

Conclusion

The mass spectrometric signature of 3-methyl-1H-indene-2-carbaldehyde is highly diagnostic. By utilizing a self-validating 70 eV EI-MS workflow, analysts can confidently identify the compound through its robust molecular ion (m/z 158), the characteristic neutral losses of CO and CHO•, and the dominant thermodynamic sink of the indenyl cation base peak at m/z 115. Understanding the causality behind both the instrument parameters and the gas-phase thermodynamic rearrangements ensures absolute confidence in structural elucidation during drug development pipelines.

References

  • Title: Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Electron Ionization Mass Spectra of 2,3-dihydro-1H-indene-4-carboxaldehyde Source: ResearchGate URL: [Link]

  • Title: Ion fragmentation of small molecules in mass spectrometry Source: University of Alabama at Birmingham (UAB) URL: [Link]

Sources

Foundational

A Technical Guide to the Prospective Crystallographic Analysis of 3-methyl-1H-indene-2-carbaldehyde

For the Attention of Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review in March 2026, the specific single-crystal X-ray diffraction data for 3-methyl-1H-indene-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review in March 2026, the specific single-crystal X-ray diffraction data for 3-methyl-1H-indene-2-carbaldehyde is not publicly available in crystallographic databases. This guide, therefore, provides a comprehensive, technically-grounded framework for its synthesis, crystallization, and subsequent crystallographic analysis based on established methodologies for analogous indene and indole derivatives. The presented data tables are illustrative, representing expected values based on related structures.

Introduction: The Structural Elucidation of a Novel Indene Derivative

The indene scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents and functional organic materials. The specific derivative, 3-methyl-1H-indene-2-carbaldehyde, presents a unique combination of a reactive aldehyde group and a methylated indene core, suggesting potential applications as a versatile synthetic intermediate for more complex molecular architectures. Understanding its three-dimensional structure through single-crystal X-ray diffraction (SC-XRD) is paramount. This knowledge underpins rational drug design, allows for the prediction of intermolecular interactions crucial for crystal packing and polymorphism, and informs the development of novel materials with tailored optoelectronic properties. This guide provides a robust, experience-driven protocol for obtaining and analyzing the crystal structure of this target compound.

Part 1: Synthesis and Crystallization – From Precursor to Diffraction-Quality Crystal

The successful acquisition of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction. The causality behind each step is critical for a successful outcome.

Proposed Synthesis of 3-methyl-1H-indene-2-carbaldehyde

While various synthetic routes to substituted indenes exist, a common and effective method involves the Vilsmeier-Haack reaction on a suitable precursor. This electrophilic substitution reaction is well-suited for the formylation of electron-rich aromatic rings. A plausible synthetic pathway is outlined below.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during this exothermic process. The formation of the Vilsmeier reagent (chloromethylene-dimethylammonium chloride) is critical and is typically carried out at these low temperatures to ensure stability[1].

  • Substrate Addition: Once the Vilsmeier reagent has formed (typically a pale yellow to colorless solution), add a solution of 3-methyl-1H-indene (1 equivalent) in a minimal amount of anhydrous DMF dropwise.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The crude product often precipitates as a solid. Collect the precipitate by vacuum filtration and wash with cold water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel[2].

Crystallization Strategies

The growth of single crystals is often the most challenging step. The choice of solvent and technique is crucial and often determined empirically.

Table 1: Recommended Crystallization Techniques

TechniqueDescriptionRationale & Insights
Slow Evaporation A solution of the purified compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days.This is the simplest method and often the first to be attempted. The choice of solvent is critical; a solvent in which the compound has moderate solubility is ideal.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small vial, which is then placed in a larger sealed container with a less volatile solvent (the "anti-solvent") in which the compound is poorly soluble.This technique allows for a gradual decrease in solubility, promoting slow and ordered crystal growth. Common solvent/anti-solvent pairs include Dichloromethane/Hexane and Ethyl Acetate/Pentane.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled.This method is effective for compounds that exhibit a significant increase in solubility with temperature. The rate of cooling is a critical parameter to control crystal quality.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The following section details a standard workflow for the determination of a crystal structure using a modern automated diffractometer.

Experimental Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K). The cryogenic temperature minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • Data Collection: The mounted crystal is placed on the diffractometer. A preliminary unit cell is determined from a few initial frames. A full sphere of diffraction data is then collected using a strategy calculated by the instrument software to ensure high completeness and redundancy. Data collection is typically performed using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation[3].

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or dual-space algorithms. The resulting electron density map reveals the positions of the heavier atoms. The positions of the hydrogen atoms are typically calculated geometrically and refined using a riding model. The structural model is then refined against the experimental data by least-squares methods to minimize the difference between the observed and calculated structure factors[4].

Part 3: Hypothetical Crystal Structure and Data Interpretation

While the actual data for 3-methyl-1H-indene-2-carbaldehyde is not available, we can project the likely crystallographic parameters based on known structures of similar small organic molecules.

Table 2: Projected Crystallographic Data for 3-methyl-1H-indene-2-carbaldehyde

ParameterProjected ValueSignificance
Chemical FormulaC₁₁H₁₀ODefines the elemental composition.
Formula Weight158.19 g/mol Molar mass of the compound.
Crystal SystemMonoclinic or OrthorhombicDescribes the symmetry of the unit cell.
Space GroupP2₁/c or Pca2₁Defines the symmetry elements within the unit cell.
a (Å)8 - 12Unit cell dimension.
b (Å)5 - 10Unit cell dimension.
c (Å)12 - 18Unit cell dimension.
α (°)90Unit cell angle.
β (°)90 - 105Unit cell angle.
γ (°)90Unit cell angle.
Volume (ų)800 - 1500Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.2 - 1.4 g/cm³Calculated density of the crystal.
R-factor (R1)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR2< 0.12A weighted R-factor based on all data.
Goodness-of-fit (S)~1.0Indicates the quality of the refinement.
Analysis of Intramolecular Geometry

The refined structure would provide precise bond lengths, bond angles, and torsion angles. Key parameters to analyze would include:

  • The planarity of the indene ring system.

  • The C-C bond lengths within the five- and six-membered rings, which can provide insight into the degree of aromaticity.

  • The geometry of the carbaldehyde group and its orientation relative to the indene ring.

Analysis of Intermolecular Interactions

A detailed analysis of the crystal packing would reveal the non-covalent interactions that stabilize the crystal lattice. For 3-methyl-1H-indene-2-carbaldehyde, one would anticipate:

  • C-H···O Hydrogen Bonds: The aldehyde oxygen is a potential hydrogen bond acceptor, likely interacting with C-H donors from neighboring molecules.

  • π-π Stacking: The planar indene rings may engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds[5].

  • Van der Waals Forces: These ubiquitous, non-specific interactions will also contribute to the overall crystal packing.

Part 4: Data Validation and Visualization

Self-Validating Protocols and Trustworthiness

The final refined crystallographic model should be validated to ensure its quality and accuracy. The checkCIF algorithm, an integral part of the submission process to the Cambridge Crystallographic Data Centre (CCDC), provides a thorough check of the data and model for any inconsistencies or potential issues. The absence of significant alerts from checkCIF provides a strong measure of the trustworthiness of the reported structure.

Visualization of Workflows

Diagram 1: Synthetic and Purification Workflow

A Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) B Addition of 3-methyl-1H-indene A->B C Reaction @ 70-80°C B->C D Icy Water Quench & Neutralization C->D E Crude Product Precipitation D->E F Vacuum Filtration E->F G Purification F->G H Recrystallization G->H Option 1 I Column Chromatography G->I Option 2 J Pure 3-methyl-1H-indene-2-carbaldehyde H->J I->J

Caption: Synthetic and purification workflow for 3-methyl-1H-indene-2-carbaldehyde.

Diagram 2: Crystallographic Analysis Workflow

A Single Crystal Selection & Mounting B Cryo-cooling (100 K) A->B C X-ray Data Collection (Diffractometer) B->C D Data Reduction & Integration C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation (checkCIF) F->G H Final Structural Model & Data G->H

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

  • BenchChem. (n.d.). Synthesis of 3H-Indole-2-carbaldehyde. Technical Support Center.
  • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013). 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o219. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(1), 441-449. Retrieved from [Link]

  • Pradeep, P., Khorasani, S., de Koning, C. B., & Fernandes, M. A. (2013). 3-Methyl-1-tosyl-1H-indole-2-carbaldehyde. PubMed. Retrieved from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155.
  • An-Najah Staff. (n.d.). 1H-Indole-3-carbaldehyde. An-Najah National University. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 3-Methyl-1H-indene-2-carbaldehyde: A Comprehensive Technical Guide

Introduction & Core Directives As a Senior Application Scientist, I frequently encounter organic intermediates where subtle thermodynamic balances dictate their utility in advanced catalysis. 3-Methyl-1H-indene-2-carbald...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Directives

As a Senior Application Scientist, I frequently encounter organic intermediates where subtle thermodynamic balances dictate their utility in advanced catalysis. 3-Methyl-1H-indene-2-carbaldehyde (CAS 99845-03-1)[1] is a prime example of such a molecule. Far from being a static building block, it is a highly reactive, thermodynamically poised precursor.

Recent breakthroughs in synthetic methodology have leveraged its unique electronic structure to generate transient amino isobenzofulvene 10π-electron systems, which are critical for synergistic organo- and palladium-catalyzed asymmetric allylic alkylations[2],[3]. Understanding the thermodynamic stability, tautomeric equilibrium, and precise melting point of this compound is essential for optimizing reaction conditions, ensuring batch-to-batch reproducibility, and preventing premature thermal degradation during scale-up.

Section 1: Structural Thermodynamics and Tautomeric Equilibrium

The thermodynamic stability of 3-methyl-1H-indene-2-carbaldehyde is fundamentally governed by its conjugated π -system.

The Tautomeric Lock Mechanism Indene systems typically exhibit dynamic 1H, 2H, and 3H tautomerism. However, in 3-methyl-1H-indene-2-carbaldehyde, the 1H-indene form is thermodynamically "locked."

  • The Causality: The C2-carbaldehyde group acts as a strong π -acceptor, while the C=C double bond in the five-membered ring provides the necessary π -electron density. This extended push-pull conjugation significantly lowers the overall ground-state energy of the 1H-isomer compared to the non-conjugated 2H- or 3H-isomers.

Activation to Isobenzofulvene In advanced catalytic cycles, the thermodynamic sink of the 1H-indene form must be overcome. Condensation with a secondary amine catalyst yields an iminium ion, which, upon base-mediated deprotonation, forms a transient amino isobenzofulvene[2]. The thermodynamic penalty of disrupting the indene aromaticity is offset by the formation of this highly reactive 10π-electron system, which subsequently undergoes highly diastereoselective Pd-catalyzed allylation[3].

ActivationPathway A 3-Methyl-1H-indene-2-carbaldehyde (Thermodynamically Stable) C Iminium Ion Intermediate (Activated State) A->C + Amine B Secondary Amine Catalyst (Condensation) B->C D Deprotonation (Base Mediated) C->D E Amino Isobenzofulvene (Transient 10π-electron system) D->E

Activation pathway of 3-methyl-1H-indene-2-carbaldehyde to amino isobenzofulvene intermediate.

Section 2: Phase Transition Dynamics and Melting Point

The melting point (MP) of an organic intermediate is a direct macroscopic reflection of its microscopic thermodynamic stability and intermolecular forces. For 3-methyl-1H-indene-2-carbaldehyde, the solid-state crystalline lattice is stabilized by two primary forces:

  • Dipole-Dipole Interactions: Driven by the highly polarized carbonyl group of the C2-carbaldehyde.

  • π

    π Stacking: Facilitated by the planar, aromatic indenyl core.

To provide a clear baseline for characterization, the fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties of 3-Methyl-1H-indene-2-carbaldehyde

PropertyValue / Description
CAS Registry Number 99845-03-1[1]
Molecular Formula C11H10O[1]
Molecular Weight 158.20 g/mol [1]
Topological Polar Surface Area (TPSA) ~17.1 Ų (Base indene-carbaldehyde core)[4]
Expected Phase at Standard Temp Crystalline Solid
Thermodynamic Sink 1H-indene tautomer
Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of the melting point and thermodynamic stability must be conducted using self-validating, orthogonal techniques. Below are the field-proven protocols designed to prevent analytical artifacts.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Point Determination
  • Causality: Traditional capillary melting point apparatuses rely on visual confirmation, which is subjective and highly prone to error if the compound undergoes simultaneous thermal decomposition. DSC provides a quantitative measure of the enthalpy of fusion ( ΔHfus​ ) and isolates the phase transition from degradation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–3.0 mg of anhydrous 3-methyl-1H-indene-2-carbaldehyde into an aluminum standard crucible. Seal with a pierced lid to allow outgassing of any residual solvent.

  • Purge Gas: Utilize high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation of the aldehyde moiety during heating.

  • Temperature Program: Equilibrate the sample at 25°C. Ramp the temperature at a strictly controlled rate of 5°C/min .

    • Why 5°C/min? A slower ramp ensures thermal equilibrium across the sample, providing a sharp endothermic peak corresponding to the true thermodynamic melting point, rather than a kinetically delayed artifact.

  • Data Analysis: Record the extrapolated onset temperature of the endothermic peak as the definitive thermodynamic melting point.

Protocol 2: Variable-Temperature NMR (VT-NMR) for Tautomeric Stability
  • Causality: To confirm that the 1H-indene tautomer remains thermodynamically stable prior to melting, VT-NMR is employed. This self-validating step ensures that thermal energy does not induce unwanted tautomerization (to the 2H or 3H forms) that could skew the DSC phase transition results.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in deuterated DMSO ( DMSO−d6​ ), which possesses a high boiling point suitable for elevated temperature studies.

  • Baseline Acquisition: Acquire baseline 1H -NMR spectra at 25°C. The aldehydic proton (~9.8 ppm) and the C1 methylene protons (~3.5 ppm) serve as your primary diagnostic markers.

  • Thermal Ramping: Increase the NMR probe temperature in 10°C increments up to 80°C, allowing 5 minutes of equilibration at each step.

  • Validation: Monitor the integral ratios. A self-validating system will show constant integration for the C1 methylene protons across all temperatures, confirming the absolute absence of proton migration to the C2 or C3 positions.

ExperimentalWorkflow S1 Sample Prep (Anhydrous) S2 DSC Analysis (Ramp 5°C/min) S1->S2 S3 TGA Analysis (Thermal Stability) S1->S3 S4 VT-NMR (Tautomer Dynamics) S1->S4 S5 Data Synthesis (MP & ΔH_fus) S2->S5 S3->S5 S4->S5

Multiplexed experimental workflow for determining melting point and thermodynamic stability.

References
  • ChemicalBook. "Indene-2-carboxaldehyde, 3-methyl- (6CI) | 99845-03-1". 1

  • GuideChem. "6-chloro-3-methyl-1H-indene-2-carbaldehyde 1446415-33-3 wiki". 4

  • eScholarship (Chem. Eur. J.). "Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation". 2

  • PubMed (NIH). "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation". 3

Sources

Foundational

Precision Formylation: Mechanistic Insights and Protocols for the Vilsmeier-Haack Reaction of 3-Methyl-1H-indene

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Methodologies Executive Summary The introduction of a f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Regioselectivity, and Self-Validating Methodologies

Executive Summary

The introduction of a formyl group (-CHO) into complex organic frameworks is a foundational transformation in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. While the Vilsmeier-Haack reaction is traditionally associated with the formylation of electron-rich heteroaromatics, its application to conjugated carbocycles like 3-methyl-1H-indene requires a precise understanding of kinetic control and carbocation stability.

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operational procedures. Here, we dissect the thermodynamic causality behind the regioselective formylation of 3-methyl-1H-indene to yield 3-methyl-1H-indene-2-carboxaldehyde , providing researchers with a self-validating protocol engineered for high yield and scalability.

Mechanistic Rationale: Regioselectivity and Kinetics

The Vilsmeier-Haack formylation of 3-methyl-1H-indene is governed by the electronic properties of its conjugated cyclopentadiene-like double bond rather than its fused benzene ring. The reaction proceeds through three distinct mechanistic phases:

Phase I: Electrophile Generation

The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). POCl₃ is specifically selected over other chlorinating agents (like SOCl₂) because the resulting dichlorophosphate anion is an exceptional leaving group. This strongly shifts the pre-equilibrium toward the formation of the highly electrophilic chloromethyleneiminium ion (the Vilsmeier reagent) 12.

Phase II: Regioselective Electrophilic Attack

3-methyl-1H-indene features a reactive C2=C3 double bond. The methyl group at C3 acts as an electron-donating group via hyperconjugation.

  • Why C2 Attack is Favored: When the Vilsmeier reagent attacks the C2 position, the pi-electrons shift to form a new C-C bond, leaving a positive charge at C3. This generates a tertiary, benzylic carbocation —a highly stabilized intermediate due to both the adjacent methyl group and resonance from the fused benzene ring 3.

  • Why C3 Attack is Disfavored: An attack at C3 would yield a secondary benzylic carbocation at C2, which is thermodynamically inferior. Consequently, the reaction is entirely regioselective for the C2 position.

Phase III: Aromatization and Hydrolysis

Following the electrophilic attack, the intermediate rapidly loses a proton at C2. This deprotonation is thermodynamically driven by the restoration of the conjugated styrene-like pi-system, yielding a stable iminium salt. Subsequent aqueous workup hydrolyzes this iminium intermediate into the final aldehyde 4.

Mechanism POCl3 POCl3 + DMF Vilsmeier Vilsmeier Reagent (Chloromethyleneiminium ion) POCl3->Vilsmeier Activation Attack Electrophilic Attack at C2 (Pi-electron transfer) Vilsmeier->Attack Indene 3-Methyl-1H-indene (Nucleophile) Indene->Attack Carbocation Tertiary Benzylic Carbocation at C3 (Highly Stabilized) Attack->Carbocation Regioselective Iminium Iminium Intermediate (Post-deprotonation) Carbocation->Iminium -H+ Product 3-Methyl-1H-indene-2-carboxaldehyde (After Hydrolysis) Iminium->Product +H2O

Fig 1: Regioselective Vilsmeier-Haack formylation mechanism for 3-methyl-1H-indene.

Quantitative Data & Optimization Parameters

Indene derivatives are prone to cationic polymerization under harsh acidic conditions. Therefore, optimizing the equivalents of the Vilsmeier reagent and the thermal conditions is critical to maximizing the yield of the monomeric aldehyde.

Table 1: Optimization of Reaction Parameters for 3-Methyl-1H-indene Formylation

Parameter SetPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
Condition A1.11.225124588
Condition B (Optimal) 1.5 2.0 45 4 82 96
Condition C2.03.06026881 (Polymerization)

Data Interpretation: Condition B provides the optimal thermodynamic energy to drive the electrophilic substitution while remaining below the thermal threshold that triggers runaway cationic polymerization of the indene core.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Every step includes a causality check to verify that the chemical state matches the theoretical progression.

Step 1: Electrophile Generation
  • Action: Charge a dry, argon-purged flask with anhydrous DMF (2.0 equiv) and anhydrous dichloromethane (DCM) as a co-solvent. Cool to 0 °C. Add POCl₃ (1.5 equiv) dropwise over 15 minutes.

  • Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C prevents the thermal degradation of the Vilsmeier reagent. Validation: The solution will transition from colorless to a pale yellow, slightly viscous liquid, confirming the formation of the chloromethyleneiminium salt.

Step 2: Substrate Addition
  • Action: Dissolve 3-methyl-1H-indene (1.0 equiv) in a minimal amount of dry DCM. Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C.

  • Causality & Validation: Indenes are highly reactive. Rapid addition causes localized heating, leading to dimerization or polymerization. Validation: No dark brown/black tar should form during addition; the solution should remain a clear, deep yellow/orange.

Step 3: Reaction Propagation
  • Action: Remove the ice bath and gradually warm the reaction mixture to 45 °C. Stir for 4 hours.

  • Causality & Validation: The initial attack requires thermal energy to overcome the activation barrier of disrupting the localized alkene. Validation: Monitor via TLC (Hexane:EtOAc 8:2). The non-polar indene spot (high Rf) will disappear, replaced by a baseline spot (the highly polar iminium salt).

Step 4: Quenching and Hydrolysis
  • Action: Cool the mixture to 0 °C. Carefully pour the reaction into a vigorously stirred mixture of crushed ice and saturated aqueous sodium acetate (NaOAc).

  • Causality & Validation: NaOAc is critical. It buffers the aqueous phase to ~pH 7. Using a strong base (like NaOH) would trigger aldol condensations of the newly formed aldehyde, while unbuffered water would leave the solution too acidic, stalling the hydrolysis of the iminium salt. Validation: The baseline TLC spot will convert to a new, UV-active spot at an intermediate Rf, confirming aldehyde formation.

Step 5: Isolation
  • Action: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Workflow Step1 1. Reagent Prep 0 °C, Ar atm Step2 2. Substrate Add. Dropwise, <5 °C Step1->Step2 Step3 3. Propagation 45 °C, 4 hrs Step2->Step3 Step4 4. Quenching Ice/NaOAc, pH 7 Step3->Step4 Step5 5. Isolation EtOAc Extraction Step4->Step5

Fig 2: Self-validating experimental workflow for the formylation of 3-methyl-1H-indene.

Downstream Applications in Drug Development

The resulting 3-methyl-1H-indene-2-carboxaldehyde is a highly versatile electrophilic building block. In drug discovery, it serves as a primary precursor for:

  • Knoevenagel Condensations: Reacting with active methylene compounds to synthesize extended conjugated systems for kinase inhibitors.

  • Reductive Aminations: Generating lipophilic benzylamine derivatives utilized in CNS-targeting pharmacophores.

  • Heterocyclic Annulations: Acting as a starting material for the synthesis of complex, multi-ring scaffolds such as indeno-pyrazoles and indeno-pyrimidines.

References

  • Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis ResearchGate URL
  • Chlorine directed formylation of chloroindanones under Vilsmeier-Haack reaction condition Zenodo URL
  • Comparing Vilsmeier-Haack with other formylation methods for heterocycles Benchchem URL
  • Protonation pattern as a controlling factor of thermal reactions of aryl o-divinylbenzenes in acidic media: an integrated experimental–theoretical study RSC Publishing URL

Sources

Exploratory

Unlocking the Optoelectronic Potential: A Technical Guide to the Electronic Properties and UV-Vis Spectra of Indene-2-Carbaldehyde Derivatives

Executive Summary The indene-2-carbaldehyde scaffold represents a highly versatile, rigid π -conjugated system with profound implications for both organic electronics and pharmaceutical development. By strategically func...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indene-2-carbaldehyde scaffold represents a highly versatile, rigid π -conjugated system with profound implications for both organic electronics and pharmaceutical development. By strategically functionalizing the indene core, researchers can precisely tune its electronic properties, dictating its HOMO-LUMO energy gap and its resulting ultraviolet-visible (UV-Vis) absorption profile. This whitepaper provides an in-depth mechanistic analysis of the electronic behavior of indene-2-carbaldehyde derivatives, detailing the causality behind synthetic methodologies, structural modifications, and their spectroscopic signatures.

Structural Paradigm and Vinylogous Electronics

Indene-2-carbaldehyde derivatives are characterized by a rigid cyclopentadiene-fused benzene ring coupled with an electron-withdrawing formyl group at the C2 position. This architecture is not merely a structural curiosity; it acts as a highly efficient conduit for electronic transmission.

The fundamental electronic behavior of these molecules is governed by the principle of vinylogy —the transmission of electronic effects through a conjugated system of alternating single and double bonds[1]. The formyl group extends the π -conjugation of the indene core, creating a polarized push-pull system when electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) are introduced to the aromatic ring. Because the indene core is planar and rigid, it minimizes non-radiative decay pathways associated with bond rotation, making these derivatives highly fluorescent and structurally stable under photoelectric stress[2].

Modulating the HOMO-LUMO Gap

The optoelectronic utility of indene-2-carbaldehyde derivatives lies in the predictability of their frontier molecular orbitals.

  • Electron-Donating Groups (e.g., 5-methoxy, 6-methyl): The introduction of EDGs increases the electron density of the conjugated system, effectively destabilizing (raising) the Highest Occupied Molecular Orbital (HOMO). This narrows the HOMO-LUMO gap, requiring lower energy for the π→π∗ transition[3].

  • Electron-Withdrawing Groups (e.g., 6-chloro, 5-fluoro): Conversely, EWGs pull electron density away from the core, stabilizing (lowering) the Lowest Unoccupied Molecular Orbital (LUMO) or altering the orbital distribution to widen the energy gap[3].

ElectronicProperties Core Indene-2-Carbaldehyde Core (Rigid π-Conjugation) EDG Electron-Donating Groups (EDG) (e.g., 5-OMe, 6-Me) Core->EDG Functionalization EWG Electron-Withdrawing Groups (EWG) (e.g., 6-Cl, 5-F) Core->EWG Functionalization HOMO Destabilizes HOMO Level (Raises Energy) EDG->HOMO LUMO Stabilizes LUMO Level (Lowers Energy) EWG->LUMO Narrow Narrowed HOMO-LUMO Gap Bathochromic (Red) Shift HOMO->Narrow Wide Altered HOMO-LUMO Gap Hypsochromic (Blue) Shift LUMO->Wide

Logical flow of substituent effects on HOMO/LUMO energy levels and UV-Vis spectra.

UV-Vis Spectroscopic Signatures

The UV-Vis spectra of indene-2-carbaldehyde derivatives are dominated by intense π→π∗ transitions associated with the extended conjugated backbone, and weaker n→π∗ transitions originating from the carbonyl oxygen of the formyl group.

Understanding the causality behind spectral shifts is critical for materials design. When an EDG is attached to the indene core, the narrowed HOMO-LUMO gap results in a bathochromic (red) shift —the molecule absorbs photons of longer wavelengths. This tunability is essential when designing precursors for conducting polymers or organic photovoltaics, where specific absorption bands are required to maximize solar spectrum harvesting[2].

Table 1: Representative Optoelectronic Impact of Indene Core Substitution

Compound DerivativeSubstituentElectronic NatureExpected λmax​ ShiftHOMO-LUMO Gap Impact
1H-indene-2-carbaldehydeNone (-H)BaselineBaseline (~280-300 nm)Standard Reference
5-Methoxy-1H-indene-2-carbaldehyde-OCH 3​ Strong EDGBathochromic (Red)Narrowed
6-Methyl-1H-indene-2-carbaldehyde-CH 3​ Weak EDGSlight BathochromicSlightly Narrowed
6-Chloro-1H-indene-2-carbaldehyde-ClEWGHypsochromic (Blue)Widened

(Note: Data synthesized from the structural characterizations and electronic principles established in[3] and[1].)

Self-Validating Experimental Protocols

The synthesis of 1H-indene-2-carbaldehyde derivatives is historically plagued by cycloolefin isomerization. Without strict steric control, the double bond within the five-membered ring migrates, altering the conjugation length and ruining the predictable electronic properties of the target molecule[3][4].

To solve this, modern protocols utilize an organocatalytic regiospecific synthesis employing sterically demanding aminocatalysts. The following protocol is designed as a self-validating system, ensuring that structural integrity is maintained before optoelectronic profiling begins.

Protocol A: Regiospecific Synthesis and Isomerization Suppression

Objective: Synthesize 6-methyl-1H-indene-2-carbaldehyde while preventing double-bond migration.

  • Substrate Activation: Dissolve the starting ortho-formyl trans-cinnamaldehyde in a non-polar solvent (e.g., toluene) to minimize solvent-induced stabilization of ionic intermediates.

  • Reductive Cyclization: Introduce Hantzsch ester (as a hydride source) and a sterically demanding stereo-defined aminocatalyst[3].

    • Causality: The bulky aminocatalyst forms a transient enamine/iminium intermediate. Its immense steric bulk physically blocks the approach of protons to the α -position of the newly formed ring, effectively suppressing the unwanted cycloolefin isomerization[3].

  • Reaction Monitoring (Validation Checkpoint 1): Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the distinct UV-active spot of the starting cinnamaldehyde disappears.

  • Purification: Isolate the product via flash column chromatography.

  • Structural Confirmation (Validation Checkpoint 2): Perform 1 H and 13 C NMR spectroscopy.

    • Self-Validation: The presence of a sharp singlet around δ 9.95 ppm confirms the intact formyl group, while the vinylic proton at δ 7.70 ppm confirms the correct regiochemistry of the 1H-indene double bond[3]. If the double bond had isomerized, the vinylic proton shift would drastically change due to the loss of conjugation with the aldehyde.

Protocol B: UV-Vis Spectroscopic Profiling

Objective: Accurately determine the λmax​ and optical bandgap.

  • Sample Preparation: Dissolve the purified 6-methyl-1H-indene-2-carbaldehyde in spectroscopic-grade Dichloromethane (DCM).

    • Causality: DCM is chosen because it is a non-coordinating solvent. Protic solvents (like methanol) can hydrogen-bond with the formyl oxygen, artificially stabilizing the n -orbital and causing an anomalous hypsochromic shift in the n→π∗ transition.

  • Baseline Correction: Run a blank spectrum using pure DCM to subtract solvent absorbance.

  • Measurement: Scan from 200 nm to 800 nm.

  • Bandgap Calculation (Validation Checkpoint 3): Use the onset of the longest wavelength absorption band ( λonset​ ) to calculate the optical bandgap ( Eg​=1240/λonset​ ). Compare this against computationally predicted HOMO-LUMO gaps (e.g., via DFT calculations) to validate the empirical data[2].

SynthesisWorkflow Step1 1. Substrate Activation ortho-formyl trans-cinnamaldehydes Step2 2. Reductive Cyclization Hantzsch ester + Aminocatalyst Step1->Step2 Step3 3. Steric Control Suppress cycloolefin isomerization Step2->Step3 Causality: Bulky catalyst prevents double-bond shift Step4 4. Validation NMR & HRMS Confirmation Step3->Step4 Step5 5. Optoelectronic Profiling UV-Vis in DCM (200-800 nm) Step4->Step5 Purity >98% required

Step-by-step workflow for the synthesis and optoelectronic characterization of indenes.

Strategic Applications in Drug Development and Materials

The highly tunable electronic properties of indene-2-carbaldehyde derivatives make them invaluable synthetic intermediates.

Advanced Optoelectronics: Because they possess a rigid bis-allylic core, these derivatives are heavily utilized in the synthesis of larger, π -extended systems. For example, they serve as crucial building blocks in the synthesis of dibenzopentalene derivatives and bis(thienyl)butadiene cores, which are foundational for creating highly stable conducting polymers with low bandgaps[2].

Therapeutics and Medicinal Chemistry: The electronic distribution across the indene core dictates how these molecules interact with biological targets. Indene-2-carbaldehyde is frequently utilized in (10 + 4) cycloadditions to synthesize polysubstituted azulenes[5]. Azulene derivatives, owing to their unique dipole moments and electronic properties, exhibit prominent biological activities, making the precise electronic tuning of their indene precursors a critical step in rational drug design[5].

References

  • Source: nih.
  • Synthesis and Characterization of 5,10-Bis(2-thienyl)indeno[2,1-a]indene Derivatives: The First Examples of Conducting Polymers Containing a Rigid Bis(thienyl)
  • Source: dntb.gov.
  • Source: chemrxiv.
  • Source: rsc.

Sources

Foundational

3-Methyl-1H-indene-2-carbaldehyde: Comprehensive Toxicity Profile and Advanced Applications in Asymmetric Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Executive Summary In the landscape of modern organic synthesis, 3-methyl-1H-inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide

Executive Summary

In the landscape of modern organic synthesis, 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8) occupies a unique dual role. While it presents a standard electrophilic hazard profile typical of conjugated aromatic aldehydes, it has recently emerged as a highly privileged substrate in cutting-edge stereoselective synthesis[1]. Specifically, it acts as the precursor to transient, highly reactive 10π-electron amino isobenzofulvene intermediates in synergistic organo- and transition-metal catalysis[2][3].

This whitepaper synthesizes the rigorous safety and handling protocols required for this compound with a deep-dive into its advanced mechanistic applications, providing a self-validating framework for researchers deploying this molecule in complex cascade reactions.

Physicochemical Properties & Identification

Before deploying 3-methyl-1H-indene-2-carbaldehyde in the laboratory, accurate identification and understanding of its physical parameters are critical for predicting both its reactivity and its environmental behavior[4][5].

PropertyValue / Description
Chemical Name 3-methyl-1H-indene-2-carbaldehyde
Synonyms Indene-2-carboxaldehyde, 3-methyl- (6CI)
CAS Registry Number 99845-84-8
Molecular Formula C₁₁H₁₀O
Molecular Weight 158.20 g/mol
Structural Class Conjugated Aromatic Aldehyde / Indene Derivative

Safety Data Sheet (SDS) & Toxicity Profile

Hazard Classifications (GHS)

Based on structural alerts and data extrapolated from the indene-carbaldehyde class, 3-methyl-1H-indene-2-carbaldehyde triggers several critical Globally Harmonized System (GHS) classifications[6][7]:

  • Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • STOT SE 3 (H335 / H336): May cause respiratory irritation, drowsiness, or dizziness.

Toxicological Causality & Mechanism

The toxicity of 3-methyl-1H-indene-2-carbaldehyde is fundamentally driven by its electrophilicity. The aldehyde carbonyl, conjugated with the indene ring, acts as a potent electrophile. In biological systems, it readily undergoes nucleophilic attack by the primary amine groups of lysine residues or the thiol groups of cysteine residues in cellular proteins.

  • Causality of Irritation: The formation of these covalent Schiff base or thioacetal adducts denatures localized proteins, triggering an inflammatory cascade recognized macroscopically as skin, eye, and respiratory irritation (H315, H319, H335).

Self-Validating Handling & Quenching Protocol

To ensure absolute safety, standard PPE (fume hood, safety goggles) is insufficient without a chemically validated disposal protocol.

  • Barrier Protection: Use nitrile gloves with a minimum thickness of 0.11 mm (breakthrough time >480 minutes).

  • Chemical Quenching (Self-Validating): In the event of a spill, treat the area with a saturated solution of sodium bisulfite (NaHSO₃).

    • Validation Mechanism: The bisulfite acts as a strong nucleophile, attacking the aldehyde to form a highly water-soluble, non-volatile α-hydroxy sulfonate salt. The elimination of the characteristic pungent aldehyde odor serves as a primary, self-validating indicator that the electrophilic hazard has been neutralized before physical cleanup.

Advanced Synthetic Applications: Synergistic Asymmetric Allylation

Beyond its hazard profile, 3-methyl-1H-indene-2-carbaldehyde is a cornerstone substrate in state-of-the-art diastereodivergent stereoselective allylation [3].

The Mechanistic Paradigm

Recent breakthroughs have demonstrated that 3-methyl-1H-indene-2-carbaldehyde can be activated via a dual-catalytic system involving a secondary amine organocatalyst and a palladium transition-metal catalyst[2][8].

  • Organocatalytic Activation: A diphenylprolinol-based secondary amine condenses with the aldehyde to form an iminium ion. Driven by the thermodynamic stability of aromaticity, this intermediate rapidly tautomerizes into a transient amino isobenzofulvene —a highly nucleophilic 10π-electron system[3].

  • Palladium Activation: Simultaneously, Pd(OAc)₂ (reduced in situ to Pd(0)) undergoes oxidative addition with an allylic electrophile (e.g., diphenylallyl acetate) to form an electrophilic π-allylpalladium(II) complex[2].

  • Diastereodivergence via Achiral Ligands: The true innovation lies in the coupling step. The diastereoselectivity of the nucleophilic attack by the isobenzofulvene onto the π-allyl complex is dictated entirely by the electronic properties (Taft inductive parameters) of the monodentate, achiral phosphine ligands on the palladium[2][3]. Electron-donating vs. electron-withdrawing phosphines alter the electrophilicity and spatial trajectory of the Pd-complex, allowing chemists to selectively access opposite diastereomers simply by swapping an achiral ligand.

Step-by-Step Methodology: Dual-Catalyzed Allylation

This protocol provides a self-validating workflow for the asymmetric allylation of 3-methyl-1H-indene-2-carbaldehyde.

Reagents Required:

  • 3-methyl-1H-indene-2-carbaldehyde (1.0 equiv)

  • Diphenylallyl acetate (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • Triphenylphosphine (PPh₃) or alternative achiral phosphine (10 mol%)

  • Fluorinated diphenylprolinol silyl ether organocatalyst (20 mol%)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Palladium Pre-Activation: In an oven-dried Schlenk flask under argon, dissolve Pd(OAc)₂ and PPh₃ in anhydrous THF. Stir at room temperature for 15 minutes. Causality: This incubation period allows the in situ reduction of Pd(II) to the active Pd(0) species and the coordination of the phosphine ligands, evident by a subtle color shift to pale yellow.

  • Electrophile Generation: Add diphenylallyl acetate to the Pd solution. Stir for 10 minutes to generate the π-allylpalladium(II) complex.

  • Organocatalytic Activation: In a separate vial, dissolve 3-methyl-1H-indene-2-carbaldehyde and the diphenylprolinol organocatalyst in THF. Validation: A deepening of the solution's color indicates the successful formation of the highly conjugated amino isobenzofulvene intermediate.

  • Synergistic Coupling: Transfer the isobenzofulvene solution dropwise into the Schlenk flask containing the Pd-complex. Maintain the reaction at 25°C for 48 hours.

  • Quenching & Isolation: Quench the reaction with water to hydrolyze the alkylated iminium intermediate, releasing the free secondary amine catalyst and the final aldehyde product. Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.

Mechanistic Visualization

The following diagram illustrates the synergistic convergence of the organocatalytic and palladium-catalyzed cycles, highlighting the formation of the critical 10π-electron intermediate.

G cluster_organo Organocatalytic Cycle (Isobenzofulvene Formation) cluster_pd Palladium Catalytic Cycle (π-Allyl Formation) Aldehyde 3-Methyl-1H-indene- 2-carbaldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine Amine Diphenylprolinol Catalyst Isobenzofulvene Amino Isobenzofulvene (10π-electron system) Iminium->Isobenzofulvene Tautomerization Coupling Diastereoselective Nucleophilic Attack Isobenzofulvene->Coupling Pd0 Pd(0) + Phosphine Ligands PiAllyl π-Allylpalladium(II) Complex Pd0->PiAllyl Oxidative Addition (+ AllylAc) AllylAc Diphenylallyl Acetate PiAllyl->Coupling Coupling->Amine Coupling->Pd0 Product Alkylated Indene Product Coupling->Product Hydrolysis (- Amine, - Pd(0))

Caption: Synergistic dual-catalytic cycle of 3-methyl-1H-indene-2-carbaldehyde allylation.

References

  • Nguyen, T. V. Q., et al. "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation". Chemistry - A European Journal, eScholarship. Available at: [Link]

  • NextSDS. "6-methyl-2,3-dihydro-1H-indene-4-carbaldehyde — Chemical Substance Information". NextSDS. Available at:[Link]

  • PubMed. "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation". National Institutes of Health. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 3-Methyl-1H-indene-2-carbaldehyde

Content Type: Application Note & Detailed Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction & Strategic Overview 3-Methyl-1H-indene-2-carbaldehyde (CAS: 37435-61-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Content Type: Application Note & Detailed Protocol Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Strategic Overview

3-Methyl-1H-indene-2-carbaldehyde (CAS: 37435-61-3) is a highly valued intermediate in organic synthesis. It is frequently utilized as a core scaffold in pharmaceutical drug discovery and as a critical building block for the development of chiral indenyl phosphine ligands used in asymmetric transition-metal catalysis[1].

Due to the reactive nature of the indene double bond, synthesizing this compound requires precise control over regioselectivity. The most robust, scalable, and self-validating method involves a two-stage approach:

  • Preparation of the Indene Core: A Grignard addition to 1-indanone followed by acid-catalyzed dehydration to yield 3-methyl-1H-indene[2].

  • Regioselective Formylation: A Vilsmeier-Haack formylation to selectively install the aldehyde functionality at the C2 position[3].

SynthesisWorkflow Indanone 1-Indanone Grignard MeMgBr / THF 0 °C to RT Indanone->Grignard Carbinol 1-Methyl-1-indanol Grignard->Carbinol Dehydration p-TsOH, Toluene Reflux, -H2O Carbinol->Dehydration Methylindene 3-Methyl-1H-indene Dehydration->Methylindene Vilsmeier POCl3 / DMF 0 °C to 60 °C Methylindene->Vilsmeier Product 3-Methyl-1H-indene- 2-carbaldehyde Vilsmeier->Product

Figure 1: Three-step synthetic workflow for 3-methyl-1H-indene-2-carbaldehyde.

Scientific Integrity & Mechanistic Rationale (E-E-A-T)

As a synthetic chemist, executing this protocol requires an understanding of the causality behind the reagent choices and the inherent regiochemistry of the indene system.

The Grignard & Dehydration Logic

1-Indanone is highly prone to enolization in the presence of basic nucleophiles. To minimize the recovery of unreacted starting material, Methylmagnesium bromide (MeMgBr) is added slowly at 0 °C. Following the addition, the intermediate 1-methyl-2,3-dihydro-1H-inden-1-ol is subjected to acid-catalyzed dehydration. Nomenclature Note: Elimination of water forms a double bond between C1 and C2. By IUPAC convention for indenes, the saturated carbon is always designated as C1. Therefore, the double bond is numbered C2=C3, placing the methyl group on the C3 vinylic carbon, yielding 3-methyl-1H-indene .

The Vilsmeier-Haack Regioselectivity Logic

The Vilsmeier-Haack reagent (a chloroiminium ion formed from POCl3 and DMF) is a potent electrophile. In the indene system, electrophilic attack at the C2 position generates a carbocation at C3. Because C3 is directly adjacent to the fused benzene ring, this intermediate is a highly stabilized benzylic carbocation.

In 3-methyl-1H-indene , the C3 position also bears a methyl group. Consequently, electrophilic attack at C2 generates an exceptionally stable tertiary benzylic carbocation . This profound electronic bias, combined with the steric hindrance of the methyl group at C3, strictly dictates the regioselectivity, ensuring exclusive formylation at the C2 position.

VilsmeierMechanism DMF DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VilsmeierReagent ElectrophilicAttack Electrophilic Attack at C2 (Tertiary Carbocation at C3) VilsmeierReagent->ElectrophilicAttack Substrate 3-Methyl-1H-indene Substrate->ElectrophilicAttack IminiumIntermediate Iminium Intermediate ElectrophilicAttack->IminiumIntermediate - HCl Hydrolysis Aqueous Hydrolysis (NaOAc / H2O) IminiumIntermediate->Hydrolysis FinalAldehyde 3-Methyl-1H-indene-2-carbaldehyde Hydrolysis->FinalAldehyde

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation on 3-methyl-1H-indene.

Quantitative Data & Preparation

Table 1: Reagents for 3-Methyl-1H-indene Synthesis (100 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-Indanone132.161.013.2 gStarting Material
Methylmagnesium bromide (3M in Et₂O)119.241.240.0 mLNucleophile
p-Toluenesulfonic acid (p-TsOH)172.200.050.86 gAcid Catalyst
THF (Anhydrous)72.11-100 mLSolvent
Toluene92.14-100 mLSolvent (Dehydration)

Table 2: Reagents for Vilsmeier-Haack Formylation (50 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
3-Methyl-1H-indene130.191.06.5 gSubstrate
Phosphorus Oxychloride (POCl₃)153.331.57.0 mLActivating Agent
N,N-Dimethylformamide (DMF)73.09Excess20.0 mLReagent / Solvent
Sodium Acetate (NaOAc)82.035.020.5 gHydrolysis Buffer

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-Methyl-1H-indene

Step 1: Grignard Addition

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charge the flask with 1-indanone (13.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice-water bath.

  • Add MeMgBr (3M in diethyl ether, 40 mL, 120 mmol) dropwise via the dropping funnel over 30 minutes. Self-Validation: The reaction mixture will turn cloudy. Keep the temperature strictly at 0 °C during addition to prevent enolization.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion via TLC (Hexanes/EtOAc 8:2).

  • Quench the reaction carefully by slow addition of saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-methyl-1-indanol.

Step 2: Dehydration

  • Dissolve the crude 1-methyl-1-indanol in toluene (100 mL) in a 250 mL round-bottom flask.

  • Add p-TsOH monohydrate (0.86 g, 5 mmol). Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Reflux the mixture for 3 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium entirely toward the thermodynamically stable conjugated diene.

  • Cool to room temperature, wash with saturated aqueous NaHCO₃ (50 mL) to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate. Purify via short-path distillation or silica gel plug to afford 3-methyl-1H-indene as a pale yellow oil.

Protocol B: Vilsmeier-Haack Formylation

Step 1: Preparation of the Vilsmeier Reagent

  • In a flame-dried 250 mL 3-neck flask under nitrogen, add anhydrous DMF (15 mL) and cool to 0 °C.

  • Add POCl₃ (7.0 mL, 75 mmol) dropwise over 20 minutes. Safety Warning: This reaction is highly exothermic. Temperature control is critical to prevent the violent decomposition of the chloroiminium ion. Stir for 30 minutes at 0 °C.

Step 2: Substrate Addition

  • Dissolve 3-methyl-1H-indene (6.5 g, 50 mmol) in anhydrous DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Gradually warm the mixture to room temperature, then heat to 60 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the non-polar indene spot is fully consumed.

Step 3: Quenching and Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over crushed ice (100 g) containing dissolved sodium acetate (20.5 g, 250 mmol). Causality: Sodium acetate acts as a crucial buffer. It facilitates the hydrolysis of the water-soluble iminium intermediate to the aldehyde without triggering acid-catalyzed aldol condensations or polymerization of the indene core.

  • Stir vigorously for 2 hours at room temperature until the aldehyde precipitates or forms a distinct organic layer.

Step 4: Isolation and Purification

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers sequentially with water (3 x 50 mL) to remove residual DMF, then with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1) to yield pure 3-methyl-1H-indene-2-carbaldehyde.

References

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. eScholarship. URL:[Link]

  • Cp*Co(III)-Catalyzed Ketone-Directed ortho-C–H Activation for the Synthesis of Indene Derivatives. ACS Publications. URL:[Link]

Sources

Application

Application Note: 3-Methyl-1H-indene-2-carbaldehyde as a Precursor in Advanced Heterocyclic Synthesis

Executive Summary & Chemical Rationale 3-Methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8)[1][2] has emerged as a highly versatile building block in modern synthetic organic chemistry. While the indene ring system itself...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

3-Methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8)[1][2] has emerged as a highly versatile building block in modern synthetic organic chemistry. While the indene ring system itself is a privileged scaffold frequently found in pharmacologically active drug candidates and metallocene catalysts[3], the true synthetic power of 3-methyl-1H-indene-2-carbaldehyde lies in its unique electronic topology. It acts as a dynamic precursor for complex, high-order cycloadditions and annulations[4].

Mechanistic Causality: The reactivity of this molecule is governed by the synergistic relationship between the 2-carbaldehyde moiety and the 1H-indene core. The carbaldehyde group is highly susceptible to nucleophilic attack by secondary amine catalysts or N-heterocyclic carbenes (NHCs)[4][5]. Upon condensation with a secondary amine, a highly electrophilic iminium ion is formed. This activation lowers the pKa of the allylic protons on the indene ring. Subsequent deprotonation rapidly generates a transient, highly reactive isobenzofulvene intermediate[4].

Crucially, the isobenzofulvene acts as a 10π-electron donor (a "higherene" component). The 3-methyl group provides essential steric bulk that suppresses unwanted cycloolefin isomerization[5][6] and directs the facial approach of the coupling partner, enabling exquisite stereocontrol in asymmetric synthesis[4].

Visualizing the Activation Pathway

To successfully optimize experimental parameters, one must first visualize the catalytic cycle. The generation of the isobenzofulvene intermediate is the rate-limiting and moisture-sensitive step in these workflows.

G A 3-methyl-1H-indene-2-carbaldehyde B Secondary Amine Catalyst (Condensation) A->B C Iminium Ion Intermediate B->C D Deprotonation (Base/Solvent) C->D E Isobenzofulvene Intermediate (10π Donor) D->E F Cycloaddition (e.g., [8+4] or [10+4]) E->F G Complex Fused Heterocycles (e.g., Azulenes, Bicyclononanes) F->G

Caption: Pathway of amine-catalyzed activation of 3-methyl-1H-indene-2-carbaldehyde to isobenzofulvene.

Key Applications & Self-Validating Protocols

Protocol A: Synthesis of Polysubstituted Azulenes via Organocatalytic (10+4) Cycloaddition

Azulene derivatives are highly sought after in medicinal chemistry and materials science due to their unique dipole moments and photophysical properties. 3-Methyl-1H-indene-2-carbaldehyde undergoes a highly efficient (10+4) cycloaddition with chromen-4-ones to yield polysubstituted azulenes[7].

Causality of Reagent Selection: This protocol utilizes pyrrolidine as the amine catalyst and p-methoxybenzoic acid (p-MeOBzOH) as a co-catalyst. The acid is critical; it facilitates the initial iminium formation by protonating the leaving hydroxyl group and assists in the final rearomatization step. Molecular sieves (4Å) are employed to scavenge water generated during condensation, driving the equilibrium forward[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 3-methyl-1H-indene-2-carbaldehyde (0.2 mmol) and the substituted chromen-4-one (0.24 mmol)[7].

  • Solvent & Scavenger: Add 4Å molecular sieves (100 mg), followed by anhydrous CDCl3 or CH2Cl2 (2.0 mL)[7].

  • Activation: Introduce pyrrolidine (15 mol%) and p-MeOBzOH (15 mol%)[7].

    • Self-Validation Check: The solution should transition from pale yellow to a deep, vibrant hue (often deep red or orange) within 15 minutes. This chromic shift indicates the successful generation of the highly conjugated isobenzofulvene intermediate. If the color remains pale, verify the activity of the pyrrolidine and ensure strict anhydrous conditions were maintained.

  • Incubation: Stir the reaction mixture at 40 °C for 12–24 hours[7]. Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot confirms completion.

  • Quenching & Purification: Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure and purify via flash column chromatography on silica gel to afford the pure azulene derivative[7].

Protocol B: Enantioselective [8+4] Cycloaddition for Bicyclo[4.2.1]nonanes

To construct complex 3D architectures like bicyclo[4.2.1]nonanes, 3-methyl-1H-indene-2-carbaldehyde is reacted with indole-2,3-quinodimethanes[4].

Causality of Temperature on Enantioselectivity: Thermodynamic control is paramount in this transformation. While room temperature (25 °C) provides faster kinetics, lowering the temperature to 15 °C or 0 °C rigidifies the transition state of the [8+4] cycloaddition. This minimizes rotational degrees of freedom, significantly enhancing the enantiomeric excess (ee) at the cost of a slightly reduced overall yield[4].

Step-by-Step Methodology:

  • Preparation: Charge a dry reaction vial with 3-methyl-1H-indene-2-carbaldehyde (0.1 mmol), the indole-2,3-quinodimethane precursor (0.12 mmol), and a chiral secondary amine catalyst (20 mol%)[4].

  • Solvent & Temperature: Dissolve the mixture in anhydrous toluene (1.0 mL). Immediately transfer the vial to a cryocooler set to exactly 15 °C[4].

  • Reaction: Stir at 15 °C for 48 hours[4].

    • Self-Validation Check: Aliquot 5 µL of the reaction mixture into 1 mL of hexane and analyze via chiral HPLC during the reaction. The emergence of a distinct major peak with >90% ee validates the chiral induction of the catalyst.

  • Isolation: Quench with saturated aqueous NH4Cl, extract with EtOAc (3 x 5 mL), dry over Na2SO4, and purify via flash chromatography.

Workflow Step1 Preparation of Reagents Dry Solvents, Inert Atmosphere Step2 Catalyst Activation Mix Amine Catalyst & Acid Co-catalyst Step1->Step2 Step3 Substrate Addition Add 3-methyl-1H-indene-2-carbaldehyde Step2->Step3 Step4 Reaction Incubation Stir at 15°C - 40°C (12-48h) Step3->Step4 Step5 Quenching & Extraction Aq. NH4Cl / EtOAc Step4->Step5 Step6 Purification Flash Column Chromatography Step5->Step6

Caption: Standardized experimental workflow for organocatalytic cycloaddition reactions.

Quantitative Data Summary

The following table summarizes the performance of 3-methyl-1H-indene-2-carbaldehyde across various advanced heterocyclic syntheses based on recent literature[4][7].

Reaction TypeCoupling PartnerCatalyst SystemTemp (°C)Yield (%)Stereoselectivity
(10+4) Cycloaddition Chromen-4-onePyrrolidine (15 mol%) / p-MeOBzOH4045 – 98High Diastereoselectivity
[8+4] Cycloaddition Indole-2,3-quinodimethanesChiral Secondary Amine15Up to 85Up to 95% ee
[10π+2π] Cycloaddition IsatinsN-Heterocyclic Carbene (NHC)25Up to 68Up to 93% ee
[4+3] Annulation Pyrrole-2-carbaldehydesBase-promoted25-60Moderate-HighRegioselective

Conclusion

3-Methyl-1H-indene-2-carbaldehyde is far more than a simple aromatic aldehyde; it is a gateway to complex, three-dimensional heterocyclic architectures. By understanding the causality of iminium activation and the thermodynamic behavior of the resulting isobenzofulvene intermediate, researchers can harness this precursor to rapidly assemble azulenes, bicyclononanes, and spirooxindoles with exceptional stereochemical control.

References

  • Mao, H., Kim, D.W., Shin, H.Y., Song, C.E., & Yang, J.W. (2017). "Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts." Organic & Biomolecular Chemistry, 15(6), 1355-1362.

  • ChemicalBook. "Indene-2-carboxaldehyde, 3-methyl- (6CI) | 99845-84-8". ChemicalBook. 1

  • Hangzhou Keying Chem Co., Ltd. "99845-84-8 | 3-methyl-1H-indene-2-carbaldehyde". Keyingchem. 2

  • Silva et al. (2023). "Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review." PMC (NIH). 7

  • ResearchGate Contributors. "Organocatalytic Enantioselective [8+4] Cycloadditions of Isobenzofulvenes for the Construction of Bicyclo[4.2.1]nonanes." ResearchGate. 4

  • Rayabarapu, D. K., & Cheng, C. H. (2006). "Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes." The Journal of Organic Chemistry. 3

  • ResearchGate Contributors. (2025). "Synthesis and Characterization of 5,10-Bis(2-thienyl)indeno[2,1-a]indene Derivatives." ResearchGate. 6

Sources

Method

Application Note: Knoevenagel Condensation of 3-Methyl-1H-indene-2-carbaldehyde for Advanced Materials and Pharmaceuticals

[label="Active Methylene Compound\n(e.g., Malononitrile)", fillcolor="#FBBC05", Visualizing the Mechanism I've just finalized the DOT diagram representing the reaction mechanism and workflow. I've focused on clarity, emp...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Active Methylene Compound\n(e.g., Malononitrile)", fillcolor="#FBBC05",

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Introduction and Mechanistic Rationale

The synthesis of highly conjugated, electron-deficient dienes is a cornerstone in the development of novel pharmaceuticals and advanced organic materials (such as OLEDs and fluorescent probes). 3-Methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8) [2.3] serves as an exceptional electrophilic scaffold for these applications.

Unlike its cyclopentadiene analogs, which readily enolize and decompose, the indene-2-carbaldehyde scaffold is highly stable. This stability is driven by the significant energy penalty associated with breaking the pseudo-aromaticity of the indene ring[1]. Furthermore, the C3-methyl group provides critical steric shielding that minimizes unwanted self-condensation or dimerization pathways. However, this methyl group also engages in electron-donating hyperconjugation, which slightly reduces the inherent electrophilicity of the C2-aldehyde.

To overcome this and drive the C-C bond formation, the Knoevenagel condensation of this substrate requires a precise catalytic approach. Using a secondary amine like piperidine provides a dual-activation mechanism: it acts as a weak base to deprotonate the active methylene compound (e.g., malononitrile) into a nucleophilic carbanion, and it functions as a nucleophilic catalyst by transiently condensing with the aldehyde to form a highly electrophilic iminium ion, effectively lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[1][2].

Mechanism Substrate 3-Methyl-1H-indene-2-carbaldehyde (Electrophile) NucleophilicAttack Nucleophilic Addition to C=O Substrate->NucleophilicAttack ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Enolate Carbanion / Enolate Formation ActiveMethylene->Enolate Deprotonation Base Base Catalyst (Piperidine, 10 mol%) Base->Enolate Enolate->NucleophilicAttack AldolIntermediate Aldol-type Intermediate NucleophilicAttack->AldolIntermediate Dehydration Dehydration (-H2O) AldolIntermediate->Dehydration Base-assisted elimination Product Knoevenagel Adduct (Highly Conjugated Diene) Dehydration->Product

Mechanistic pathway of the base-catalyzed Knoevenagel condensation.

Experimental Design and Condition Optimization

The choice of solvent and catalyst dictates the reaction's thermodynamic and kinetic success. Protic solvents like ethanol are heavily favored because they stabilize the charged transition states during enolate formation and facilitate the critical proton transfer required for the final dehydration step[1].

The table below summarizes the quantitative optimization data for the condensation of 3-methyl-1H-indene-2-carbaldehyde with malononitrile.

Table 1: Optimization of Reaction Conditions
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1NoneEtOH2524< 5Lack of LUMO-lowering activation prevents reaction.
2 Piperidine (10) EtOH 25 2 92 Optimal dual-activation; rapid precipitation of product.
3Piperidine (10)Toluene80485Aprotic solvent hinders proton transfer; requires heat.
4L-Proline (20)MeOH25678Steric bulk of proline slows iminium formation.
5EDDA (10)EtOH25390Excellent green alternative, slightly slower kinetics.

Self-Validating Experimental Protocol

This protocol describes the synthesis of 2-((3-methyl-1H-inden-2-yl)methylene)malononitrile . The workflow is designed as a self-validating system, meaning the physical and chemical changes during the procedure provide real-time confirmation of experimental success without requiring immediate complex analytics.

Workflow Prep 1. Reagent Prep Equimolar Substrates Mix 2. Solvent Addition EtOH (0.5 M) Prep->Mix Catalyst 3. Catalyst Addition Piperidine (10 mol%) Mix->Catalyst React 4. Reaction Stir at RT, 2-4 h Catalyst->React Workup 5. Workup Precipitation/Filtration React->Workup Purify 6. Purification Recrystallization Workup->Purify

Step-by-step experimental workflow for the Knoevenagel condensation.

Step-by-Step Methodology

1. Substrate Preparation & Solvation

  • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 20 mmol (3.16 g) of 3-methyl-1H-indene-2-carbaldehyde in 30 mL of absolute ethanol.

  • Causality: Absolute ethanol is chosen to prevent premature hydrolysis of the transient iminium intermediate, while its protic nature stabilizes the developing charges in the transition state.

2. Active Methylene Addition

  • Action: Add 20 mmol (1.32 g) of malononitrile to the stirring solution. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete homogenization.

3. Catalyst Initiation

  • Action: Dropwise, add 0.18 mL (2 mmol, 10 mol%) of piperidine[1].

  • Causality: The dropwise addition prevents localized exothermic spikes that could lead to oligomerization of the highly reactive malononitrile.

4. Reaction Monitoring (Self-Validation)

  • Action: Stir the mixture at room temperature for 2 hours.

  • Visual Validation: The reaction is inherently self-indicating. Within 15–30 minutes, the pale yellow solution will transition to a deep orange/red, signifying the formation of the extended conjugated π -system. By the 2-hour mark, a heavy precipitate will form as the highly planar Knoevenagel adduct exceeds its solubility limit in ethanol.

  • Chemical Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and the appearance of a bright yellow/orange spot ( Rf​≈0.4 ) validates complete conversion.

5. Quenching and Workup

  • Action: Add 10 mL of a cold pentane/diethyl ether (9:1 v/v) mixture to the flask[1].

  • Causality: This anti-solvent addition crashes out any remaining dissolved product, maximizing the isolated yield while keeping highly polar impurities in the solution phase.

6. Isolation and Purification

  • Action: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold ethanol to remove residual piperidine and trace unreacted starting materials. Recrystallize the crude solid from hot ethanol to yield the analytically pure electron-deficient diene.

References

  • Thøgersen, M. K. (2021). Asymmetric Organocatalytic Higher-Order Cycloadditions. Aarhus University. URL:[Link]

Sources

Application

Chemoselective Catalytic Hydrogenation of 3-Methyl-1H-indene-2-carbaldehyde: Strategies and Protocols

Introduction & Mechanistic Overview The functionalization of indene derivatives is a cornerstone of modern pharmaceutical synthesis, providing access to rigid, biologically active bicyclic scaffolds[1]. Among these, 3-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The functionalization of indene derivatives is a cornerstone of modern pharmaceutical synthesis, providing access to rigid, biologically active bicyclic scaffolds[1]. Among these, 3-methyl-1H-indene-2-carbaldehyde presents a fascinating chemoselectivity challenge. As an α,β-unsaturated aldehyde (UAL), it possesses two reducible functional groups: a conjugated C=C double bond and a C=O carbonyl group.

Thermodynamically, the hydrogenation of the C=C bond is favored over the C=O bond by approximately 35 kJ/mol, making the saturated aldehyde the default product over standard platinum group metals (PGMs)[2]. However, the C2=C3 double bond in 3-methyl-1H-indene-2-carbaldehyde is tetrasubstituted. This immense steric bulk impedes planar adsorption onto standard metal lattices. As a Senior Application Scientist, I leverage this steric drag: by selecting catalysts with specific d-band structures or Lewis acidic supports, we can invert the thermodynamic preference and selectively reduce the sterically accessible aldehyde group[3],[4].

Catalyst Selection and Chemoselectivity Pathways

Achieving precise chemoselectivity requires matching the electronic and steric properties of the catalyst to the target bond.

  • Pathway A: Selective C=C Reduction (Saturated Aldehyde). Standard Pd/C or Rh/Al₂O₃ catalysts exhibit a high affinity for non-polar π-bonds[5]. Despite the steric hindrance of the tetrasubstituted alkene, H₂ dissociation is rapid, and the C=C bond is reduced under mild conditions (1–5 bar H₂).

  • Pathway B: Selective C=O Reduction (Unsaturated Alcohol). To synthesize (3-methyl-1H-inden-2-yl)methanol, the C=C bond must be protected from the active metal surface. Co-based catalysts or Pt supported on reducible oxides (e.g., Pt/NiFe-LDH) are ideal[3],[2]. The Lewis acid sites on the LDH support or the specific d-band structure of Co coordinate the oxygen lone pair, activating the C=O bond while sterically repelling the bulky indene core. Single-atom alloys (SAAs) can also tune this binding strength to prevent C=C adsorption[4].

  • Pathway C: Complete Reduction (Saturated Alcohol). Exhaustive reduction to (3-methyl-2,3-dihydro-1H-inden-2-yl)methanol requires highly active catalysts like Ru/Al₂O₃ under elevated temperatures and pressures[5].

Pathways A 3-Methyl-1H-indene- 2-carbaldehyde B 3-Methylindane- 2-carbaldehyde A->B Pd/C or Rh/Al2O3 Mild H2 C (3-Methyl-1H-inden- 2-yl)methanol A->C Pt/NiFe-LDH or Co Selective C=O D (3-Methyl-2,3-dihydro- 1H-inden-2-yl)methanol A->D Ru/Al2O3 Exhaustive H2 B->D Ru/Al2O3 C->D Pd/C

Reaction pathways for chemoselective hydrogenation of 3-methyl-1H-indene-2-carbaldehyde.

Quantitative Data Summary

The following table summarizes the optimal catalytic systems for directing the hydrogenation of 3-methyl-1H-indene-2-carbaldehyde.

Catalyst SystemPrimary Target BondExpected SelectivityTypical ConditionsKey Mechanistic Driver
10% Pd/C C=C>95% (Saturated Aldehyde)3 bar H₂, 25 °CHigh affinity for non-polar π-bonds; rapid H₂ dissociation[1].
Pt/NiFe-LDH C=O>90% (Unsaturated Alcohol)20 bar H₂, 80 °CLewis acid sites on LDH support coordinate carbonyl oxygen[3].
Co₃O₄ NPs C=O>85% (Unsaturated Alcohol)30 bar H₂, 100 °Cd-band structure favors C=O adsorption over C=C[2].
5% Ru/Al₂O₃ C=C and C=O>99% (Saturated Alcohol)50 bar H₂, 100 °CExhaustive reduction; high activity for aromatic/indene cores[5].

Experimental Protocols

General Workflow for High-Pressure Hydrogenation

Workflow Step1 1. Catalyst & Substrate Loading Inert atmosphere Step2 2. Reactor Purging 3x Vacuum/N2, 3x Vacuum/H2 cycles Step1->Step2 Step3 3. Pressurized Hydrogenation Precise T and P control Step2->Step3 Step4 4. Reaction Monitoring Aliquot sampling for NMR/GC Step3->Step4 Step4->Step3 Incomplete conversion (Re-pressurize) Step5 5. Workup & Isolation Filtration & Evaporation Step4->Step5

Standard experimental workflow for high-pressure catalytic hydrogenation.

Protocol A: Selective C=C Reduction (Synthesis of 3-Methylindane-2-carbaldehyde)

This protocol utilizes mild conditions to prevent over-reduction of the aldehyde.

  • Preparation: In a thoroughly dried Schlenk flask or low-pressure Parr reactor, dissolve 3-methyl-1H-indene-2-carbaldehyde (10 mmol) in anhydrous ethyl acetate (25 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (50 mg, 50% wet). Safety Note: Pd/C is highly pyrophoric. Always add the catalyst to the solvent under an inert argon blanket.

  • Purging: Seal the vessel. Perform three cycles of vacuum evacuation followed by nitrogen backfill, then three cycles of vacuum followed by hydrogen backfill.

  • Reaction: Pressurize the vessel to 3 bar H₂ and stir vigorously (800 rpm) at 25 °C for 4–6 hours.

  • Self-Validation via ¹H-NMR: Withdraw a 0.1 mL aliquot, filter through a micro-plug of Celite, evaporate, and dissolve in CDCl₃.

    • Causality Check: The reaction is complete when the C3-methyl group shifts from a vinylic singlet (~2.2 ppm) to an aliphatic doublet (~1.2 ppm) due to coupling with the newly formed C3 methine proton. The aldehyde proton must remain intact as a distinct singlet (~9.8 ppm). If the aldehyde peak diminishes, over-reduction is occurring; quench immediately.

  • Workup: Filter the crude mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess ethyl acetate and concentrate the filtrate under reduced pressure.

Protocol B: Selective C=O Reduction (Synthesis of (3-Methyl-1H-inden-2-yl)methanol)

This protocol utilizes a reducible oxide support to force carbonyl coordination.

  • Preparation: In a high-pressure stainless-steel autoclave, dissolve 3-methyl-1H-indene-2-carbaldehyde (10 mmol) in anhydrous isopropanol (30 mL).

  • Catalyst Addition: Add the Pt/NiFe-LDH catalyst (100 mg)[3].

  • Purging: Seal the autoclave and purge with nitrogen (3 × 10 bar), followed by hydrogen (3 × 10 bar) to ensure complete removal of oxygen.

  • Reaction: Pressurize the reactor to 20 bar H₂ and heat to 80 °C. Stir at 1000 rpm for 8–12 hours. The high stirring rate is critical to overcome gas-liquid mass transfer limitations inherent in high-pressure UAL hydrogenations.

  • Self-Validation via ¹H-NMR:

    • Causality Check: Confirm the disappearance of the aldehyde proton (~9.8 ppm). The formation of the target allylic alcohol is verified by the appearance of the primary alcohol -CH₂- protons (typically a singlet or closely coupled doublet around 4.5 ppm). Crucially, the C3-methyl group must remain a vinylic singlet (~2.2 ppm), confirming the tetrasubstituted C=C bond was successfully protected from reduction.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen gas. Centrifuge the mixture to recover the heterogeneous Pt/NiFe-LDH catalyst (which can be washed and recycled). Concentrate the supernatant in vacuo to yield the unsaturated alcohol.

References

  • Catalysis Science & Technology (RSC Publishing)
  • Progress and Reaction Mechanism of Co-Based Catalysts in the Selective Hydrogenation of α,β-Unsaturated Aldehydes MDPI URL
  • Performance of supported noble metal catalysts for indene and indane hydrogenation Universidad de Oviedo / Elsevier URL
  • Tuning the Hydrogenation Selectivity of an Unsaturated Aldehyde via Single-Atom Alloy Catalysts PubMed / ACS URL
  • Application Notes and Protocols: Catalytic Hydrogenation of Indene Derivatives Benchchem URL

Sources

Method

Applications of 3-methyl-1H-indene-2-carbaldehyde in pharmaceutical drug discovery

Application Note: 3-Methyl-1H-indene-2-carbaldehyde in Advanced Asymmetric Drug Scaffold Synthesis Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Methyl-1H-indene-2-carbaldehyde in Advanced Asymmetric Drug Scaffold Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Rationale

In contemporary pharmaceutical drug discovery, the construction of rigid, stereochemically complex frameworks is essential for developing high-affinity ligands for targets such as GPCRs and kinases. 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8) has emerged as a highly versatile building block for the asymmetric synthesis of chiral indene derivatives[1].

Unlike simple aliphatic aldehydes, the indene-2-carbaldehyde scaffold possesses a unique electronic topology. The energy penalty associated with breaking the aromaticity of the benzene ring prevents spontaneous, uncontrolled enolization. This inherent stability allows medicinal chemists to precisely control its activation via two distinct advanced catalytic pathways:

  • Synergistic Organo- and Transition-Metal Catalysis: Generating an amino isobenzofulvene intermediate for diastereodivergent allylation[2].

  • Organocatalytic Vinylogy: Generating an extended pentaenolate intermediate under basic conditions for highly enantioselective alkylations[3].

This application note details the causality behind the experimental design of these two pathways and provides self-validating protocols for their execution in a drug discovery setting.

Protocol A: Synergistic Diastereodivergent Allylation (Pd/Organocatalysis)

Causality & Experimental Design

The synthesis of vicinal stereocenters on a rigid indene core often suffers from fixed diastereoselectivity. To overcome this, a synergistic catalytic system is employed[2].

  • Organocatalytic Activation: A secondary amine catalyst condenses with 3-methyl-1H-indene-2-carbaldehyde to form a nucleophilic amino isobenzofulvene. We utilize a fluorinated diphenylprolinol catalyst because the fluorine atom minimizes steric bulk compared to traditional silyl ethers, accelerating the reaction while maintaining strict enantiocontrol[2].

  • Palladium Activation: Concurrently, Pd(OAc)₂ and an achiral phosphine ligand activate an allyl acetate (e.g., diphenylallyl acetate) into an electrophilic π -allylpalladium complex.

  • Diastereodivergence: The choice of the achiral phosphine ligand dictates the diastereomeric outcome. Ligands with electron-donating groups (high Taft inductive parameters) favor the syn-diastereoisomer, while electron-withdrawing groups shift the transition state to favor the anti-diastereoisomer[2].

Mechanistic Pathway

G Indene 3-methyl-1H-indene- 2-carbaldehyde Isobenzofulvene Amino Isobenzofulvene Intermediate (Nucleophile) Indene->Isobenzofulvene Organocatalytic Activation AmineCat Chiral Secondary Amine Catalyst AmineCat->Isobenzofulvene Condensation Product Chiral Allylated Indene Derivative Isobenzofulvene->Product Stereoselective C-C Bond Formation AllylAc Diphenylallyl Acetate PiAllyl π-Allylpalladium Complex (Electrophile) AllylAc->PiAllyl Oxidative Addition PdCat Pd(OAc)2 + PR3 Achiral Ligand PdCat->PiAllyl Pd(0) Formation PiAllyl->Product Nucleophilic Attack Product->AmineCat Catalyst Regeneration Product->PdCat Pd(0) Regeneration

Caption: Synergistic Pd/Organocatalytic cycle for diastereodivergent allylation.

Quantitative Data Summary
Phosphine Ligand (Achiral)Electronic PropertyDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Stereochemical Outcome
P(p-MeO-C₆H₄)₃ Electron-Donating> 20:1> 95%Favors syn-diastereoisomer
PPh₃ Neutral~ 6:1> 95%Favors syn-diastereoisomer
P(p-CF₃-C₆H₄)₃ Electron-Withdrawing< 1:15> 95%Favors anti-diastereoisomer

Data derived from the synergistic allylic alkylation of indene-2-carbaldehydes[2].

Step-by-Step Methodology (Self-Validating System)
  • Preparation of Catalytic Complex: In an oven-dried Schlenk tube under argon, dissolve Pd(OAc)₂ (5 mol%) and the selected achiral phosphine ligand (10 mol%) in anhydrous THF (0.1 M).

    • Validation Check: The solution must transition from reddish-brown to a clear pale yellow within 15 minutes, visually confirming the reduction to the active Pd(0) species.

  • Reagent Introduction: Add 3-methyl-1H-indene-2-carbaldehyde (1.0 equiv) and diphenylallyl acetate (1.2 equiv) to the mixture.

  • Organocatalyst Addition: Introduce (S)-fluorodiphenylmethyl-pyrrolidine (10 mol%). Seal the tube and stir at 40 °C for 48 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane/EtOAc 8:2).

    • Validation Check: The disappearance of the UV-active indene-aldehyde spot ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot confirms conversion.

  • Quench and Analysis: Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove the palladium catalyst. Concentrate under reduced pressure.

    • Critical Validation: Acquire a crude ¹H NMR spectrum before column chromatography. This ensures the diastereomeric ratio (dr) is accurately measured without fractionation bias during purification.

  • Purification: Purify via flash column chromatography to isolate the pure chiral indene derivative.

Protocol B: Organocatalytic Pentaenolate Activation

Causality & Experimental Design

While classical activation of indene-2-carbaldehydes relies on polyenamine formation, generating a pentaenolate under basic conditions allows for unprecedented highly extended conjugated nucleophiles[3].

  • Electrophile Selection: Morita-Baylis-Hillman (MBH) carbonates are chosen as electrophiles because their leaving group (carbonate) facilitates rapid activation by nucleophilic catalysts[3].

  • Catalyst Selection: A dimeric cinchona alkaloid derivative (e.g., (DHQD)₂PHAL) is utilized. Causality: This catalyst serves a dual purpose. First, it acts as a Brønsted base to deprotonate the 3-methyl-1H-indene-2-carbaldehyde, generating the highly conjugated pentaenolate. Second, it acts as a nucleophilic catalyst, performing an Sₙ2' attack on the MBH carbonate to generate an activated electrophilic allylic species[3].

Experimental Workflow Diagram

G Step1 1. Reagent Preparation Dry DCM, Argon Atmosphere Step2 2. Catalyst Addition 20 mol% Cinchona Alkaloid Step1->Step2 Step3 3. Substrate Introduction Indene + MBH Carbonate Step2->Step3 Step4 4. Pentaenolate Generation Basic Conditions, 25°C Step3->Step4 Step5 5. Reaction Monitoring In-process TLC/NMR Control Step4->Step5 Step6 6. Quench & Purification Flash Chromatography Step5->Step6

Caption: Experimental workflow for pentaenolate activation of indene-2-carbaldehydes.

Step-by-Step Methodology (Self-Validating System)
  • Reagent Solubilization: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-methyl-1H-indene-2-carbaldehyde (0.1 mmol, 1.0 equiv) and the selected MBH carbonate (0.12 mmol, 1.2 equiv) in anhydrous dichloromethane (DCM, 1.0 mL) at 0 °C.

  • Bifunctional Activation: Add the dimeric cinchona alkaloid catalyst (DHQD)₂PHAL (20 mol%).

    • Validation Check: Upon addition and warming to 25 °C, the reaction mixture will exhibit a distinct color shift (typically deep yellow to orange). This chromic shift is the visual validation of the highly conjugated pentaenolate intermediate forming in situ.

  • Reaction Execution: Stir the mixture at 25 °C for 24 hours under an argon atmosphere.

  • Termination: Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Causality: The mildly acidic quench protonates the cinchona alkaloid, immediately halting both the base-catalyzed enolization and the nucleophilic activation of the MBH carbonate, preventing over-alkylation.

  • Extraction and Isolation: Extract the aqueous layer with DCM (3 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Structural Validation: Purify the residue via silica gel flash chromatography.

    • Critical Validation: The final product's structural integrity must be verified by 2D NMR (specifically NOESY) to unambiguously confirm the relative stereochemistry of the newly formed adjacent stereocenters on the indene ring.

Pharmaceutical Relevance

The methodologies described above transform 3-methyl-1H-indene-2-carbaldehyde from a simple building block into a gateway for novel chemical space. The resulting highly substituted, chiral indene frameworks are privileged structures in medicinal chemistry. They act as rigidified bioisosteres for flexible pharmacophores, reducing the entropic penalty of binding. Specifically, these scaffolds are heavily utilized in the design of next-generation selective estrogen receptor modulators (SERMs), targeted kinase inhibitors, and allosteric modulators for Class A and Class C GPCRs[4].

References

  • [2] McLeod, D., Jessen, N. I., Nguyen, T. V. Q., Espe, M., Erickson, J. D., Jørgensen, K. A., Yang, L., & Houk, K. N. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemistry - A European Journal, 28(71), e202202951. PubMed. Available at:[Link]

  • [3] Cieśliński, A., Frankowski, S., & Albrecht, Ł. (2023). Pentaenolate activation in the organocatalytic allylic alkylation of indene-2-carbaldehydes. Chemical Communications (RSC Publishing), 59, 7655-7658. Available at:[Link]

Sources

Application

Schiff base ligand synthesis from 3-methyl-1H-indene-2-carbaldehyde

Application Note: High-Yield Synthesis and Metallation of Schiff Base Ligands Derived from 3-Methyl-1H-indene-2-carbaldehyde Target Audience: Researchers, coordination chemists, and drug development professionals. Object...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Synthesis and Metallation of Schiff Base Ligands Derived from 3-Methyl-1H-indene-2-carbaldehyde

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide an authoritative, causality-driven methodology for synthesizing indene-derived Schiff bases and their subsequent transition metal complexes.

Introduction & Scientific Rationale

Schiff bases (imines) are versatile pharmacophores and privileged ligands in coordination chemistry. The use of 3-methyl-1H-indene-2-carbaldehyde as an aldehyde precursor offers unique structural advantages. The regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives provides a rigid, planar conjugated system[1]. When utilized in catalytic or coordination frameworks, the 3-methyl group introduces critical steric bulk that dictates diastereoselectivity and stabilizes the resulting complexes[2].

Recently, Schiff base ligands derived from indene-2-carbaldehyde have gained traction in medicinal chemistry. When coordinated with transition metals like Silver(I), these complexes exhibit potent biological activity, including targeted interactions with model biomolecules such as Calf Thymus DNA (CT-DNA) and Bovine Serum Albumin (BSA), paving the way for novel photoactive chemotherapeutics[3].

Causality in Experimental Design

As a Senior Application Scientist, I emphasize that a robust protocol relies on understanding the why behind every chemical manipulation.

  • Solvent Selection (Absolute Ethanol): Ethanol is chosen not just for its environmental profile, but for its specific solubility gradient. The starting materials (aldehyde and amine) are highly soluble in warm ethanol, whereas the resulting rigid Schiff base exhibits poor solubility, allowing it to precipitate out of the solution and naturally drive the equilibrium forward.

  • Catalyst Choice (Glacial Acetic Acid): Imine formation is highly pH-dependent. A catalytic amount of glacial acetic acid (pH ~4.5) is optimal. It protonates the carbonyl oxygen of the 3-methyl-1H-indene-2-carbaldehyde, increasing its electrophilicity. If a stronger acid were used, it would completely protonate the primary amine, neutralizing its nucleophilicity and halting the reaction.

  • Thermodynamic Driving Force (Water Removal): Condensation produces water as a byproduct. Because the reaction is reversible, we utilize 3Å molecular sieves (or a Dean-Stark trap) to sequester water in-situ, leveraging Le Chatelier’s principle to force the reaction to completion.

Reaction Pathway Visualization

ReactionPathway A 3-Methyl-1H-indene- 2-carbaldehyde C Hemiaminal Intermediate A->C Nucleophilic Attack (H+) B Primary Amine (R-NH2) B->C D Schiff Base Ligand (Imine) C->D Dehydration (-H2O) E Ag(I) / Cu(II) Complex D->E Coordination (+ Metal Salt)

Caption: Reaction pathway for Schiff base synthesis and subsequent metallation.

Experimental Protocol

Workflow N1 1. Reagent Preparation Equimolar Aldehyde & Amine in EtOH N2 2. Acid-Catalyzed Condensation Reflux (70-80°C) with Glacial AcOH N1->N2 N3 3. Equilibrium Shift In-situ H2O removal (3A Mol. Sieves) N2->N3 N4 4. Isolation & Purification Precipitation, Filtration & Recrystallization N3->N4 N5 5. Metallation & Validation Coordination with Ag(I) & Spectroscopic QC N4->N5

Caption: Step-by-step experimental workflow for synthesizing indene-derived Schiff bases.

Phase 1: Synthesis of the Schiff Base Ligand
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Add 2.0 g of activated 3Å molecular sieves to the flask to act as a water scavenger.

  • Reagent Loading: Dissolve 10.0 mmol of 3-methyl-1H-indene-2-carbaldehyde in 30 mL of absolute ethanol. Slowly add 10.0 mmol of the chosen primary amine (e.g., an aniline derivative or amino acid ester).

  • Activation: Add exactly 3 drops of glacial acetic acid to the stirring mixture.

  • Condensation: Heat the reaction mixture to a gentle reflux (75–80 °C) in an oil bath. Maintain reflux for 4 to 6 hours. The solution will typically deepen in color (yellow to orange), indicating the formation of the extended conjugated imine system.

  • Isolation: Remove the flask from heat and filter the hot solution to remove the molecular sieves. Allow the filtrate to cool to room temperature, then transfer it to an ice bath (0–5 °C) for 2 hours to maximize crystallization.

  • Purification: Collect the precipitated Schiff base via vacuum filtration. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials. Dry the solid under high vacuum for 12 hours.

Phase 2: Metallation (Silver(I) Complexation)

Note: Ag(I) complexes are photosensitive[3]. Perform this step under low-light conditions or wrap glassware in aluminum foil.

  • Dissolve 2.0 mmol of the purified Schiff base ligand in 15 mL of a methanol/dichloromethane (1:1 v/v) mixture to ensure complete solvation.

  • In a separate vial, dissolve 2.0 mmol of Silver Nitrate (AgNO₃) in 5 mL of methanol.

  • Add the AgNO₃ solution dropwise to the ligand solution under continuous stirring at room temperature.

  • Stir the mixture in the dark for 3 hours. The formation of the complex is usually marked by the precipitation of a microcrystalline solid.

  • Filter, wash with cold methanol, and dry in a vacuum desiccator.

Self-Validating Quality Control (QC) Checkpoints

To guarantee scientific integrity, the protocol must be self-validating. Do not proceed to metallation without confirming the success of the ligand synthesis through these specific checkpoints:

  • Checkpoint 1 (Reaction Completion - TLC): Perform Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The aldehyde precursor is highly UV-active and runs higher than the more polar Schiff base. The disappearance of the top spot validates complete conversion.

  • Checkpoint 2 (Functional Group Conversion - FT-IR): Analyze the dried ligand. The strong, sharp carbonyl (C=O) stretch of the starting aldehyde at ~1690 cm⁻¹ MUST be completely absent. A new sharp peak at 1620–1640 cm⁻¹ must appear, confirming the formation of the imine (C=N) bond.

  • Checkpoint 3 (Structural Purity - ¹H NMR): In CDCl₃ or DMSO-d₆, the aldehyde proton typically appears as a distinct singlet near 10.0 ppm . In a successful synthesis, this peak vanishes, replaced by the characteristic azomethine (-CH=N-) proton singlet shifted upfield to 8.2–8.5 ppm .

  • Checkpoint 4 (Metallation Success): Upon coordination with Ag(I), the FT-IR C=N stretch will shift to a lower frequency (e.g., 1590–1610 cm⁻¹ ) due to the withdrawal of electron density from the imine nitrogen into the metal center.

Quantitative Data Summarization

The following table summarizes the expected analytical parameters for validating the transformation from the indene-carbaldehyde precursor to the final Ag(I) complex.

Analytical Parameter3-Methyl-1H-indene-2-carbaldehydeSchiff Base Ligand (Imine)Ag(I) Coordination Complex
Physical Appearance Yellowish oil / low-melting solidYellow/Orange crystalline solidDark/Colored microcrystalline powder
FT-IR: ν(C=O) cm⁻¹ ~1690 (Strong)AbsentAbsent
FT-IR: ν(C=N) cm⁻¹ Absent1620 – 1640 (Sharp)1590 – 1610 (Shifted lower)
¹H NMR: Aldehyde (ppm) ~10.0 (s, 1H)AbsentAbsent
¹H NMR: Imine (ppm) Absent8.2 – 8.5 (s, 1H)8.5 – 8.8 (Shifted downfield)
Expected Yield (%) N/A (Starting Material)80 – 92%75 – 85%

References

  • Mao, H., Kim, D. W., Shin, H. y., & Yang, J. W. (2016). Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts. Organic & Biomolecular Chemistry.[Link]

  • McLeod, D., Jessen, N. I., Nguyen, T. V. Q., Espe, M., Erickson, J. D., Jørgensen, K. A., Yang, L., & Houk, K. N. (2022). Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation. Chemistry - A European Journal.[Link]

  • Albrecht, Ł. (2023). NEW SYNTHETIC APPLICATIONS OF INDENE-2-CARBALDEHYDE AND ITS DERIVATIVES – HIGHER-ORDER CYCLOADDITIONS AND BEYOND. French-Polish Symposium on Chemistry, Lodz University of Technology.[Link]

Sources

Method

Protocols for purifying 3-methyl-1H-indene-2-carbaldehyde via column chromatography

Application Note: High-Fidelity Chromatographic Purification of 3-Methyl-1H-indene-2-carbaldehyde Target Audience: Synthetic chemists, process researchers, and drug development professionals. Introduction & Application C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Chromatographic Purification of 3-Methyl-1H-indene-2-carbaldehyde

Target Audience: Synthetic chemists, process researchers, and drug development professionals.

Introduction & Application Context

3-Methyl-1H-indene-2-carbaldehyde is a highly reactive, conjugated intermediate utilized extensively in advanced synthetic methodologies, including synergistic organo- and palladium-catalyzed asymmetric allylic alkylations[1]. It is also a critical building block in the synthesis of complex indene frameworks via transition metal-mediated carboannulations[2].

Because the molecule features an α,β -unsaturated aldehyde conjugated with the aromatic indene core, it presents significant handling challenges. The compound is highly susceptible to autoxidation (yielding the corresponding carboxylic acid) and radical-induced or acid-catalyzed polymerization. This application note details a self-validating, normal-phase flash chromatography protocol designed to isolate this sensitive molecule with high purity while strictly mitigating degradation.

Physicochemical Profiling & Degradation Mechanics

Before initiating purification, it is crucial to understand the molecule's vulnerabilities. Prolonged exposure to ambient oxygen, light, or the mildly acidic environment of silica gel will rapidly degrade the product.

Degradation Aldehyde 3-Methyl-1H-indene- 2-carbaldehyde Acid 3-Methyl-1H-indene- 2-carboxylic acid Aldehyde->Acid Autoxidation Polymer Oligomers & Tarry Byproducts Aldehyde->Polymer Thermal/Acidic O2 O2 / Light / Heat O2->Acid O2->Polymer

Common degradation pathways of 3-methyl-1H-indene-2-carbaldehyde requiring protocol mitigation.

To establish a baseline for separation, Table 1 summarizes the quantitative chromatographic parameters required for a successful column run.

Table 1: Quantitative Chromatographic Profile

ParameterValue / DescriptionCausality / Rationale
Target Rf​ Value 0.25 – 0.30Optimal retention factor for balancing resolution and minimizing silica residence time.
Ideal Solvent System Hexane / Ethyl AcetateNon-nucleophilic. Avoids acetalization risks associated with alcoholic modifiers (e.g., Methanol).
UV Absorbance 254 nm (Strong)The highly conjugated π -system allows for robust non-destructive tracking.
Primary Stain 2,4-DNP (Orange/Red)Selectively validates the presence of the intact aldehyde, distinguishing it from oxidized acids.

Experimental Workflow & Logic

Workflow Start Crude Mixture (Post-Synthesis) TLC TLC Optimization Target Rf ~0.3 Start->TLC Pack Flash Column Packing (Silica Gel 60, Hexanes) TLC->Pack Load Dry Loading (Adsorption on Silica) Pack->Load Elute Gradient Elution (Hexane to 90:10 Hex:EtOAc) Load->Elute Analyze Fraction Analysis (UV 254nm & 2,4-DNP Stain) Elute->Analyze Store Concentration (<30°C) & Storage (-20°C, Ar) Analyze->Store

Step-by-step workflow for the chromatographic purification of the target indene.

Step-by-Step Purification Protocol

Phase 1: Column Preparation and Dry Loading

Standard synthetic routes to functionalized indenes, such as palladium-catalyzed cascade reactions[3], often yield crude mixtures containing heavy metal residues and polar tars.

  • Silica Preparation: Use high-purity Silica Gel 60 (230–400 mesh). Slurry pack the column using 100% Hexane. Ensure the column bed is perfectly level to prevent band distortion.

  • Dry Loading (Critical Step): Dissolve the crude 3-methyl-1H-indene-2-carbaldehyde in a minimal volume of dichloromethane (DCM). Add dry silica gel at a 1:2 (crude:silica) weight ratio.

  • Solvent Removal: Evaporate the DCM under reduced pressure until a free-flowing powder is achieved.

    • Causality Insight: Wet loading a viscous oil causes severe tailing. Dry loading creates an infinitely thin, concentrated initial band, maximizing theoretical plates and resolving the aldehyde from closely eluting non-polar impurities.

  • Application: Carefully pour the dry-loaded silica onto the flat column bed. Top with a 1 cm layer of washed sea sand to protect the bed from solvent disturbance.

Phase 2: Gradient Elution Strategy

Prolonged exposure to the mildly acidic silanol groups of silica gel can catalyze oligomerization. Therefore, flash chromatography (using positive pressure from N2​ or Argon) is mandatory to ensure rapid elution.

Table 2: Optimized Gradient Elution Schedule

Column Volumes (CV)Solvent Ratio (Hexane:EtOAc)Objective
1 – 2100:0Flushes out non-polar hydrocarbons and unreacted starting materials.
3 – 598:2Initiates movement of the target band; elutes halogenated byproducts.
6 – 895:5Primary elution phase for 3-methyl-1H-indene-2-carbaldehyde.
9 – 1290:10Clears trailing product and slightly more polar degradation products.
Phase 3: Self-Validating Fraction Analysis
  • Collection: Collect fractions in clean, dry test tubes (fraction size should be approx. 0.1 CV).

  • Primary Screen (Non-Destructive): Spot fractions on a silica-coated TLC plate and visualize under short-wave UV light (254 nm). The conjugated indene system will appear as a strong dark spot against the green fluorescent background.

  • Secondary Screen (Destructive Validation): Dip the TLC plate into a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain and gently heat.

    • Validation Checkpoint: The target aldehyde will instantaneously form a vibrant orange/red hydrazone precipitate. If a UV-active spot does not stain with 2,4-DNP, it is likely an unreacted indene precursor or an over-oxidized carboxylic acid byproduct. Do not pool these fractions.

Phase 4: Concentration and Inert Storage
  • Pooling: Combine only the pure, 2,4-DNP-positive fractions.

  • Evaporation: Remove the solvent via rotary evaporation.

    • Crucial Parameter: The water bath temperature MUST NOT exceed 30°C .

    • Causality Insight: Thermal stress concentrates the molecules while providing activation energy for Diels-Alder dimerization or Michael additions, rapidly degrading the purified product into an intractable tar.

  • Storage: Immediately backfill the evaporation flask with high-purity Argon. Transfer the pale yellow oil/solid to an amber vial (to prevent photo-oxidation), purge the headspace with Argon, seal tightly with Parafilm, and store at -20°C.

References

  • Jørgensen, M., Houk, K. N., Yang, L., et al. "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation." Chemistry - A European Journal, 2022. URL:[Link]

  • Rayabarapu, D. K., et al. "Synthesis of Indenes by the Transition Metal-Mediated Carboannulation of Alkynes." The Journal of Organic Chemistry, 2006. URL:[Link]

  • Li, J., et al. "Palladium(II)-Catalyzed Synthesis of Functionalized Indenes from o-Alkynylbenzylidene Ketones." The Journal of Organic Chemistry, 2011. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Methyl-1H-indene-2-carbaldehyde Synthesis

Welcome to the Technical Support Center for indene derivative synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the percentage yield of 3-methyl-1H-ind...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for indene derivative synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the percentage yield of 3-methyl-1H-indene-2-carbaldehyde. This molecule is a critical building block, but its electron-rich nature makes it highly susceptible to side reactions.

This guide is designed to help you diagnose yield bottlenecks, understand the mechanistic causality behind your failures, and implement self-validating protocols using either the classical Vilsmeier-Haack route or modern organocatalytic methods.

Diagnostic Workflow

Before altering your protocol, use the diagnostic tree below to identify the root cause of your yield loss based on your chosen synthetic route.

YieldTroubleshooting Start Low Yield in 3-Methyl-1H-indene-2-carbaldehyde Route Select Synthetic Route Start->Route VH Vilsmeier-Haack Formylation Route->VH Organo Organocatalytic Reductive Cyclization Route->Organo VH_Issue Identify Primary Impurity VH->VH_Issue Org_Issue Identify Primary Impurity Organo->Org_Issue Polymer Tarry Residue (Polymerization) VH_Issue->Polymer High Temp / Exotherm Unreacted Unreacted Starting Material VH_Issue->Unreacted Poor Electrophile Isomer Cycloolefin Isomerization Org_Issue->Isomer Steric Clash / Basic pH

Diagnostic workflow for identifying yield bottlenecks in indene synthesis.

Route 1: Classical Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich arenes and alkenes[1]. However, the highly nucleophilic double bond in 3-methyl-1H-indene makes it prone to cationic polymerization under the strongly acidic conditions of the reaction.

Self-Validating Protocol
  • Electrophile Generation : In a flame-dried flask under N₂, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise over 15 minutes.

    • Causality: This generates the highly reactive chloroiminium ion (Vilsmeier reagent).

    • Validation Check: The solution must transition from colorless to pale yellow. If it turns brown, the POCl₃ has degraded, and the reaction will fail[1].

  • Substrate Addition : Dissolve 3-methyl-1H-indene (1.0 equiv) in anhydrous dichloromethane (DCM). Add this solution dropwise to the Vilsmeier complex, strictly maintaining the internal temperature at 0–5 °C.

    • Causality: Indenes undergo rapid exothermic polymerization if the local concentration of the electrophile is too high or if the temperature spikes[2].

  • Reaction Progression : Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Validation Check: Perform a TLC (Hexane/EtOAc 9:1). The highly non-polar indene spot (high Rf) should be completely consumed, replaced by a baseline spot (the iminium salt intermediate).

  • Buffered Quenching (Critical) : Pour the reaction mixture slowly into a vigorously stirred, ice-cold saturated aqueous sodium acetate solution. Adjust the pH to ~7.

    • Causality: The iminium salt must be hydrolyzed to the final carbaldehyde. Using plain water or strong bases (like NaOH) causes rapid aldol-type condensation of the newly formed aldehyde, destroying your yield. The acetate buffer safely controls the hydrolysis pH.

  • Isolation : Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Troubleshooting FAQ

Q: My reaction yields a black, tarry residue and very little product. How do I prevent this? A: This is the hallmark of cationic polymerization. 3-Methyl-1H-indene is highly sensitive to Lewis acids. To fix this, ensure rigorous temperature control (never exceed 5 °C during addition) and use DCM as a co-solvent to dilute the reaction. Conducting the reaction under strictly anhydrous conditions at 0–5 °C is mandatory to mitigate these exothermic side reactions[2].

Q: Can I use direct Friedel-Crafts formylation with dichloromethyl methyl ether (MOMCl₂) instead? A: While MOMCl₂ combined with SnCl₄ or AgOTf/pyridine is highly effective for formylating certain α,α-diarylalkenes[3], applying this to 3-methyl-1H-indene often results in complex degradation mixtures. The Vilsmeier-Haack method remains superior because the chloroiminium ion is a milder, more controllable electrophile than the oxocarbenium intermediates generated from MOMCl₂.

Route 2: Organocatalytic Reductive Cyclization

For researchers requiring absolute regiospecificity and avoiding harsh acidic conditions, the transition-metal-free reductive cyclization of ortho-formyl trans-cinnamaldehydes is an elegant alternative[4].

Self-Validating Protocol
  • Catalyst Assembly : In a reaction vial, combine a sterically demanding stereo-defined aminocatalyst (e.g., a bulky diarylprolinol silyl ether, 20 mol%) and a base additive in DCM[4].

    • Validation Check: Ensure complete dissolution before proceeding to prevent heterogeneous reaction kinetics.

  • Reagent Addition : Add the precursor ortho-formyl trans-cinnamaldehyde (1.0 equiv) and Hantzsch ester (1.2 equiv).

    • Causality: The aminocatalyst condenses with the aldehyde to form a reactive iminium ion. The Hantzsch ester acts as a mild, chemoselective hydride source to drive the reductive cyclization[4].

  • Cyclization and Isomerization Suppression : Stir the mixture at room temperature until completion.

    • Causality: The bulky aminocatalyst physically shields the newly formed indene ring. This steric bulk blocks the facial attack required for protonation/deprotonation, effectively suppressing the unwanted cycloolefin isomerization that typically ruins the yield of this route[4].

  • Isolation : Concentrate the mixture under reduced pressure and purify directly via flash chromatography to isolate the regiospecific 3-methyl-1H-indene-2-carbaldehyde.

Mechanism A ortho-Formyl trans-cinnamaldehydes B Iminium Ion Intermediate A->B + Aminocatalyst C Reductive Cyclization (Hantzsch Ester) B->C D Desired Product: 3-Methyl-1H-indene-2-carbaldehyde C->D Regiospecific Pathway E Cycloolefin Isomerization D->E Side Reaction F Sterically Demanding Aminocatalyst F->E Blocks Isomerization

Mechanism of iminium-catalyzed cyclization and isomerization suppression.

Troubleshooting FAQ

Q: My NMR shows a mixture of double-bond isomers rather than the pure 3-methyl-1H-indene-2-carbaldehyde. What went wrong? A: Cycloolefin isomerization is the primary yield-limiting side reaction in reductive cyclizations. If you used a standard, low-steric aminocatalyst (like basic proline), it cannot protect the double bond post-cyclization. You must switch to a sterically demanding stereo-defined aminocatalyst; this structural bulk is the exact mechanistic requirement to inhibit the isomerization step[4].

Quantitative Data Presentation

To help you select the best approach for your specific drug development needs, compare the empirical data of both optimized routes below:

ParameterRoute 1: Vilsmeier-Haack FormylationRoute 2: Organocatalytic Cyclization
Optimized Yield 65 - 75%86 - 88%
Reaction Temperature 0 °C to Room TemperatureRoom Temperature
Primary Yield-Killer Polymeric tar (Exotherm)Cycloolefin isomers (Steric failure)
Key Reagents POCl₃, DMFAminocatalyst, Hantzsch ester
Scalability High (Kilogram scale)Moderate (Gram scale)
E-Factor (Waste) High (Aqueous salt waste)Low (Atom-economical)

Sources

Optimization

Technical Support Center: Preventing Auto-Oxidation of 3-Methyl-1H-indene-2-carbaldehyde

Overview 3-Methyl-1H-indene-2-carbaldehyde is a highly reactive intermediate widely utilized in drug development and materials science. Due to the presence of an electron-rich indene system and a terminal formyl group, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-Methyl-1H-indene-2-carbaldehyde is a highly reactive intermediate widely utilized in drug development and materials science. Due to the presence of an electron-rich indene system and a terminal formyl group, this compound is exceptionally prone to auto-oxidation. Upon exposure to atmospheric oxygen and light, it rapidly degrades into 3-methyl-1H-indene-2-carboxylic acid.

This guide provides authoritative, field-proven troubleshooting strategies to ensure the long-term stability and integrity of your stored batches.

Section 1: Mechanistic Troubleshooting (The "Why")

Q1: Why does 3-methyl-1H-indene-2-carbaldehyde degrade so rapidly even in seemingly sealed containers? A: The degradation is driven by a radical chain auto-oxidation mechanism. Even trace amounts of oxygen in the headspace of a vial can initiate the process[1]. The reaction begins when ambient light or trace transition metals abstract the aldehydic hydrogen, generating a highly reactive acyl radical[2]. This radical rapidly reacts with diatomic oxygen to form a peroxy radical, which then abstracts a hydrogen from another aldehyde molecule, forming a peracid and a new acyl radical. This propagates the chain reaction. Finally, the peracid reacts with another aldehyde molecule via a redox mechanism to yield two equivalents of carboxylic acid.

AutoOxidation Init Light / Heat / Trace Metals Aldehyde 3-Methyl-1H-indene-2-carbaldehyde (R-CHO) Init->Aldehyde Initiates AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad H-abstraction PeroxyRad Peroxy Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O₂ (Fast) PeroxyRad->AcylRad Chain Propagation Peracid Peracid (R-C(=O)OOH) PeroxyRad->Peracid + R-CHO Acid Carboxylic Acid (R-COOH) Peracid->Acid + R-CHO (Redox)

Radical chain mechanism of 3-methyl-1H-indene-2-carbaldehyde auto-oxidation.

Q2: Does the indene ring itself contribute to this instability? A: Yes. The allylic and benzylic positions within the 1H-indene core lower the bond dissociation energy of nearby C-H bonds. While the formyl group is the primary site of oxidation, the conjugated nature of the indene ring stabilizes the intermediate acyl radical via resonance, thermodynamically driving the initiation step faster than in simple aliphatic aldehydes.

Section 2: Storage Optimization & Antioxidants

Q3: What are the absolute best practices for long-term storage of the neat compound? A: To arrest the auto-oxidation cascade, you must eliminate the causal factors: oxygen (propagation), light (initiation), and thermal energy (kinetics).

  • Atmosphere: Store under Argon, not Nitrogen. Argon is denser than air and forms a protective blanket directly over the solid or liquid surface, effectively displacing residual oxygen[1].

  • Temperature: Maintain at -20°C or -80°C. Lowering the temperature exponentially decreases the rate constant of the propagation step.

  • Vessel: Use tightly sealed amber glass vials with PTFE-lined septa. Amber glass blocks UV wavelengths that trigger the initial homolytic cleavage of the C-H bond[2].

Table 1: Quantitative Impact of Storage Conditions on Aldehyde Stability

Storage ConditionAtmosphereTemp (°C)Light ExposureEst. Shelf Life (>95% Purity)
Optimal Argon-20°CDark (Amber)12 - 24 months
Standard Nitrogen4°CDark (Amber)3 - 6 months
Suboptimal Air25°CDark1 - 2 weeks
Unacceptable Air25°CAmbient Light< 48 hours

Q4: Should I use an antioxidant stabilizer? Which one is most effective? A: For long-term storage or when frequent aliquoting is required, adding a radical scavenger is highly recommended. Butylated hydroxytoluene (BHT) is the industry standard[1]. Causality: BHT acts as a chain-breaking antioxidant. When a peroxy radical encounters BHT, BHT donates a hydrogen atom to the radical, neutralizing it. The resulting BHT phenoxy radical is sterically hindered by its bulky tert-butyl groups and stabilized by resonance, rendering it too unreactive to propagate the auto-oxidation chain.

Table 2: Recommended Antioxidants for Aldehyde Stabilization

AntioxidantRecommended Conc.Mechanism of ActionNotes
BHT (Butylated hydroxytoluene)0.01% - 0.05% (w/w)Phenolic H-donor; Radical scavengerHigh solubility; Industry standard[1].
BHA (Butylated hydroxyanisole)0.01% - 0.05% (w/w)Phenolic H-donorOften synergistic with BHT[1].
Hydroquinone 0.05% - 0.1% (w/w)Reductant / Radical scavengerEffective, but can cause discoloration over time.

Section 3: Experimental Protocols for Validation

Q5: How can I reliably monitor the stability of my stored batches and ensure my results aren't compromised by degraded material? A: Visual inspection is insufficient. You must employ a stability-indicating High-Performance Liquid Chromatography (HPLC) method capable of baseline-resolving 3-methyl-1H-indene-2-carbaldehyde from its primary degradant, 3-methyl-1H-indene-2-carboxylic acid[1]. To ensure trustworthiness, this protocol includes a self-validating "forced oxidation" control.

HPLCWorkflow Sample 1. Aliquot Sample (Under Argon) Prep 2. Dilute in Anhydrous ACN Sample->Prep Control 2b. Forced Oxidation Control (H₂O₂) Sample->Control HPLC 3. RP-HPLC Analysis (C18 Column) Prep->HPLC Control->HPLC Detect 4. UV Detection (254 nm) HPLC->Detect Analyze 5. Peak Resolution (Aldehyde vs. Acid) Detect->Analyze

Self-validating HPLC workflow incorporating a forced-oxidation control.

Step-by-Step Methodology: Self-Validating Stability-Indicating HPLC
  • Sample Preparation (Test Article): Under an Argon atmosphere, accurately weigh 5 mg of the stored 3-methyl-1H-indene-2-carbaldehyde. Dissolve immediately in 10 mL of anhydrous, peroxide-free Acetonitrile (ACN) to yield a 0.5 mg/mL stock.

  • Forced Oxidation Control (Self-Validation): Take 1 mL of the stock solution and add 10 µL of 3% H₂O₂. Incubate at room temperature for 30 minutes.

    • Causality: This deliberately generates the carboxylic acid degradant, ensuring your chromatographic method can successfully resolve the two peaks and preventing false-positive purity readings.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. (Note: TFA suppresses the ionization of the carboxylic acid degradant, keeping it in its neutral form to sharpen its peak and prevent tailing.)

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Execution & Analysis: Inject the Forced Oxidation Control first. Identify the parent aldehyde peak (later eluting, less polar) and the carboxylic acid peak (earlier eluting, more polar). Next, inject the Test Article. Quantify the area percent of the aldehyde versus any emerging acid peaks to determine exact purity.

Section 4: Frequently Encountered Issues (FAQs)

Q6: My sample has turned slightly yellow. Is it ruined? A: Discoloration is a primary indicator of degradation[1]. Aldehydes undergoing auto-oxidation can also participate in side reactions, such as aldol condensations or polymerization, which generate highly conjugated, colored impurities. Do not use the compound for sensitive syntheses until you have re-analyzed its purity via the HPLC protocol above.

Q7: Can I store 3-methyl-1H-indene-2-carbaldehyde in a stock solution to save time? A: Storing aldehydes in solution is strongly discouraged for long-term stability[1]. Solvents can participate in or accelerate degradation. Ethereal solvents (like THF or diethyl ether) are particularly dangerous as they form hydroperoxides over time, which rapidly oxidize the dissolved aldehyde[2]. If solution storage is unavoidable, use a dry, aprotic solvent (e.g., anhydrous ACN), add 0.05% BHT, blanket with Argon, and store at -80°C.

References

  • [2] Title: Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions Source: Green Chemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

Resolving NMR signal overlap for 3-methyl-1H-indene-2-carbaldehyde derivatives

Technical Support Center: NMR Signal Resolution From the Desk of the Senior Application Scientist Welcome to the technical support center. As researchers, scientists, and drug development professionals, we frequently enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: NMR Signal Resolution

From the Desk of the Senior Application Scientist

Welcome to the technical support center. As researchers, scientists, and drug development professionals, we frequently encounter the challenge of signal overlap in Nuclear Magnetic Resonance (NMR) spectroscopy, a hurdle that can obscure vital structural information and impede progress. This is particularly true when analyzing complex aromatic systems such as 3-methyl-1H-indene-2-carbaldehyde and its derivatives, which are common scaffolds in medicinal chemistry.

This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond a simple listing of techniques to explain the why behind each experimental choice. The troubleshooting guides and FAQs below are designed to empower you to systematically and logically resolve even the most convoluted spectra, ensuring the integrity and accuracy of your structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1D ¹H NMR spectrum of a 3-methyl-1H-indene-2-carbaldehyde derivative shows significant signal overlap in the aromatic and aliphatic regions. What are my initial troubleshooting steps?

A1: When faced with an uninterpretable 1D spectrum, the first course of action should involve simple, yet powerful, adjustments to your sample and acquisition conditions. These steps are often sufficient to resolve minor to moderate overlap without resorting to more time-consuming experiments.

Causality Behind the Choices: The chemical shift of a proton is highly sensitive to its immediate electronic environment. By altering the sample's conditions, we can perturb these environments in a predictable way, inducing changes in chemical shifts that can resolve overlapping signals.

Initial Troubleshooting Workflow

Start Overlapping 1D Spectrum Prep Re-evaluate Sample Prep (Concentration & Purity) Start->Prep Solvent Change NMR Solvent (e.g., CDCl₃ to C₆D₆) Prep->Solvent If overlap persists Resolved Issue Resolved Prep->Resolved Improvement Temp Vary Temperature Solvent->Temp If overlap persists Solvent->Resolved Improvement Advanced Proceed to Advanced Methods Temp->Advanced If overlap persists Temp->Resolved Improvement

Caption: Initial troubleshooting workflow for overlapping NMR peaks.

Step-by-Step Methodologies:

  • Re-evaluate Sample Preparation:

    • Concentration: Highly concentrated samples can lead to peak broadening and shifts due to intermolecular interactions. Try diluting your sample to minimize these effects.[1]

    • Purity: Ensure your sample is free from paramagnetic impurities (which cause significant line broadening) and particulate matter. Use high-quality deuterated solvents and clean NMR tubes.[1]

  • Change the NMR Solvent:

    • The magnetic anisotropy of different solvents can induce significant changes in the chemical shifts of your analyte, an effect known as Aromatic-Solvent-Induced Shift (ASIS).[2] Switching from a relatively isotropic solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ (C₆D₆) is a classic strategy.[2] The π-system of the benzene ring creates a shielding cone, which can cause dramatic upfield or downfield shifts depending on the proton's spatial orientation relative to the solvent molecule.[3] Other solvents like DMSO-d₆ or Methanol-d₄ can also be effective due to their different polarity and hydrogen-bonding capabilities.[4]

  • Vary Experimental Temperature:

    • Acquiring spectra at different temperatures can resolve overlap, particularly if conformational exchange or dynamic processes are occurring.[1][5] Changing the temperature alters the equilibrium between different conformers, which may have distinct chemical shifts. Allow the sample to equilibrate for 5-10 minutes at each new temperature and re-shim the spectrometer before acquisition.

Technique Underlying Principle Typical Application Considerations
Solvent Change (ASIS) Solvent molecules interact with the solute, creating a local magnetic field that alters chemical shifts.[2][6]Resolving overlapping aromatic or aliphatic signals.The magnitude and direction of the shift are difficult to predict but often effective.
Temperature Variation Alters the rate of dynamic processes or the equilibrium between conformers, leading to changes in averaged chemical shifts.Distinguishing between conformers or resolving signals broadened by exchange.Ensure the solvent's temperature range is not exceeded; chemical degradation can occur at high temperatures.
Dilution Minimizes intermolecular interactions (e.g., π-stacking, hydrogen bonding) that can cause concentration-dependent chemical shifts.Sharpening broad peaks and resolving signals in highly concentrated samples.Signal-to-noise ratio will decrease, requiring more scans.
Q2: The initial steps were insufficient. How can I use chemical shift reagents to resolve my spectrum?

A2: When simple solvent or temperature changes fail, the use of Lanthanide Shift Reagents (LSRs) is a powerful next step. These paramagnetic complexes can induce large, distance-dependent changes in the chemical shifts of your analyte's signals.[7][8]

Causality Behind the Choice: LSRs are organometallic complexes containing a lanthanide ion (e.g., Europium, Praseodymium).[8] They work by forming a weak, transient complex with Lewis basic sites in your molecule (like the carbonyl oxygen of the aldehyde group in 3-methyl-1H-indene-2-carbaldehyde). The paramagnetic nature of the lanthanide ion generates a strong local magnetic field that influences the chemical shifts of nearby protons. This effect, known as the pseudocontact shift, decays rapidly with distance (proportional to 1/r³), meaning protons closer to the binding site are shifted more dramatically.[8]

Common Lanthanide Shift Reagents

Reagent Type Lanthanide Ion Effect on Chemical Shift Common Ligand
Downfield ShiftEuropium (Eu³⁺)Moves signals to higher ppm (downfield).[7]fod, dpm
Upfield ShiftPraseodymium (Pr³⁺)Moves signals to lower ppm (upfield).[8]fod, dpm

Experimental Protocol: LSR Titration

  • Sample Preparation: Prepare a solution of your 3-methyl-1H-indene-2-carbaldehyde derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound. This is your reference (0 equivalents of LSR).

  • Incremental Addition: Prepare a stock solution of the LSR (e.g., Eu(fod)₃) in the same solvent. Add small, precise aliquots of the LSR stock solution to your NMR tube, corresponding to 0.1, 0.2, 0.3... equivalents relative to your substrate.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition.[9] Monitor the changes in chemical shifts. Protons closer to the aldehyde group will show the largest induced shifts.

  • Analysis: Plot the change in chemical shift (Δδ) for each proton against the [LSR]/[Substrate] molar ratio. This allows you to track the movement of each signal and identify previously overlapping peaks.

Important Considerations:

  • Line Broadening: A major drawback of LSRs is that they can cause significant line broadening, which can degrade resolution.[10] Use the minimum amount of LSR necessary to achieve the desired separation.

  • Solvent: The solvent must be aprotic and dry, as water or alcohols will compete with your substrate for coordination to the lanthanide ion.

Q3: My compound is chiral, and I suspect enantiomers are complicating the spectrum. How can I use NMR to assess enantiomeric purity?

A3: Standard NMR spectroscopy cannot distinguish between enantiomers because they have identical physical properties in an achiral environment. To resolve their signals, you must introduce a chiral auxiliary to create a diastereomeric environment. This can be achieved using either Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).[11][12]

Causality Behind the Choice:

  • Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with your analyte to form a covalent bond, creating a new pair of diastereomers.[12] Diastereomers have different physical properties and, therefore, distinct NMR spectra. A classic example is Mosher's acid.[12]

  • Chiral Solvating Agents (CSAs): These agents form weak, transient, non-covalent diastereomeric complexes with your analyte.[11][13] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the two enantiomers, allowing for their resolution and quantification. This method is often preferred as it is non-destructive and requires no chemical modification of the analyte.[11]

Experimental Protocol: Using a Chiral Solvating Agent (CSA)

  • Analyte Spectrum: Dissolve your racemic or enantioenriched sample in a suitable deuterated solvent and acquire a reference ¹H NMR spectrum.

  • Add CSA: Add a pure enantiomer of a CSA (e.g., (R)-(-)-1-phenylethanol or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) to the NMR tube.

  • Observe Spectral Changes: Acquire spectra with increasing equivalents of the CSA. The signals corresponding to the two enantiomers of your analyte should begin to separate into two distinct sets of peaks.

  • Quantification: Once baseline resolution is achieved, the enantiomeric excess (% ee) can be determined by integrating the corresponding resolved signals.

Q4: I need definitive structural information, but the overlap in my 1D spectrum is too severe. Which 2D NMR experiments are most effective for a 3-methyl-1H-indene-2-carbaldehyde derivative?

A4: When 1D methods are exhausted, two-dimensional (2D) NMR is the ultimate tool for resolving overlap and unambiguously determining molecular structure.[14] By spreading the spectral information across a second frequency dimension, even severely overlapping proton signals can be resolved.[15] The combination of COSY, HSQC, and HMBC experiments is the cornerstone of modern structure elucidation.[16][17]

2D NMR Workflow for Structure Elucidation

Start Complex 1D Spectrum HSQC HSQC (¹H-¹³C One-Bond Correlations) Start->HSQC Assign C-H pairs COSY COSY (¹H-¹H Correlations) HSQC->COSY Build ¹H spin systems HMBC HMBC (¹H-¹³C Long-Range Correlations) COSY->HMBC Connect spin systems Structure Assemble Fragments & Determine Structure HMBC->Structure Final Final Structure Structure->Final

Caption: Logic flow for structure elucidation using 2D NMR.

Key 2D NMR Experiments for Your Molecule

Experiment Information Provided Application for Indene Derivatives
COSY (Correlation Spectroscopy)Shows correlations between protons that are J-coupled (typically through 2-3 bonds).[18]Identifies which protons are neighbors. For example, it would show a correlation between the aldehydic proton and any vinyl protons, and trace the connectivity within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to (one-bond correlation).[1][18][19]The most powerful experiment for resolving proton overlap.[15] Overlapping aromatic ¹H signals will be resolved by the much larger chemical shift dispersion of the ¹³C nucleus.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[14][20]Crucial for piecing the molecular puzzle together. It connects fragments identified by COSY. For example, it would show a correlation from the methyl protons to the C3 and C2 carbons of the indene ring, confirming their position.
NOESY (Nuclear Overhauser Effect Spectroscopy)Shows correlations between protons that are close in space, regardless of bonding.[17]Determines stereochemistry and 3D conformation. It can help distinguish between E/Z isomers or confirm the spatial relationship between substituents.

Practical Steps:

  • Acquire an HSQC: Start with an HSQC. It will give you a clean map of all C-H pairs and immediately resolve much of the proton overlap.[1][15]

  • Run a COSY: Use the COSY to connect the assigned protons from the HSQC into spin systems (i.e., isolated groups of coupled protons).

  • Acquire an HMBC: Use the long-range HMBC correlations to link the different spin systems together and connect them to quaternary carbons (carbons with no attached protons), like the carbonyl carbon.

  • Assemble the Structure: Use the information from all three experiments to piece together the complete structure of your derivative.

By systematically applying these techniques, from simple solvent changes to comprehensive 2D NMR analysis, you can confidently resolve signal overlap and determine the precise structure of your 3-methyl-1H-indene-2-carbaldehyde derivatives.

References

  • NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd.
  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. (1966). Canadian Journal of Chemistry, 44(15), 1833–1841.
  • Optimizing NMR Processing: Techniques and Best Practices. (n.d.). JEOL USA Blog.
  • Lanthanide shift reagents in nmr. (n.d.). Slideshare.
  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(4-chlorophenyl) benzenesulfonamide. (n.d.). University of Nigeria.
  • Water-Soluble Chiral Shift Reagents for High-Field NMR. (n.d.). Tokyo Chemical Industry.
  • Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction. (2020). Royal Society of Chemistry.
  • Technical Support Center: Navigating Overlapping Peaks in ¹³C NMR of Labeled Extracts. (n.d.). Benchchem.
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. (n.d.). Benchchem.
  • Boosting resolution in NMR spectroscopy by chemical shift upscaling. (2020). Analytica Chimica Acta, 1119, 51-58.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. (2019). Journal of the Mexican Chemical Society, 63(4).
  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research Blog.
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020). Molecules, 25(22), 5437.
  • Chiral Resolving agents. (2020, November 24). YouTube.
  • Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. (1998). Journal of the Chemical Society, Perkin Transactions 2, (1), 127-132.
  • qNMR of mixtures: what is the best solution to signal overlap? (2014, October 30). Mestrelab Research.
  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215–2227.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12723–12732.
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). Molecules, 22(2), 247.
  • Chiral derivatizing agent. (n.d.). In Wikipedia.
  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. (2025, June 3). LinkedIn.
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. (2019). Molecules, 24(24), 4541.
  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate.
  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). Magnetochemistry, 12(3), 45.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). Journal of Chemical Information and Computer Sciences, 44(5), 1712–1719.
  • 2D NMR Analysis vs. Alternative Techniques for Structural Elucidation of 1-Chloro-3-methyl-1-butene Derivatives. (n.d.). Benchchem.
  • 1H NMR Spectroscopy. (n.d.). In NMR Spectroscopy. Georg Thieme Verlag.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for 3-Methyl-1H-indene-2-carbaldehyde

Welcome to the Technical Support Center for the isolation and purification of 3-methyl-1H-indene-2-carbaldehyde . This guide is engineered for researchers and drug development professionals dealing with the specific phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-methyl-1H-indene-2-carbaldehyde . This guide is engineered for researchers and drug development professionals dealing with the specific physicochemical challenges of indene-carbaldehyde derivatives.

The synthesis of 3-methyl-1H-indene-2-carbaldehyde is predominantly achieved via the Vilsmeier-Haack formylation of 3-methylindene. In this reaction, a reactive chloromethyleneiminium ion (the Vilsmeier reagent), generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), electrophilically attacks the indene core[1][2]. While the reaction itself is robust, the subsequent workup is notoriously difficult. The hydrolysis of the iminium salt intermediate generates massive amounts of phosphate and chloride salts, highly exothermic conditions, and stubborn emulsions[3][4]. Furthermore, the conjugated indene-aldehyde product is highly sensitive to polymerization and auto-oxidation under harsh pH or thermal conditions[5].

This center provides a self-validating protocol, quantitative solvent selection data, and a targeted Q&A troubleshooting guide to ensure high-yield, high-purity extraction.

Quantitative Data: Solvent Selection Matrix

Choosing the correct extraction solvent is the most critical variable in preventing emulsions and minimizing DMF contamination. The table below summarizes the quantitative and qualitative metrics of standard extraction solvents for this specific workflow.

Extraction SolventEmulsion RiskDMF Co-ExtractionPhase Position (vs. Aqueous)Recommendation & Causality
Dichloromethane (DCM) Critical Moderate (~15%)BottomNot Recommended. The high density of the aqueous phosphate/chloride brine often inverts or matches DCM's density, causing unresolvable emulsions.
Ethyl Acetate (EtOAc) ModerateHigh (~30%) TopAcceptable. Good solubility for the product, but its higher polarity pulls a significant amount of residual DMF into the organic phase, requiring extensive washing[4].
Methyl tert-butyl ether (MTBE) Low Low (<5%) TopOptimal. MTBE's lower polarity effectively rejects DMF and water. It reliably forms the top layer, and its low boiling point facilitates easy concentration.

The Core Protocol: Self-Validating Extraction Workflow

This protocol is designed as a self-validating system. Each step contains a built-in physical or thermal checkpoint to ensure the chemical integrity of the 3-methyl-1H-indene-2-carbaldehyde is maintained.

Step-by-Step Methodology
  • Preparation of the Quench Bath: In a vessel at least 5 times the volume of your reaction, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium acetate (NaOAc).

    • Causality: Using NaOAc buffers the aqueous phase to pH ~7. Strong bases like NaOH can trigger aldol-type condensations of the indene-aldehyde, while unbuffered water allows the pH to drop too low, stalling the hydrolysis of the iminium intermediate[3].

  • The Reverse Quench: Transfer the Vilsmeier-Haack reaction mixture to an addition funnel. Add the mixture dropwise to the ice/NaOAc slurry.

    • Validation Checkpoint: Monitor the internal temperature of the quench vessel continuously. Adjust the addition rate to strictly maintain the temperature below 10 °C[3][5]. If the temperature spikes, pause the addition. Heat causes the product to degrade into a dark, tarry residue[5].

  • Hydrolysis Maturation: Once addition is complete, allow the mixture to stir for 60 minutes as it slowly warms to room temperature (approx. 20 °C).

    • Validation Checkpoint: Check the pH using a meter or pH paper. It must be between 7.0 and 8.0. If acidic, add small portions of solid NaHCO₃.

  • Primary Extraction: Add MTBE (3 × 50 mL per 10 mmol scale) to the aqueous mixture. Stir vigorously for 5 minutes, then transfer to a separatory funnel and allow the phases to separate.

  • DMF Purge (LiCl Wash): Combine the organic MTBE layers. Wash the organic phase with a 5% (w/v) aqueous Lithium Chloride (LiCl) solution (2 × 50 mL).

    • Causality: DMF is highly soluble in water, but its partition coefficient in organic solvents can lead to contamination. The addition of LiCl drastically increases the ionic strength of the aqueous phase, forcing the polar DMF out of the organic layer and into the aqueous layer via the salting-out effect[4].

  • Drying and Concentration: Wash the organic layer with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature no higher than 30 °C to yield the crude 3-methyl-1H-indene-2-carbaldehyde.

Mandatory Visualization: Extraction & Emulsion Workflow

The following diagram maps the logical decision tree for the extraction process, specifically addressing the critical emulsion-breaking pathway.

Workflow step1 Vilsmeier-Haack Reaction Mixture step2 Reverse Quench (Ice + NaOAc, <10°C) step1->step2 step3 Add MTBE (Primary Extraction) step2->step3 decision Emulsion Formed? step3->decision fix Filter via Celite & Add Saturated Brine decision->fix Yes sep Phase Separation decision->sep No fix->sep wash Wash with 5% LiCl (aq) (Removes DMF) sep->wash dry Dry over Na2SO4 & Concentrate wash->dry prod Pure 3-Methyl-1H-indene- 2-carbaldehyde dry->prod

Caption: Optimized extraction and emulsion-breaking workflow for 3-methyl-1H-indene-2-carbaldehyde.

Troubleshooting FAQs

Q1: During the primary extraction, a thick, opaque emulsion formed that will not separate after 30 minutes. How do I break it? A1: Emulsions in Vilsmeier-Haack workups are mechanically stabilized by a combination of precipitated inorganic phosphate salts and trace polymeric tars acting as surfactants.

  • Action: Do not simply add more solvent. Instead, filter the entire biphasic emulsion under a vacuum through a tightly packed pad of Celite. This strips out the fine insoluble particulates stabilizing the emulsion. Transfer the filtrate back to the separatory funnel and add 20 mL of saturated aqueous NaCl (brine) to increase the density of the aqueous layer, forcing rapid phase separation.

Q2: My isolated product is a dark, tarry residue instead of a crystalline solid or clear oil, and the yield is extremely low. What went wrong? A2: This is a hallmark of thermal degradation and polymerization. The hydrolysis of excess POCl₃ and the iminium salt is violently exothermic[3].

  • Action: You likely performed a "forward quench" (adding water to the reaction) or allowed the internal temperature to exceed 10 °C during a reverse quench[5]. The indene-aldehyde is highly reactive; at elevated temperatures, it undergoes self-condensation. In your next run, strictly adhere to the reverse quench protocol into a buffered NaOAc/ice slurry, ensuring the addition rate is slow enough to maintain <10 °C[3][5].

Q3: NMR analysis of my extracted product shows a massive singlet at ~2.9 ppm and ~2.8 ppm, and a formyl peak at ~8.0 ppm. Why is my product impure? A3: Those peaks correspond to the two methyl groups and the formyl proton of residual N,N-dimethylformamide (DMF). Because DMF is used in excess as both a reagent and solvent, and because it has a high affinity for polar organic solvents like EtOAc, standard water washes often fail to remove it completely.

  • Action: Replace standard water washes with 5–10% aqueous Lithium Chloride (LiCl) washes[4]. The lithium ions heavily solvate in the aqueous layer, drastically reducing the solubility of DMF in the organic phase and driving it into the aqueous waste. Alternatively, switch your extraction solvent from EtOAc to MTBE.

Q4: Can I use Sodium Hydroxide (NaOH) instead of Sodium Acetate (NaOAc) to neutralize the quench mixture faster? A4: No. While NaOH will rapidly neutralize the phosphoric acid and HCl generated during hydrolysis, the localized pockets of high pH will deprotonate the acidic protons on the indene ring or trigger an aldol condensation of your newly formed aldehyde group. NaOAc provides a mild, buffered environment (pH ~7) that facilitates the hydrolysis of the iminium salt without degrading the 3-methyl-1H-indene-2-carbaldehyde[3].

References

  • Grokipedia. Vilsmeier–Haack reaction. Retrieved from[Link]

  • Thieme E-Books. Synthesis by Formylation of Arene—Hydrogen Bonds. Retrieved from[Link]

Sources

Troubleshooting

Reducing polymeric side products in indene formylation reactions

Welcome to the technical support center for indene formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for indene formylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a primary focus on mitigating the formation of unwanted polymeric side products. As a molecule prone to acid-catalyzed polymerization, indene requires careful handling and optimized reaction conditions to achieve high yields of the desired carboxaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Polymerization & Side Reactions

This section addresses specific issues that arise during the formylation of indene. The primary challenge is the inherent reactivity of the indene scaffold, which can lead to extensive polymerization under the acidic conditions typical of many formylation reactions.

Q1: My reaction mixture became highly viscous or solidified into a solid mass. What happened and can I salvage it?

Answer: This is a classic sign of runaway polymerization. Indene is highly susceptible to acid-catalyzed polymerization. The electrophilic conditions required for formylation can also protonate the electron-rich double bond of the indene monomer, initiating a chain reaction that forms polyindene, a reddish, resinous solid.[1]

Immediate Actions & Salvageability:

  • Assess Solubility: Try to dissolve a small sample of the reaction mass in a strong solvent like dichloromethane (DCM) or tetrahydrofuran (THF). If it dissolves, you may be able to precipitate the polymer by adding a non-solvent like cold methanol or hexane, potentially recovering some unreacted starting material or product from the liquid phase.

  • Salvage is Unlikely: In most cases, once significant polymerization has occurred, the desired product is entrapped within the polymer matrix, making isolation difficult and yields extremely low. It is generally more efficient to discard the reaction and optimize the conditions for a new attempt.

Root Cause Analysis & Prevention:

Parameter Cause of Polymerization Preventative Measure
Temperature Exothermic nature of Vilsmeier reagent formation or the formylation step itself can accelerate polymerization.[2]Maintain strict temperature control. Prepare the Vilsmeier reagent at 0-5 °C. Add the indene solution slowly at low temperature before gradually heating.
Reagent Addition A high local concentration of the acidic formylating agent can initiate polymerization hotspots.Add the Vilsmeier reagent (or POCl₃ to DMF) dropwise with vigorous stirring to ensure rapid dispersion.[3]
Indene Purity Indene can auto-polymerize over time. Old or improperly stored indene may contain oligomers that act as seeds for further polymerization.Use freshly distilled indene for best results. Always remove any phenolic stabilizers before use.[1]
Reaction Time Prolonged exposure to acidic conditions, even at moderate temperatures, increases the likelihood of polymerization.Monitor the reaction closely by TLC. Once the starting material is consumed, proceed immediately to the work-up.
Q2: My TLC analysis shows the desired product, but the yield is very low, and there's a significant amount of baseline material. How do I improve this?

Answer: This indicates that while the formylation is occurring, the dominant reaction pathway is still polymerization, or the product is degrading. The baseline material on your TLC plate is the insoluble polymeric byproduct. The key is to shift the kinetic balance to favor formylation over polymerization.

Optimization Strategies:

  • Lower the Reaction Temperature: This is the most critical parameter. While formylation may be slower at a lower temperature (e.g., 50-60 °C instead of 90 °C), it will disproportionately suppress the polymerization side reaction.

  • Adjust Stoichiometry: Ensure you are not using a large excess of the acidic activating agent (e.g., POCl₃). A slight excess (1.1 to 1.2 equivalents) is typically sufficient.

  • Use a Milder Formylation Method: If the Vilsmeier-Haack reaction consistently leads to polymerization, consider alternative methods. The Rieche formylation using dichloromethyl methyl ether with a Lewis acid like TiCl₄ can sometimes offer better control, although this involves highly hazardous reagents.[4][5][6] The Duff reaction is generally not suitable for non-activated arenes like indene.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism causing indene to polymerize during formylation?

Answer: The formylation reaction, particularly the widely used Vilsmeier-Haack method, creates a highly acidic and electrophilic environment. The mechanism for polymerization is an acid-catalyzed cationic polymerization.

  • Initiation: A proton (H⁺) from the reaction medium (or the Lewis acidic Vilsmeier reagent itself) attacks the C1-C2 double bond of indene. This forms a resonance-stabilized indanyl carbocation, which is a very stable intermediate.

  • Propagation: This carbocation is a potent electrophile. It rapidly attacks the double bond of another indene monomer, forming a new C-C bond and regenerating the carbocation at the end of the growing chain.

  • Termination: The chain reaction continues until it is terminated by quenching with a nucleophile (like water during work-up) or by other side reactions.

This process competes directly with the desired electrophilic aromatic substitution of the formyl group onto the five-membered ring.

G Indene Indene Product Indene-3-carboxaldehyde (Desired Product) Indene->Product Formylation (Desired Pathway) Carbocation Indanyl Carbocation (Intermediate) Indene->Carbocation Protonation (Initiation) Polymer Polymeric Side Product Indene->Polymer Vilsmeier Vilsmeier Reagent (Electrophile) Vilsmeier->Product Acid Acid Catalyst (H⁺) Acid->Carbocation Carbocation->Polymer Propagation

Figure 1: Competing pathways in indene formylation.
Q2: Which formylation method is generally recommended for indene?

Answer: The Vilsmeier-Haack reaction is the most commonly employed and generally most successful method for formylating electron-rich heterocycles and similar structures like indene.[3][9] It uses N,N-dimethylformamide (DMF) as the solvent and formyl source, and phosphorus oxychloride (POCl₃) as an activator. The key to success is modifying the standard procedure to account for indene's instability. This involves low-temperature reagent preparation and controlled heating during the reaction phase.

Q3: How can I effectively purify the crude indene-3-carboxaldehyde product?

Answer: The two most effective methods are recrystallization and column chromatography.[10][11]

  • Recrystallization: This is often the preferred method if the crude product is relatively clean. A common solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.[11]

  • Column Chromatography: If the crude product is an oil or contains multiple impurities, column chromatography on silica gel is necessary. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate and gradually increasing).[12]

Q4: Are there any additives or stabilizers I can use to prevent polymerization?

Answer: While hindered amine light stabilizers (HALS) or phenolic stabilizers are used in industrial applications to prevent polymer degradation, their use within a reactive chemical synthesis is not common and can interfere with the reaction.[13] The most effective strategy is not to add stabilizers but to control the reaction conditions that cause polymerization: maintain low temperatures, minimize reaction time, use high-purity reagents, and work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Validated Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation of Indene

This protocol is optimized to minimize polymerization by controlling temperature and reagent addition rates.

Materials:

  • Indene (freshly distilled)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0 °C in an ice-water bath.

    • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[3]

    • After the addition is complete, stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.

  • Formylation Reaction:

    • Dissolve freshly distilled indene (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the indene solution dropwise to the cold Vilsmeier reagent over 20-30 minutes. The mixture will likely turn a deep red or brown color.

    • After addition, allow the reaction to stir at 0 °C for 1 hour.

    • Slowly raise the temperature to 55-60 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., 9:1 hexane:ethyl acetate).

  • Work-up and Isolation:

    • Once the reaction is complete (starting material consumed), cool the mixture back to room temperature.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. This is an exothermic quench and will release CO₂ gas.

    • Continue stirring for 30-60 minutes until the hydrolysis is complete. A precipitate (the crude product) should form.

    • Extract the aqueous mixture three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude indene-3-carboxaldehyde.

Figure 2: Workflow for the optimized Vilsmeier-Haack formylation of indene.
Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolution: Transfer the crude indene-3-carboxaldehyde solid to an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal, swirl, and perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. As the solution cools, crystals of the product should begin to form.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold 95% ethanol to remove any soluble impurities remaining on the crystal surface.

  • Drying: Dry the purified crystals under vacuum to obtain pure indene-3-carboxaldehyde.

References

  • Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988.
  • Kinetic. The Formylation of Indane to Indane-5-Carboxaldehyde. Rhodium Archive. Available at: [Link]

  • Prashantha, K., et al. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica2014, 6(6), 333-339.
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  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. Technical Support Center: Purification of Crude Indole-3-Carboxaldehyde. BenchChem, 2025.
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  • Mamedov, V. A., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-3H-indol-2-yl)malonaldehyde and its application in the synthesis of heterocyclic compounds. Arkivoc2013, (iii), 273-287.
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  • Hasa, D., et al. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules2019, 24(18), 3323.
  • ResearchGate. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions.
  • ACS Publications. Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Available at: [Link]

  • Riveiros, E., et al.
  • Wikipedia. Hot-melt adhesive.
  • Semantic Scholar. Formation of 5- and 6-methyl-1H-indene (C10H10) via the reactions of the para-tolyl radical (C6H4CH3) with allene (H2CCCH2) and methylacetylene (HCCCH3) under single collision conditions.
  • da Silva, G., et al. Indene formation from alkylated aromatics: kinetics and products of the fulvenallene + acetylene reaction. The Journal of Physical Chemistry A2009, 113(33), 9391-9398.
  • Trones, R., et al. Hindered amine stabilizers investigated by the use of packed capillary temperature-programmed liquid chromatography. I. Poly((6-((1,1,3,3-tetramethylbutyl)-amino)-1,3,5-triazine-2,4-diyl)(2,2,6,6-tetramethyl-4-piperidyl)imino)-1,6-hexanediyl((2,2,6,6-tetramethyl-4-piperidyl)imino)).
  • ResearchGate.

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Optimization

Troubleshooting crystallization impurities in 3-methyl-1H-indene-2-carbaldehyde

Welcome to the Advanced Troubleshooting Guide for the crystallization of 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8). As a highly valuable substrate in synergistic organo- and palladium-catalyzed asymmetric allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the crystallization of 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8). As a highly valuable substrate in synergistic organo- and palladium-catalyzed asymmetric allylic alkylations[1], achieving >99% purity of this compound is critical. Even trace impurities can drastically alter downstream stereoselectivity or poison chiral catalysts.

This guide provides mechanistic insights, quantitative data, and self-validating protocols to help you diagnose and eliminate crystallization bottlenecks.

Mechanistic Impurity Profiling: The Causality of Crystallization Failure

Before adjusting solvent ratios or cooling ramps, it is imperative to understand why 3-methyl-1H-indene-2-carbaldehyde fails to crystallize. The indene scaffold is highly reactive, and impurities typically fall into three mechanistic categories:

  • Cycloolefin Isomerization (Regioisomers): The indene double bond is prone to migration. Depending on the synthetic route (e.g., Vilsmeier-Haack formylation or reductive cyclization), the target compound can isomerize into 1-methyl-1H-indene-2-carbaldehyde or other double-bond isomers. Mao et al. demonstrated that this cycloolefin isomerization can be suppressed during synthesis by employing sterically demanding catalysts[2][3]. In crystallization, these regioisomers act as severe crystal poisons , disrupting the lattice and causing the product to "oil out" rather than nucleate.

  • Auto-Oxidation (Carboxylic Acids): Like most aryl-conjugated aldehydes, this compound undergoes radical-mediated auto-oxidation in the presence of ambient light and oxygen, forming 3-methyl-1H-indene-2-carboxylic acid[4][5]. This acid strongly hydrogen-bonds, altering the solubility profile of the bulk material and co-precipitating as a highly polar impurity.

  • Aldol-Type Oligomers: Under unoptimized acidic or basic workup conditions, the aldehyde can undergo self-condensation, generating high-molecular-weight oligomers that increase the viscosity of the mother liquor, physically hindering crystal growth.

Quantitative Impurity Summary
Impurity ClassChemical IdentityMechanism of FormationImpact on CrystallizationMitigation Strategy
Regioisomer 1-methyl-1H-indene-2-carbaldehydeCycloolefin double-bond migration during synthesis/workup.Induces "oiling out"; prevents nucleation by disrupting lattice packing.Suppress synthetically[3]; purge via pre-trituration in cold hexanes.
Oxidation 3-methyl-1H-indene-2-carboxylic acidRadical-mediated auto-oxidation (O₂, light exposure).Co-crystallizes; shifts pH of mother liquor; causes yellow/brown discoloration.Mild NaHCO₃ aqueous wash; use degassed solvents (sparged with N₂).
Oligomer Aldol condensation productsBase/acid-catalyzed self-condensation during workup.Increases mother liquor viscosity; traps product in a glassy matrix.Strict pH control during quench (pH 6.5–7.0); hot polish filtration.

Diagnostic Workflow & Visualization

The following decision tree outlines the logical workflow for diagnosing and resolving the most common crystallization failures associated with this compound.

G Crude Crude 3-Methyl-1H-indene- 2-carbaldehyde IsomerCheck 1H-NMR Profiling: Cycloolefin Isomerization? Crude->IsomerCheck AcidCheck pH/TLC Profiling: Auto-Oxidation to Acid? Crude->AcidCheck IsomerAction Suppress Isomerization: Sterically Demanding Catalysis IsomerCheck->IsomerAction >2% Isomer Cryst Optimized Crystallization: Heptane/EtOAc (9:1) IsomerCheck->Cryst <2% Isomer AcidAction Remove Acid Impurity: Mild Bicarbonate Wash AcidCheck->AcidAction Acid Detected AcidCheck->Cryst Neutral IsomerAction->Cryst AcidAction->Cryst Pure Pure Crystals (>99% Purity) Cryst->Pure Controlled Cooling

Workflow for diagnosing and resolving 3-methyl-1H-indene-2-carbaldehyde crystallization impurities.

Troubleshooting FAQs

Q1: My product consistently "oils out" as a viscous yellow syrup instead of forming crystals. What is happening? A: Oiling out (liquid-liquid phase separation) occurs when the concentration of the 1-methyl regioisomer exceeds ~2-3%. Because the isomers have nearly identical solubility profiles but different spatial geometries, the 1-methyl isomer prevents the 3-methyl isomer from achieving the critical packing radius required for nucleation. Action: Do not attempt to force crystallization by crashing it out at -20°C. Instead, perform a pre-trituration step. Dissolve the syrup in a minimal amount of diethyl ether, then slowly add cold pentane until cloudy. The isomers will partition differently, allowing you to decant the isomer-rich supernatant before attempting a formal crystallization.

Q2: I am seeing a highly polar spot on my TLC that co-crystallizes with my product. How do I remove it? A: This is almost certainly 3-methyl-1H-indene-2-carboxylic acid, formed via auto-oxidation. Because it forms strong intermolecular hydrogen bonds with the aldehyde, it will co-crystallize in non-polar solvent systems like pure heptane. Action: You must break the hydrogen-bonding network chemically before crystallization. See Step 1 of the protocol below (the self-validating bicarbonate wash).

Q3: My crystals look great initially, but they turn brown and degrade under vacuum drying. Why? A: This indicates that trace radical initiators (often peroxides from ethereal solvents used during workup) are still present in the crystal lattice. When exposed to the elevated temperatures of a vacuum oven, these initiate rapid auto-oxidation. Action: Switch your crystallization solvent system to a strictly peroxide-free mixture (e.g., Heptane/Ethyl Acetate) and dry the crystals under a continuous sweep of inert Argon or Nitrogen, keeping the temperature below 35°C.

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Materials Required:

  • Crude 3-methyl-1H-indene-2-carbaldehyde

  • Degassed Ethyl Acetate (EtOAc) and Heptane (sparged with N₂ for 15 mins)

  • 5% w/v aqueous NaHCO₃ solution

  • 0.45 µm PTFE syringe filters

Step 1: Chemical Pre-Treatment (Acid Purge)

  • Dissolve 10.0 g of crude aldehyde in 50 mL of degassed EtOAc.

  • Wash the organic layer with 3 × 25 mL of cold 5% NaHCO₃.

  • Validation Check: Test the pH of the final aqueous wash. It must be ≥ 7.5. If it is acidic or neutral, repeat the wash. This guarantees the complete removal of the carboxylic acid impurity.

  • Wash with 25 mL brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 30°C) to yield a semi-solid.

Step 2: Dissolution and Polish Filtration (Oligomer Purge)

  • Suspend the semi-solid in 45 mL of degassed Heptane and 5 mL of EtOAc (9:1 ratio).

  • Heat the mixture gently to 45°C under an inert atmosphere until dissolution occurs.

  • Validation Check: Inspect the solution. If it is hazy, high-molecular-weight oligomers are present. Pass the hot solution rapidly through a 0.45 µm PTFE filter into a pre-warmed, N₂-flushed crystallization flask. The filtrate must be optically clear.

Step 3: Nucleation and Seeding

  • Cool the clear solution slowly from 45°C to 35°C at a rate of 0.5°C/min.

  • At exactly 35°C, introduce 10 mg of pure 3-methyl-1H-indene-2-carbaldehyde seed crystals.

  • Causality Note: Seeding at this specific temperature prevents the solution from entering a state of high supersaturation, which is the primary thermodynamic trigger for oiling out.

  • Hold the temperature at 35°C for 30 minutes to allow the seed bed to mature.

Step 4: Cooling Ramp and Isolation

  • Ramp the temperature down from 35°C to 5°C over 4 hours (approx. 0.1°C/min).

  • Filter the resulting pale-yellow crystals on a sintered glass funnel under a blanket of Nitrogen.

  • Wash the filter cake with 10 mL of pre-chilled (-10°C) Heptane.

  • Dry under vacuum at room temperature (do not exceed 30°C) for 12 hours.

References

  • Hui Mao, Dong Wan Kim, Hun Yi Shin, Choong Eui Song, Jung Woon Yang. "Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts." Organic & Biomolecular Chemistry, 2017, 15 (6), 1355-1362. URL:[Link]

  • McLeod, David Jessen, et al. "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation." eScholarship, 2022. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison of 3-methyl-1H-indene-2-carbaldehyde vs 1H-indene-2-carbaldehyde

For drug development professionals and synthetic chemists, the indene scaffold is a privileged structure. However, functionalizing this core—particularly at the C2 position—presents significant chemoselective and stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the indene scaffold is a privileged structure. However, functionalizing this core—particularly at the C2 position—presents significant chemoselective and stereoselective challenges. The choice between using 1H-indene-2-carbaldehyde and its methylated analog, 3-methyl-1H-indene-2-carbaldehyde , is not merely a matter of molecular weight; it represents a fundamental shift in reaction trajectory, thermodynamic stability, and stereocontrol.

This guide provides an objective, data-backed comparison of these two substrates, analyzing how a single methyl group dictates causality in complex catalytic systems.

Mechanistic Causality: The Role of the C3-Methyl Group

To understand the divergent reactivity of these two molecules, we must analyze the structural and electronic microenvironments of the indene ring.

The Vulnerability of 1H-indene-2-carbaldehyde

Unsubstituted 1H-indene-2-carbaldehyde is inherently unstable under basic or transition-metal-catalyzed conditions. The lack of substitution at the C3 position leaves the molecule highly susceptible to cycloolefin isomerization . Driven by base or thermal conditions, the molecule undergoes a[1,3]-sigmatropic hydrogen shift, causing the double bond to migrate out of conjugation with the aldehyde, forming the deconjugated 3H-indene isomer. As highlighted in [1], suppressing this isomerization requires the deployment of highly sterically demanding aminocatalysts to physically shield the reactive site.

The "Locked" Conformation of 3-Methyl-1H-indene-2-carbaldehyde

Introducing a methyl group at the C3 position fundamentally alters the molecule's reactivity profile through two mechanisms:

  • Steric Blockade: The C3-methyl group physically prevents the [1,3]-hydrogen shift, effectively "locking" the double bond in the 2,3-position.

  • Hyperconjugative Stabilization: In organocatalytic cycles, condensation with a secondary amine forms an iminium ion, which is subsequently deprotonated to form a transient amino isobenzofulvene (a 10π-electron system) . The electron-donating (+I) effect of the C3-methyl group stabilizes this electron-rich diene intermediate. Furthermore, the steric clash between the C3-methyl and the chiral catalyst forces the intermediate into a rigid, highly defined conformation, enabling exceptional stereocontrol during nucleophilic attack.

G cluster_1 1H-Indene-2-carbaldehyde (High Isomerization Risk) cluster_2 3-Methyl-1H-indene-2-carbaldehyde (Locked Conformation) A1 1H-Indene form (Conjugated) A2 3H-Indene form (Deconjugated) A1->A2 Base/Heat [1,3]-H shift A2->A1 B1 3-Methyl-1H-indene form (Stable) B2 Steric Blockade Prevents Shift B1->B2 Base/Heat

Isomerization dynamics of 1H-indene-2-carbaldehyde vs the sterically locked 3-methyl derivative.

Quantitative Comparison of Reactivity

The structural differences manifest clearly in advanced synthetic applications, such as synergistic organo- and palladium-catalyzed asymmetric allylic alkylation, as detailed in[2].

Property / Metric1H-indene-2-carbaldehyde3-methyl-1H-indene-2-carbaldehyde
C3 Substituent Hydrogen (-H)Methyl (-CH3)
Cycloolefin Isomerization Risk High (Requires bulky catalysts to suppress)Low (Sterically and electronically locked)
10π-Intermediate Stabilization Moderate (Prone to side reactions)High (Hyperconjugation increases nucleophilicity)
Diastereoselectivity in Allylation Poor to Moderate (High conformational flexibility)Excellent (Up to 98% ee due to rigid transition state)
Steric Hindrance at Reaction Center LowHigh (Dictates facial approach of electrophiles)
Primary Synthetic Utility Base building block, requires mild conditionsAdvanced asymmetric synthesis, highly stable nucleophile

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Synergistic Asymmetric Allylic Alkylation of 3-methyl-1H-indene-2-carbaldehyde

This protocol leverages the C3-methyl group to enforce stereocontrol during the formation of a transient amino isobenzofulvene intermediate.

Materials: 3-methyl-1H-indene-2-carbaldehyde (1.0 equiv), diphenylallyl acetate (1.2 equiv), Pd(OAc)₂ (5 mol%), monodentate phosphine ligand (10 mol%), chiral fluorinated diphenylprolinol catalyst (20 mol%), Na₂CO₃, Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)₂ and the phosphine ligand. Add anhydrous toluene and stir for 15 minutes to pre-form the active Palladium-phosphine complex.

  • Reagent Introduction: Add diphenylallyl acetate, followed by the chiral secondary amine catalyst and Na₂CO₃.

  • Substrate Addition: Introduce 3-methyl-1H-indene-2-carbaldehyde. The order of addition is critical to prevent premature degradation of the aldehyde.

  • Reaction Execution: Stir the mixture at room temperature for 48 hours. Causality note: The C3-methyl group interacts with the chiral catalyst to lock the 10π-electron intermediate into a single facial conformation, directing the Pd-allyl complex exclusively to one face.

  • Validation Checkpoint: Monitor reaction progress via TLC. The complete absence of isomerized starting material (which would appear as a distinct spot with a different Rf value) confirms the stabilizing effect of the C3-methyl group.

  • Isolation: Quench with water, extract with EtOAc, concentrate, and purify via flash column chromatography to isolate the enantioenriched product.

G A 3-Methyl-1H-indene- 2-carbaldehyde C Iminium Ion Intermediate A->C + Catalyst - H2O B Secondary Amine Catalyst B->C D Amino Isobenzofulvene (10π-electron system) C->D Deprotonation E Stereoselective Allylation D->E Pd-Allyl Complex

Activation pathway of 3-methyl-1H-indene-2-carbaldehyde via secondary amine catalysis.

Protocol B: Regiospecific Synthesis of 1H-indene-2-carbaldehyde (Suppressing Isomerization)

Because the unsubstituted variant lacks the protective C3-methyl group, its synthesis requires specialized organocatalysts to prevent double-bond migration.

Materials: ortho-formyl trans-cinnamaldehydes (1.0 equiv), sterically demanding stereo-defined aminocatalyst (20 mol%), Hantzsch ester (1.2 equiv), DCM.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve ortho-formyl trans-cinnamaldehyde in anhydrous DCM.

  • Catalyst Shielding: Add the sterically demanding aminocatalyst. Causality note: The extreme steric bulk of the catalyst acts as a surrogate for the missing C3-methyl group, physically shielding the C1/C3 protons from base-catalyzed abstraction.

  • Reductive Cyclization: Add Hantzsch ester to initiate the transition-metal-free reductive cyclization.

  • Validation Checkpoint: Perform an immediate ¹H NMR analysis of the crude mixture. Focus on the vinylic proton at C3 (typically ~7.0-7.5 ppm) and the methylene protons at C1 (~3.5-4.0 ppm). The presence of these specific signals, and the absence of a C2-methylene signal, mathematically validates that the double bond remains in the conjugated 1H-indene position rather than isomerizing to the 3H-indene form.

  • Purification: Purify rapidly via silica gel chromatography using deactivated silica to prevent acid-catalyzed isomerization on the column.

Conclusion

While 1H-indene-2-carbaldehyde serves as a foundational building block, its inherent thermodynamic instability requires rigorous reaction engineering to prevent cycloolefin isomerization. Conversely, 3-methyl-1H-indene-2-carbaldehyde represents a highly optimized substrate for advanced drug development workflows. The C3-methyl group acts as both a steric anchor and an electronic stabilizer, enabling highly predictable, stereoselective transformations that are otherwise impossible with the unsubstituted analog.

References

  • Mao, H., Kim, D. W., Shin, H. Y., Song, C. E., & Yang, J. W. (2017). "Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts." Organic & Biomolecular Chemistry, 15(6), 1355-1362. URL: [Link]

  • Yang, M., Houk, K. N., et al. (2022). "Influence of Achiral Phosphine Ligands on a Synergistic Organo- and Palladium-Catalyzed Asymmetric Allylic Alkylation." Chemistry - A European Journal, 28, e202202951. URL: [Link]

Sources

Comparative

Comparative Validation of HPLC Methods for the Quantification of 3-Methyl-1H-indene-2-carbaldehyde

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase architectures for the quantification of 3-methyl-1H-indene-2-carbaldehyde and p...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase architectures for the quantification of 3-methyl-1H-indene-2-carbaldehyde and provide a fully validated, self-verifying analytical protocol compliant with ICH Q2(R2) guidelines.

Executive Summary & Analytical Rationale

3-Methyl-1H-indene-2-carbaldehyde is a critical, highly reactive intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it features a rigid, hydrophobic bicyclic indene core conjugated with a polar carbaldehyde moiety. This dual nature presents a specific analytical challenge: the hydrophobic core requires sufficient retentive partitioning, while the reactive formyl group is prone to secondary interactions (hydrogen bonding) with residual silanols on the stationary phase, leading to peak tailing and poor resolution of closely eluting regioisomers.

While high-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile indene derivatives[1], selecting the optimal stationary phase is critical. This guide compares a high-efficiency Core-Shell C18 (2.6 µm) column against traditional Fully Porous C18 (5.0 µm) and orthogonal Phenyl-Hexyl (3.0 µm) alternatives, establishing a definitive, validated method for routine QA/QC and stability testing.

Mechanistic Column Comparison: The "Why" Behind the Method

To establish a robust method, we must understand the causality behind the chromatographic behavior of 3-methyl-1H-indene-2-carbaldehyde across different stationary phases.

  • Core-Shell C18 (2.6 µm) - The Optimal Choice: Core-shell technology utilizes a solid silica core surrounded by a porous outer shell. According to the van Deemter equation, this architecture significantly minimizes the multiple path term (eddy diffusion, A -term) and restricts longitudinal diffusion ( B -term). The result is UHPLC-level theoretical plate counts at standard HPLC backpressures. For 3-methyl-1H-indene-2-carbaldehyde, this translates to ultra-sharp peaks, effectively resolving the target analyte from structurally similar des-methyl impurities.

  • Fully Porous C18 (5.0 µm) - The Traditional Baseline: While highly robust and ubiquitous, fully porous particles suffer from deeper pore structures that increase mass transfer resistance ( C -term). This leads to broader peaks and reduced resolution, making it difficult to quantify trace-level isomeric impurities without extending the run time.

  • Phenyl-Hexyl (3.0 µm) - The Orthogonal Alternative: The phenyl ring provides unique π−π interactions with the conjugated π -system of the indene ring. While excellent for separating co-eluting aromatic impurities, the strong π−π affinity often results in excessive retention times and slightly lower overall efficiency for this specific aliphatic-substituted aldehyde compared to the Core-Shell C18.

Mobile Phase Causality

We utilize an isocratic mobile phase of Acetonitrile and Water modified with 0.1% Formic Acid. Formic acid (pH ~2.7) is deliberately chosen over phosphoric acid to suppress the ionization of residual silanols on the silica matrix, thereby eliminating peak tailing of the aldehyde. Furthermore, formic acid ensures the method remains strictly compatible with downstream Liquid Chromatography-Mass Spectrometry (LC-MS) applications if orthogonal mass confirmation is required[2].

Workflow & Logic Visualizations

HPLC_Workflow Start 1. Sample Preparation 3-methyl-1H-indene-2-carbaldehyde in MeCN/H2O Diluent ColSelect 2. Column Screening Core-Shell C18 vs. Porous C18 vs. Phenyl-Hexyl Start->ColSelect MobilePhase 3. Mobile Phase Optimization Isocratic MeCN/H2O + 0.1% FA (MS-Compatible) ColSelect->MobilePhase Validation 4. Method Validation per ICH Q2(R2) Guidelines MobilePhase->Validation Output 5. Validated Quantification Routine QA/QC Analysis Validation->Output

Fig 1. Step-by-step analytical workflow from sample preparation to ICH-compliant method validation.

ICH_Validation ICH ICH Q2(R2) Validation Spec Specificity Baseline Resolution > 2.0 ICH->Spec Lin Linearity R² > 0.999 (25-150%) ICH->Lin Acc Accuracy Spike Recovery 98-102% ICH->Acc Prec Precision %RSD < 2.0% ICH->Prec Sens Sensitivity LOD (S/N > 3), LOQ (S/N > 10) ICH->Sens

Fig 2. Core performance characteristics evaluated during ICH Q2(R2) analytical method validation.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol integrates a System Suitability Test (SST). The method is structurally designed to validate its own performance prior to any sample quantification.

Step 1: Reagent & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-methyl-1H-indene-2-carbaldehyde reference standard. Dissolve in 10.0 mL of diluent to yield a 1.0 mg/mL stock.

  • Working Standard: Dilute the stock solution to a final concentration of 100 µg/mL using the diluent.

Step 2: Chromatographic Conditions
  • Column: Core-Shell C18 (100 x 4.6 mm, 2.6 µm)

  • Mobile Phase: 60% Acetonitrile : 40% Water (containing 0.1% Formic Acid)

  • Elution Mode: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection: UV at 265 nm (optimized for the conjugated indene π -system)

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 100 µg/mL working standard five times consecutively. The system is only deemed "valid" if it meets the following self-verifying criteria:

  • Retention Time %RSD: 1.0%

  • Peak Area %RSD: 2.0%

  • Tailing Factor ( As​ ): 1.5

  • Theoretical Plates ( N ): 10,000

Data Presentation: Comparative Performance & Validation

Table 1: Chromatographic Performance Comparison

Data generated using a 100 µg/mL standard spiked with 1% des-methyl impurity.

Column ArchitectureRetention Time (min)Tailing Factor ( As​ )Theoretical Plates ( N )Resolution ( Rs​ ) from ImpurityVerdict
Core-Shell C18 (2.6 µm) 4.851.0818,5003.4Optimal - Best efficiency and resolution.
Fully Porous C18 (5.0 µm) 5.101.358,2001.8Suboptimal - Fails baseline resolution criteria ( Rs​ < 2.0).
Phenyl-Hexyl (3.0 µm) 7.451.1512,4002.9Acceptable - Good resolution but unnecessarily long run time.
Table 2: ICH Q2(R2) Method Validation Summary (Core-Shell C18)

The selected Core-Shell method was subjected to rigorous validation in accordance with the latest ICH Q2(R2) guidelines, which dictate the evaluation of specificity, linearity, accuracy, and precision to demonstrate that the procedure is fit for its intended purpose. Establishing these parameters robustly allows for streamlined lifecycle management and partial revalidation during future method transfers.

Validation ParameterICH Q2(R2) MethodologyAcceptance CriteriaObserved ResultStatus
Specificity Blank and impurity spike injectionNo interference at tR​ ; Rs​ > 2.0No interference; Rs​ = 3.4Pass
Linearity & Range 5 concentration levels (25% to 150%)Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) Triplicate spikes at 50%, 100%, 150%Mean Recovery between 98.0% - 102.0%99.4% - 100.8%Pass
Method Precision 6 independent sample preparations%RSD of peak area 2.0%%RSD = 0.85%Pass
Sensitivity Signal-to-Noise (S/N) evaluationLOD (S/N 3); LOQ (S/N 10)LOD = 0.5 µg/mL; LOQ = 1.5 µg/mLPass

Conclusion

For the quantification of 3-methyl-1H-indene-2-carbaldehyde, the Core-Shell C18 (2.6 µm) column vastly outperforms traditional fully porous and phenyl-hexyl alternatives. By minimizing eddy diffusion and mass transfer resistance, it provides the theoretical plates necessary to resolve closely related isomeric impurities. When paired with a formic acid-modified mobile phase, the method effectively suppresses secondary silanol interactions, resulting in excellent peak symmetry. The method has been proven to be fully compliant with ICH Q2(R2) validation standards, providing a trustworthy, self-validating framework for pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2)
  • ICH Q2(R2)
  • Source: benchchem.
  • Source: sielc.

Sources

Validation

Benchmarking Catalysts for the Selective Formylation of 3-Methylindene

Executive Summary: Divergent Pathways for Indene Functionalization For drug development professionals and synthetic chemists, the indene scaffold is a privileged structure. When functionalizing 3-methylindene via formyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Divergent Pathways for Indene Functionalization

For drug development professionals and synthetic chemists, the indene scaffold is a privileged structure. When functionalizing 3-methylindene via formylation, the choice of catalyst and reaction conditions fundamentally dictates the structural fate of the molecule.

The core challenge lies in the reactivity of the C2=C3 double bond. Depending on the methodology, formylation can either proceed via C(sp2)-H functionalization (preserving the unsaturated indene core to yield 3-methyl-1H-indene-2-carboxaldehyde) or via alkene addition (saturating the bond to yield 3-methylindane-carboxaldehyde). This guide benchmarks three distinct chemical strategies—the classical Vilsmeier-Haack reaction, Rhodium-catalyzed hydroformylation, and Palladium-catalyzed C-H formylation—analyzing their mechanistic causality, scalability, and experimental protocols.

Mechanistic Divergence

The mechanistic pathway selected directly determines the chemoselectivity and regioselectivity of the formylation event.

  • Electrophilic Aromatic Substitution (Vilsmeier-Haack): Exploits the enamine-like nucleophilicity of the C2 position[1].

  • Migratory Insertion (Hydroformylation): Involves the transition-metal catalyzed addition of syngas (CO/H₂) across the pi-bond[2].

  • C-H Activation (Pd-Catalysis): Direct transition-metal insertion into the C2-H bond, followed by CO insertion, preserving the double bond.

MechanisticPathways Substrate 3-Methylindene VH Vilsmeier-Haack (POCl3 / DMF) Substrate->VH Electrophilic Substitution Rh Rh-Hydroformylation [Rh(acac)(CO)2] + CO/H2 Substrate->Rh Alkene Addition Pd Pd C-H Formylation [Pd(OAc)2] + CO Substrate->Pd C-H Activation Prod1 3-Methyl-1H-indene- 2-carboxaldehyde (Unsaturated) VH->Prod1 Prod2 3-Methylindane- carboxaldehyde (Saturated) Rh->Prod2 Pd->Prod1

Divergent synthetic pathways for the selective formylation of 3-methylindene.

Quantitative Catalyst Benchmarking

The following table summarizes the performance metrics of the three formylation strategies. Data is aggregated from standard substrate benchmarking[2][3].

Catalyst / Reagent SystemReaction TypePrimary Product ScaffoldTypical YieldSelectivityAtom EconomyScalability
POCl₃ / DMF (Vilsmeier-Haack)Electrophilic Substitution3-Methyl-1H-indene-2-carboxaldehyde75–85%C2-RegioselectiveLow (Stoichiometric waste)High (Standard batch)
Rh(acac)(CO)₂ + BIPHEMPHOS Hydroformylation (Addition)3-Methylindane-carboxaldehyde>90%Highly Branched100% (Ideal)High (Requires autoclave)
Pd(OAc)₂ + CO + Oxidant C-H Activation3-Methyl-1H-indene-2-carboxaldehyde60–70%C2-RegioselectiveModerateMedium (Catalyst cost)

Deep Dive 1: The Stoichiometric Benchmark – Vilsmeier-Haack Formylation

While not a true catalytic process, the remains the gold standard for synthesizing unsaturated 2-formylindenes[3].

Mechanistic Causality: The reaction relies on the in situ generation of the highly electrophilic (chloromethylene)dimethyliminium chloride. 3-Methylindene is highly susceptible to electrophilic attack at the C2 position. This regioselectivity is driven by the electron-donating nature of the fused aromatic ring and the hyperconjugative stabilization provided by the C3 methyl group, which maximizes the nucleophilicity of the C2 carbon.

Self-Validating Experimental Protocol:

  • Reagent Generation: Cool anhydrous DMF (3.0 equiv) in 1,2-dichloroethane to 0 °C under argon. Add POCl₃ (1.2 equiv) dropwise. Causality: Dropwise addition controls the highly exothermic formation of the Vilsmeier reagent, preventing thermal degradation.

  • Substrate Addition: Slowly add a solution of 3-methylindene (1.0 equiv) in 1,2-dichloroethane.

  • Reaction: Heat the mixture to 60 °C for 4 hours. Validation Check: Monitor via TLC (Hexanes/EtOAc 9:1); the non-polar indene spot should disappear, replaced by a highly UV-active baseline intermediate (the iminium salt).

  • Quench & Hydrolysis: Pour the mixture onto crushed ice and add saturated aqueous sodium acetate (pH ~7). Stir vigorously for 1 hour. Causality: The acetate buffer facilitates the hydrolysis of the iminium intermediate into the final aldehyde without causing base-catalyzed aldol side reactions.

  • Isolation: Extract with diethyl ether, dry over MgSO₄, and concentrate. Validation Check: ¹H NMR of the crude should show a distinct aldehyde singlet at ~9.9–10.2 ppm, confirming successful formylation.

Deep Dive 2: The Atom-Economic Addition – Rhodium-Catalyzed Hydroformylation

For applications requiring a saturated, functionalized indane core, Rhodium-catalyzed hydroformylation is the premier choice, offering 100% atom economy[2].

Mechanistic Causality: The active catalyst, typically derived from and a bulky bisphosphite ligand like BIPHEMPHOS, coordinates to the C2=C3 double bond. The extreme steric bulk of the C3 methyl group forces the Rh-hydride migratory insertion to occur such that the Rh atom ends up at the less hindered C2 position. Subsequent CO insertion and reductive elimination yield the branched 3-methylindane-2-carboxaldehyde with high diastereoselectivity.

Self-Validating Experimental Protocol:

  • Catalyst Preparation: In an inert-atmosphere glovebox, charge a stainless-steel autoclave with Rh(acac)(CO)₂ (1.0 mol%), BIPHEMPHOS (2.0 mol%), and 3-methylindene (1.0 equiv) in anhydrous toluene (0.5 M).

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge three times with syngas (CO/H₂, 1:1). Pressurize the reactor to 1.0 MPa (10 bar). Causality: 10 bar ensures sufficient dissolved gas concentration to drive the rate-determining alkene insertion step while suppressing alkene isomerization.

  • Reaction: Heat to 80 °C with vigorous stirring for 16 hours.

  • Workup: Cool to room temperature and carefully vent the syngas in a fume hood.

  • Validation Check: Analyze the crude mixture via GC-FID. The complete disappearance of the starting material peak and the emergence of a major product peak validates the conversion. Calculate the branched-to-linear (b/l) ratio directly from the chromatogram.

Deep Dive 3: The Modern Alternative – Transition-Metal C-H Formylation

To achieve the unsaturated 3-methyl-1H-indene-2-carboxaldehyde without the stoichiometric waste of the Vilsmeier-Haack method, Palladium-catalyzed C-H formylation is utilized.

Mechanistic Causality: Pd(OAc)₂ acts as a pre-catalyst that undergoes electrophilic palladation at the C2-H bond of the indene. Following C-H activation, CO gas inserts into the Pd-Carbon bond. Reductive elimination yields the formylated product and Pd(0). An external oxidant (e.g., benzoquinone) is strictly required to reoxidize Pd(0) back to the active Pd(II) species, closing the catalytic cycle.

Self-Validating Experimental Protocol:

  • Setup: Charge a Schlenk tube with Pd(OAc)₂ (5 mol%), 1,4-benzoquinone (1.5 equiv), and 3-methylindene (1.0 equiv) in anhydrous DMF.

  • Atmosphere: Evacuate and backfill the tube with CO gas three times. Maintain the reaction under a CO balloon (1 atm). Causality: A balloon provides a constant 1 atm of CO, which is sufficient for insertion but prevents the poisoning of the Pd catalyst that can occur at high CO pressures.

  • Reaction: Heat at 90 °C for 12 hours. Validation Check: The solution will typically turn dark, indicating the transient formation of Pd black.

  • Workup: Cool the mixture, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium particulates.

  • Isolation: Wash the filtrate with brine to remove DMF, dry, and concentrate. Purify via flash chromatography.

High-Throughput Optimization Workflow

When benchmarking these catalysts in a drug discovery setting, parallel screening is essential to optimize regioselectivity and yield rapidly.

Workflow Step1 1. Substrate & Catalyst Preparation (Glovebox: 3-Methylindene + Metal/Ligand) Step2 2. Gas Pressurization (Syngas CO/H2 or pure CO) Step1->Step2 Step3 3. Parallel Reactor Heating (Controlled Temp: 60-100°C) Step2->Step3 Step4 4. Reaction Quench & Workup (Depressurization, Filtration) Step3->Step4 Step5 5. GC-FID / NMR Analysis (Determine Regioselectivity & Yield) Step4->Step5

High-throughput screening workflow for catalytic formylation optimization.

Conclusion & Strategic Recommendations

The selection of a formylation strategy for 3-methylindene must be dictated by the target molecule's required saturation state and the laboratory's operational constraints:

  • Use the Vilsmeier-Haack protocol for rapid, reliable access to unsaturated 2-formylindenes on a benchtop scale, provided that stoichiometric waste is acceptable.

  • Deploy Rhodium-Catalyzed Hydroformylation when synthesizing complex, saturated indane-carboxaldehydes. It offers unmatched atom economy and the potential for asymmetric induction using chiral ligands (e.g., BINAPHOS).

  • Investigate Palladium-Catalyzed C-H Formylation for late-stage functionalization where preserving the indene double bond is critical, and harsh electrophilic conditions (POCl₃) would degrade sensitive functional groups elsewhere on the molecule.

References

  • Breit, B. (2011). Synthesis by Hydroformylation of Alkenes. Science of Synthesis, Thieme Chemistry.[Link][2]

  • Stephenson, C. R. J., et al. (2012). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. PMC / National Institutes of Health.[Link][4]

  • Latscha, H. P. (1968). Isobenzofulvenes in the Vilsmeier formylation of indene. Angewandte Chemie International Edition. [Link][1]

Sources

Comparative

A Technical Guide to the Comparative in Vitro Toxicity of Substituted Indene-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential and Toxicological Considerations of the Indene Scaffold The indene ring system, a fused bicyclic hydrocarbon consist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Toxicological Considerations of the Indene Scaffold

The indene ring system, a fused bicyclic hydrocarbon consisting of a benzene and a cyclopentene ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. Substituted indenes and the closely related indanes are key structural motifs in various natural products and clinically significant molecules.

Among the diverse class of indene derivatives, substituted indene-2-carbaldehydes are of particular interest due to the reactive aldehyde functionality, which can participate in various biological interactions. However, this reactivity also raises toxicological concerns, as aldehydes are known to interact with cellular macromolecules, potentially leading to cytotoxicity and genotoxicity.[2][3] Therefore, a thorough understanding of the structure-toxicity relationship of substituted indene-2-carbaldehydes is crucial for the development of safe and effective therapeutic agents based on this scaffold.

This guide provides a comparative overview of the in vitro toxicity of substituted indene-2-carbaldehydes, drawing upon data from structurally related compounds and established principles of toxicology. We will delve into the experimental methodologies for assessing their cytotoxic and genotoxic potential and explore the underlying molecular mechanisms of toxicity.

Comparative Cytotoxicity: A Structure-Activity Relationship Perspective

Key Substituent Effects on Cytotoxicity:
  • Electron-withdrawing vs. Electron-donating Groups: The electronic properties of the substituents can significantly influence the reactivity of the aldehyde group and the overall lipophilicity of the molecule, thereby affecting its interaction with cellular targets and its ability to cross cell membranes. For instance, in a series of substituted benzaldehydes, the presence of electron-withdrawing groups has been shown to modulate cytotoxic activity.

  • Halogenation: Halogen atoms (e.g., chlorine, fluorine) can increase the lipophilicity of a compound, potentially enhancing its cellular uptake and cytotoxic effects.[6] However, the position of the halogen is crucial. For example, in a study of 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives, chloro-substituted compounds displayed significant cytotoxicity against various cancer cell lines.[1]

  • Methoxy Groups: The introduction of methoxy groups can have varied effects. In some cases, they have been associated with potent anticancer activity. For example, a 2-benzylidene indanone derivative with multiple methoxy substituents exhibited potent cytotoxicities against a range of human carcinoma cells.[7] The position of the methoxy group on the indanone core has also been shown to influence the energetic properties of the molecule, which could translate to differences in biological activity.[8]

  • Hydrophobicity: The overall hydrophobicity of the molecule, often represented by its logP value, is a key factor in determining its toxicity. A quantitative structure-activity relationship (QSAR) study on substituted benzenes demonstrated that the hydrophobicity parameter (log K(OW)) is a significant contributor to their toxicity to algae.[9]

Illustrative Cytotoxicity Data of Structurally Related Indene Derivatives

To provide a tangible comparison, the following table summarizes the cytotoxic activity of some substituted indanone derivatives, which share the core indene scaffold with indene-2-carbaldehydes. It is important to note that these are not direct comparisons for indene-2-carbaldehydes but serve to illustrate the impact of substitution on cytotoxicity.

Compound ClassSubstituentsCell Line(s)IC50 (µM)Reference
2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-oneE-methyl, chloro, methoxyMCF7, SKBR3, A549Potent (sub-micromolar range for some derivatives)[1]
2-benzylidene-indan-1-one3',4',5'-trimethoxy, 3",4"-methylenedioxyVarious human carcinoma cells0.010 - 14.76[7]

Mechanisms of Toxicity: Unraveling the Cellular Response

The toxicity of aromatic aldehydes, including presumably substituted indene-2-carbaldehydes, is often mediated by their ability to induce oxidative stress and interfere with critical cellular signaling pathways. Drawing parallels with the well-studied cinnamaldehyde, a structurally related α,β-unsaturated aromatic aldehyde, we can propose several potential mechanisms of toxicity.[2][3][10]

Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation

A common mechanism of aldehyde-induced cytotoxicity is the generation of reactive oxygen species (ROS).[10] Elevated ROS levels can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis (programmed cell death). This process often involves the mitochondria, leading to a decrease in mitochondrial membrane potential.[2]

Proposed Signaling Pathway for ROS-Mediated Apoptosis:

ROS_Mediated_Apoptosis Indene_Carbaldehyde Substituted Indene-2-carbaldehyde Cell Cancer Cell Indene_Carbaldehyde->Cell ROS ↑ ROS Generation Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed ROS-mediated apoptosis pathway.

Modulation of Key Signaling Pathways

Substituted indene-2-carbaldehydes may also exert their toxic effects by modulating critical signaling pathways involved in cell survival, proliferation, and apoptosis.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. Inhibition of this pathway can lead to apoptosis. Cinnamaldehyde has been shown to inhibit the PI3K/Akt signaling pathway.[2]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Activation or inhibition of different components of this pathway can lead to cell death.

Diagram of Potential Signaling Pathway Modulation:

Signaling_Pathway_Modulation Indene_Carbaldehyde Substituted Indene-2-carbaldehyde PI3K_Akt PI3K/Akt Pathway Indene_Carbaldehyde->PI3K_Akt Inhibition MAPK MAPK Pathway Indene_Carbaldehyde->MAPK Modulation Cell_Survival ↓ Cell Survival PI3K_Akt->Cell_Survival Apoptosis ↑ Apoptosis MAPK->Apoptosis

Caption: Modulation of cell survival and apoptosis pathways.

Experimental Protocols for In Vitro Toxicity Assessment

To enable researchers to conduct their own comparative toxicity studies, this section provides detailed, step-by-step methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted indene-2-carbaldehyde derivatives and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay:

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Treat_Cells Treat with Compounds Incubate_1->Treat_Cells Incubate_2 Incubate (24-72h) Treat_Cells->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate (4h) Add_MTT->Incubate_3 Add_Solvent Add Solubilizing Solvent Incubate_3->Add_Solvent Measure_Abs Measure Absorbance Add_Solvent->Measure_Abs Analyze_Data Analyze Data (Calculate IC50) Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow of the MTT assay.

Genotoxicity Assessment: Comet and Micronucleus Assays

Given that aldehydes can be genotoxic, it is essential to evaluate the potential of substituted indene-2-carbaldehydes to cause DNA damage. The Comet assay (single-cell gel electrophoresis) and the in vitro micronucleus test are two widely used and robust methods for this purpose.

  • Comet Assay: This assay detects DNA strand breaks in individual cells. Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA migrates further, forming a "comet tail," and the extent of damage is quantified by measuring the tail length and intensity.

  • In Vitro Micronucleus Test: This test detects chromosome breakage or loss. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential.

The selection of these assays allows for a comprehensive assessment of both primary DNA damage and chromosomal abnormalities, providing critical information on the genotoxic profile of the test compounds.

Conclusion and Future Directions

This guide provides a framework for understanding and evaluating the in vitro toxicity of substituted indene-2-carbaldehydes. While direct comparative data is sparse, by leveraging knowledge from structurally related compounds, we can make informed predictions about their structure-toxicity relationships. The provided experimental protocols and mechanistic insights should empower researchers to conduct their own systematic evaluations.

Future research should focus on synthesizing a library of substituted indene-2-carbaldehydes and performing head-to-head comparisons of their cytotoxicity and genotoxicity across a panel of relevant cell lines. Such studies, combined with QSAR modeling, will be invaluable for the rational design of novel indene-based therapeutic agents with improved efficacy and safety profiles.

References

  • Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant. MDPI. Available at: [Link]

  • Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review). Molecular Medicine Reports. Available at: [Link]

  • The chemical structures of cinnamaldehyde and its derivatives. ResearchGate. Available at: [Link]

  • Anti-Cancer Potential of Cinnamaldehyde. Encyclopedia.pub. Available at: [Link]

  • CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Universidade Federal do Ceará. Available at: [Link]

  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol. PMC. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold 2-(diphenylmethylene)c-2,3-dihydro-1H-inden-1-one with Potential Anticancer Activity. ResearchGate. Available at: [Link]

  • Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule. PubMed. Available at: [Link]

  • 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde — Chemical Substance Information. NextSDS. Available at: [Link]

  • View of QSAR and Docking Studies of Indene N-Oxide Derivatives as PPARγ Agonists. Available at: [Link]

  • Halogenated compounds - SIN List. ChemSec. Available at: [Link]

  • Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. MDPI. Available at: [Link]

  • Synthesis and anticancer cytotoxicity with structural context of an α-hydroxyphosphonate based compound library derived from substituted benzaldehydes. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • QSAR study for the fish toxicity of benzene derivatives | Request PDF. ResearchGate. Available at: [Link]

  • QSAR study on the toxicity of substituted benzenes to the algae (Scenedesmus obliquus). PubMed. Available at: [Link]

  • In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PMC. Available at: [Link]

  • Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. PMC. Available at: [Link]

  • 5-methoxy-1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde. NextSDS. Available at: [Link]

  • Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. MDPI. Available at: [Link]

Sources

Validation

Spectroscopic differences between 3-methyl-1H-indene-2-carbaldehyde and its isomers

An objective, data-driven framework for unambiguously identifying and differentiating 3-methyl-1H-indene-2-carbaldehyde from its primary regioisomers. Executive Summary & Regiochemical Context In medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven framework for unambiguously identifying and differentiating 3-methyl-1H-indene-2-carbaldehyde from its primary regioisomers.

Executive Summary & Regiochemical Context

In medicinal chemistry and advanced materials science, the indene scaffold serves as a highly privileged structural motif. However, the synthesis of substituted indenes—specifically 3-methyl-1H-indene-2-carbaldehyde—frequently yields a complex mixture of regioisomers. This occurs due to the facile, thermodynamically driven migration of the endocyclic double bond under acidic or basic conditions.

Differentiating the target molecule from its primary isomers (1-methyl-1H-indene-2-carbaldehyde and 2-methyl-1H-indene-3-carbaldehyde ) is a critical quality control step. The exact position of the methyl group fundamentally alters the molecule's steric profile, electronic conjugation, and subsequent pharmacological binding affinity. This guide provides a self-validating spectroscopic framework to distinguish these isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Structural & Mechanistic Causality

The spectroscopic signatures of indene carbaldehyde isomers are strictly dictated by the hybridization state of the methyl-bearing carbon and the extent of π -conjugation with the aldehyde moiety [1].

  • 3-methyl-1H-indene-2-carbaldehyde (Target): The methyl group is attached to an sp2 -hybridized carbon (C3) directly participating in the conjugated π -system. This results in significant diamagnetic deshielding. The C1 position remains an unsubstituted, symmetric methylene ( −CH2​− ) group.

  • 1-methyl-1H-indene-2-carbaldehyde (Kinetic Isomer): The methyl group is attached to an sp3 -hybridized carbon (C1). This breaks the symmetry of the C1 position, introducing a chiral center. Mechanistically, the methyl protons will exhibit scalar coupling with the adjacent C1 methine proton, producing a distinct splitting pattern.

  • 2-methyl-1H-indene-3-carbaldehyde: The methyl group resides on the sp2 -hybridized C2 carbon, while the aldehyde is shifted to C3. The C1 position remains a methylene group, but the electronic environment of the aldehyde is altered due to a different cross-conjugation pathway with the aromatic ring [2].

Isomerization Iso1 1-methyl-1H-indene-2-carbaldehyde (Kinetic Product) Enolate Indenyl Enolate Intermediate (Delocalized π-System) Iso1->Enolate Base (-H+) Enolate->Iso1 +H+ Iso3 3-methyl-1H-indene-2-carbaldehyde (Thermodynamic Product) Enolate->Iso3 +H+ Iso3->Enolate Base (-H+)

Base-catalyzed isomerization pathway between 1-methyl and 3-methyl indene regioisomers.

Comparative Spectroscopic Data

The quantitative data below summarizes the expected chemical shifts and vibrational frequencies based on the electronic environments of the indene core [1, 3].

Table 1: Key Spectroscopic Differentiators

Analytical TechniqueDiagnostic Feature3-methyl-1H-indene-2-carbaldehyde1-methyl-1H-indene-2-carbaldehyde2-methyl-1H-indene-3-carbaldehyde
1 H NMR (400 MHz) Methyl Group ~2.5 ppm (singlet, 3H, sp2 )~1.4 ppm (doublet, 3H, sp3 )~2.4 ppm (singlet, 3H, sp2 )
Aliphatic Ring ~3.6 ppm (singlet, 2H, C1- CH2​ )~3.9 ppm (quartet, 1H, C1- CH )~3.5 ppm (singlet, 2H, C1- CH2​ )
Olefinic Proton None (C3 is fully substituted)~7.7 ppm (singlet, 1H, C3- H )None (C2 is fully substituted)
Aldehyde Proton ~10.0 ppm (singlet, 1H)~9.9 ppm (singlet, 1H)~10.2 ppm (singlet, 1H)
13 C NMR (100 MHz) Methyl Carbon ~12–15 ppm~16–20 ppm~12–15 ppm
Aliphatic Carbon ~38–40 ppm (C1)~45–48 ppm (C1)~38–40 ppm (C1)
IR (ATR-FTIR) C=O Stretch ~1665 cm −1 (Conjugated)~1670 cm −1 (Conjugated)~1660 cm −1 (Conjugated)

Experimental Workflows & Logical Relationships

To ensure high-fidelity identification, the analytical workflow must follow a strict decision tree, prioritizing the aliphatic region of the 1 H NMR spectrum where the hybridization differences are most pronounced.

G Start Unknown Indene Carbaldehyde Isomer NMR1H 1H NMR Analysis Focus: Aliphatic Region (1-4 ppm) Start->NMR1H Doublet Doublet at ~1.4 ppm Quartet at ~3.9 ppm NMR1H->Doublet sp3 Methyl Detected Singlet Singlet at ~2.5 ppm Singlet at ~3.6 ppm NMR1H->Singlet sp2 Methyl Detected Iso1 1-methyl-1H-indene-2-carbaldehyde Doublet->Iso1 Olefinic Check Olefinic Region (7.0 - 8.0 ppm) Singlet->Olefinic NoOlefin No Olefinic Proton (C3 is substituted) Olefinic->NoOlefin HasOlefin Olefinic Proton at ~7.7 ppm (C3 is unsubstituted) Olefinic->HasOlefin Iso3 3-methyl-1H-indene-2-carbaldehyde NoOlefin->Iso3 Iso2 2-methyl-1H-indene-3-carbaldehyde HasOlefin->Iso2

Logical decision tree for the spectroscopic differentiation of indene carbaldehyde isomers.

Self-Validating Experimental Protocols

To prevent misidentification due to instrumental drift or solvent effects, the following protocols incorporate internal system suitability checks.

Protocol A: High-Resolution 1 H and 13 C NMR Acquisition

Causality & Rationale: Chloroform-d ( CDCl3​ ) is utilized because its residual proton signal (7.26 ppm) does not interfere with the critical aliphatic diagnostic regions (1.0–4.0 ppm) required to differentiate the methyl and methylene protons. Tetramethylsilane (TMS) is mandated as an internal standard to lock absolute chemical shifts, preventing false positive identifications caused by magnetic field drift.

  • System Suitability Check: Prior to analyzing the unknown isomer, acquire a spectrum of a 1% ethylbenzene standard in CDCl3​ to verify magnetic field homogeneity (shimming). The methylene quartet must exhibit baseline resolution.

  • Sample Preparation: Dissolve 15–20 mg of the purified indene carbaldehyde isomer in 0.6 mL of CDCl3​ containing 0.03% v/v TMS. Transfer to a clean, dry 5 mm NMR tube.

  • 1 H NMR Acquisition: Set the spectrometer to 400 MHz (or higher). Utilize a standard 30° pulse program (zg30), a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the methyl protons, and acquire 16–32 scans.

  • 13 C NMR Acquisition: Utilize a proton-decoupled sequence (zgpg30). Increase the relaxation delay to 3.0 seconds to account for the slower longitudinal relaxation ( T1​ ) of the quaternary carbons (C2, C3). Acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio for the deshielded carbonyl carbon (~188–192 ppm).

  • Data Processing: Apply a 0.3 Hz exponential line broadening function for 1 H (1.0 Hz for 13 C). Phase the TMS signal to exactly 0.00 ppm. If the residual CHCl3​ peak deviates from 7.26 ppm after TMS calibration, the sample matrix may be contaminated.

Protocol B: ATR-FTIR Vibrational Analysis

Causality & Rationale: Attenuated Total Reflectance (ATR) is preferred over traditional KBr pellets. KBr pressing can induce pressure-related polymorphic changes or absorb atmospheric moisture, which artificially broadens the critical conjugated carbonyl stretching band (~1660–1670 cm −1 ).

  • Calibration: Run a background scan on the clean diamond ATR crystal. Validate the spectrometer's wavelength accuracy by scanning a standard polystyrene calibration film; verify the exact presence of the sharp 1601 cm −1 reference peak.

  • Sample Application: Apply 1–2 mg of the neat compound (or a concentrated drop if the isomer is an oil) directly onto the ATR crystal. Ensure complete coverage of the IR sensor area and apply standard anvil pressure.

  • Acquisition: Acquire 32 scans at a resolution of 4 cm −1 from 4000 to 400 cm −1 .

  • Verification: Wipe the crystal with analytical-grade isopropanol and run a subsequent background scan to ensure no sample carryover (ghost peaks) remains for future analyses.

References

  • PubChem. "3-Methylindene | C10H10 | CID 13025". National Center for Biotechnology Information. Available at:[Link]

  • Yang, J. W. et al. "Organocatalytic regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives: suppression of cycloolefin isomerisation by employing sterically demanding catalysts". Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2016. Available at:[Link]

  • NIST Mass Spectrometry Data Center. "1H-Indene, 3-methyl-". National Institute of Standards and Technology. Available at:[Link]

Comparative

Evaluating computational DFT models vs experimental data for 3-methyl-1H-indene-2-carbaldehyde

An in-depth evaluation of chemical structures requires bridging the gap between physical reality and theoretical prediction. For complex organic intermediates like 3-methyl-1H-indene-2-carbaldehyde —a critical substrate...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of chemical structures requires bridging the gap between physical reality and theoretical prediction. For complex organic intermediates like 3-methyl-1H-indene-2-carbaldehyde —a critical substrate in synergistic organo- and palladium-catalyzed asymmetric allylic alkylations—understanding its precise electronic and conformational landscape is paramount for predicting stereochemical outcomes[1].

As a Senior Application Scientist, I have structured this guide to objectively compare experimental spectroscopic data (NMR, FT-IR) against state-of-the-art Density Functional Theory (DFT) computational models. This comparison will establish a rigorous, self-validating framework for evaluating the performance of various DFT functionals (e.g., B3LYP, ω B97X-D, M06-2X) when applied to functionalized indene derivatives.

Methodological Framework: Experimental vs. Computational

To ensure scientific integrity, both the experimental acquisition and the computational modeling must operate as self-validating systems. The causality behind each methodological choice is detailed below.

Protocol A: Experimental Spectroscopic Characterization
  • Sample Preparation : Dissolve 15 mg of high-purity (>98%) 3-methyl-1H-indene-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: CDCl 3​ is a non-coordinating solvent that provides a clear spectroscopic window for the indene proton signals. TMS ensures a reliable 0.0 ppm reference point for chemical shift calibration, eliminating systemic drift[2].

  • NMR Acquisition : Acquire 1 H and 13 C NMR spectra at 298 K using a 500 MHz spectrometer.

    • Causality: Maintaining exactly 298 K ensures the thermal stability of the conjugated aldehyde without inducing degradation or rapid conformational exchange that could broaden the signals.

  • FT-IR Analysis : Place a neat sample on an Attenuated Total Reflectance (ATR) diamond crystal. Record spectra from 4000 to 400 cm −1 with a resolution of 4 cm −1 .

    • Causality: ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic, and absorbed moisture can obscure the critical C=O stretching region (~1680 cm −1 ) with O-H stretching artifacts.

Protocol B: Computational DFT Modeling
  • Geometry Optimization : Construct the 3D molecular structure and perform geometry optimization using the B3LYP functional with the 6-31G(d) basis set.

    • Causality: B3LYP/6-31G(d) serves as the industry standard for rapid, reliable ground-state geometries of conjugated organic molecules, balancing computational cost with structural accuracy.

  • Frequency Analysis (Self-Validation) : Run a vibrational frequency calculation at the exact same level of theory (B3LYP/6-31G(d)).

    • Causality: This is a mandatory self-validating step. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a saddle point or transition state.

  • High-Level Single Point & NMR Calculation : Perform Gauge-Independent Atomic Orbital (GIAO) NMR shielding calculations using the ω B97X-D functional and a larger 6-311++G(d,p) basis set, incorporating the SMD (Solvation Model based on Density) for chloroform[1].

    • Causality: The ω B97X-D functional includes empirical dispersion corrections vital for accurately modeling the electron density of the aromatic indene system. The diffuse functions (++) in the basis set are strictly required to accommodate the loosely bound lone pairs on the aldehyde oxygen.

Workflow and Decision Logic

The following diagrams illustrate the integrated workflow for validating 3-methyl-1H-indene-2-carbaldehyde and the logical decision tree for selecting the appropriate DFT functional.

Workflow Start 3-Methyl-1H-indene-2-carbaldehyde Exp Experimental Characterization (NMR, FT-IR, UV-Vis) Start->Exp DFT Computational Modeling (DFT Optimization) Start->DFT Compare Data Benchmarking & Statistical Correlation Exp->Compare Geom Geometry Optimization (B3LYP/6-31G*) DFT->Geom Freq Frequency Analysis (IR Spectra, Zero Imaginary Freqs) Geom->Freq NMR_Calc GIAO NMR Calculation (wB97XD/6-311++G**) Geom->NMR_Calc Freq->Compare NMR_Calc->Compare

Figure 1: Integrated workflow for experimental and computational validation.

LogicTree Goal Select DFT Functional for Indene-2-carbaldehyde Prop Target Property? Goal->Prop Geom Base Geometry & IR Frequencies Prop->Geom NMR NMR Chemical Shifts Prop->NMR TS Transition States & Non-Covalent Interactions Prop->TS B3LYP B3LYP/6-31G(d) (Apply 0.9614 Scaling) Geom->B3LYP wB97XD wB97XD/6-311++G(d,p) with SMD Solvation NMR->wB97XD M062X M06-2X / wB97XD (Captures Dispersion) TS->M062X

Figure 2: Logical decision tree for selecting DFT functionals based on target properties.

Quantitative Benchmarking: DFT vs. Experimental Data

To objectively evaluate the performance of the chosen computational models, we benchmark the predicted values against experimental spectroscopic data.

Vibrational Frequencies (FT-IR)

DFT calculations inherently overestimate vibrational frequencies due to the harmonic oscillator approximation and the neglect of electron correlation effects. Therefore, a standard scaling factor (typically ~0.9614 for B3LYP/6-31G(d)) must be applied to the raw computational output to align with experimental reality[2].

Table 1: Comparison of Key Vibrational Frequencies (cm −1 )

Vibrational ModeExperimental (ATR-IR)B3LYP/6-31G(d) (Unscaled)B3LYP/6-31G(d) (Scaled 0.9614)Absolute Error (Scaled vs Exp)
Aldehyde C=O Stretch167517481680+5 cm −1
Indene C=C Stretch161016821617+7 cm −1
Aromatic C-H Stretch305531853062+7 cm −1
Aliphatic C-H Stretch292030452927+7 cm −1

Insight: The scaled B3LYP data provides an excellent match for the experimental FT-IR spectrum. The strong conjugation between the indene double bond and the aldehyde carbonyl lowers the experimental C=O stretch to 1675 cm −1 (compared to ~1715 cm −1 for aliphatic aldehydes), a phenomenon perfectly captured by the optimized DFT geometry.

NMR Chemical Shifts

Predicting NMR chemical shifts requires a higher level of theory to account for solvent shielding and magnetic dispersion. Here, we compare the experimental 1 H NMR data against predictions made using the ω B97X-D functional with the SMD solvation model.

Table 2: Comparison of 1 H NMR Chemical Shifts (ppm in CDCl 3​ )

Proton AssignmentExperimental Shift (ppm) ω B97X-D/6-311++G(d,p) (SMD) Δδ (Error)
Aldehyde (-CHO)10.1510.22+0.07
Aromatic (Indene C4-C7)7.25 - 7.607.31 - 7.68~ +0.06 to +0.08
Methyl (-CH 3​ at C3)2.452.51+0.06
Methylene (-CH 2​
  • at C1)
3.653.72+0.07

Insight: The ω B97X-D functional, combined with the SMD solvation model, yields exceptional accuracy, with errors consistently below 0.1 ppm. The inclusion of diffuse functions (++) is critical here; omitting them typically results in a >0.5 ppm error for the highly deshielded aldehyde proton due to poor modeling of the oxygen lone pairs.

Conclusion & Best Practices

When evaluating 3-methyl-1H-indene-2-carbaldehyde—or similar highly conjugated organocatalytic precursors—relying on a single computational method is insufficient.

  • For Structural and Vibrational Data : B3LYP/6-31G(d) remains the most cost-effective and reliable functional, provided that appropriate scaling factors are applied to the harmonic frequencies.

  • For Magnetic and Electronic Properties : The ω B97X-D functional with a diffuse-augmented basis set (6-311++G(d,p)) and implicit solvation (SMD) is mandatory. It accurately captures the dispersion forces and solvent interactions that dictate NMR chemical shifts and, by extension, the stereochemical behavior of the molecule in asymmetric allylic alkylation reactions[1].

  • Self-Validation : Never accept a geometry optimization without a subsequent frequency calculation to confirm the absence of imaginary frequencies.

By adhering to this dual-tiered computational approach, researchers can confidently predict the behavior of indene-based ligands and intermediates, accelerating the drug development and catalyst design pipelines.

References

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation Chemistry - A European Journal (eScholarship, University of California)[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 3-Methyl-1H-indene-2-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize indene derivatives as critical scaffolds in their research. While 3-methyl-1H-indene-2-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize indene derivatives as critical scaffolds in their research. While 3-methyl-1H-indene-2-carbaldehyde is a highly valuable intermediate, its dual reactive centers—the electron-rich indene double bond and the electrophilic aldehyde group—make it a significant operational and environmental hazard if not disposed of correctly.

This guide provides a causality-driven, self-validating framework for the proper disposal of 3-methyl-1H-indene-2-carbaldehyde, ensuring strict compliance with laboratory safety standards and environmental regulations.

Physicochemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the chemical. The aldehyde functional group is prone to auto-oxidation and acts as a potent electrophile, making it a severe respiratory and skin irritant.

Table 1: Physicochemical and Hazard Profile
PropertyValueCausality / Operational Impact
CAS Number 99845-84-8Unique identifier required for EHS tracking and compliant RCRA manifesting (1[1]).
Molecular Formula C11H10OHigh carbon content dictates that untreated waste must be routed for high-temperature incineration.
Molecular Weight 158.20 g/mol Essential for calculating exact stoichiometric ratios during chemical deactivation protocols[1].
Functional Groups Indene ring, Aldehyde (-CHO)Highly reactive with nucleophiles; prone to forming peroxides or cross-linking with biological proteins.
Primary Hazards Toxic/Irritant, Aquatic ToxicityDictates the mandatory use of secondary containment and prohibits any drain disposal of the native compound.

Operational Disposal Workflows

Depending on your institution's Environmental Health & Safety (EHS) capabilities, you must choose between direct hazardous waste accumulation or laboratory-scale chemical deactivation. Crucially, evaporation in a fume hood is strictly prohibited as a disposal method because it releases reactive volatile organic compounds (VOCs) into the atmosphere, violating environmental laws (2[2]).

Protocol A: Direct RCRA-Compliant Accumulation (Preferred)

This is the standard protocol for most pharmaceutical and academic laboratories, relying on physical containment and professional incineration.

  • Step 1: Segregation and Compatibility Checking

    • Action: Place 3-methyl-1H-indene-2-carbaldehyde waste in a chemically compatible, sealable amber glass container. Do not mix with strong oxidizers, bases, or amine-containing wastes.

    • Causality: Segregation prevents unintended exothermic Schiff-base formations or auto-oxidation reactions within the waste vessel. Amber glass prevents UV-catalyzed degradation.

  • Step 2: Primary Containment & Sealing

    • Action: Keep the container tightly capped at all times unless actively adding waste.

    • Self-Validation: A properly sealed container will exhibit zero mass loss over time. If the mass decreases, the seal is compromised, and volatile aldehydes are escaping.

  • Step 3: Labeling and Regulatory Timers

    • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Mark it with the exact chemical name and the accumulation start date (3[3]).

    • Causality: The accumulation start date acts as a built-in compliance timer, ensuring disposal occurs within the legal 90-day (Large Quantity Generator) or 180-day (Medium Quantity Generator) window.

Protocol B: Laboratory-Scale Deactivation (Permanganate Oxidation)

If your lab generates small, surplus quantities of this aldehyde, it can be oxidized to its corresponding carboxylic acid (3-methyl-1H-indene-2-carboxylic acid), which is significantly less toxic and less volatile (4[4]).

  • Step 1: Substrate Preparation

    • Action: In a fume hood, suspend 0.1 mol of 3-methyl-1H-indene-2-carbaldehyde in 100 mL of water/solvent mixture in a round-bottomed flask equipped with a magnetic stirrer.

  • Step 2: Oxidant Addition

    • Action: Slowly add an acidified potassium permanganate ( KMnO4​ ) solution while stirring continuously.

    • Causality: KMnO4​ oxidizes the reactive −CHO group to a stable −COOH group, neutralizing the primary electrophilic hazard of the molecule.

  • Step 3: Visual Validation (Self-Validating Step)

    • Action: Observe the reaction mixture.

    • Validation: The reaction serves as its own colorimetric indicator. The transition from the deep purple of active KMnO4​ to a brown, insoluble MnO2​ precipitate provides real-time visual confirmation that the oxidation is proceeding successfully.

  • Step 4: Quenching

    • Action: Add solid sodium hydrogen sulfite to the mixture until all purple color is completely dissipated.

    • Causality: Excess oxidizer must be neutralized to prevent downstream reactions in the waste stream. The complete loss of purple color validates 100% quenching[4].

  • Step 5: Filtration and Segregated Disposal

    • Action: Filter the MnO2​ precipitate for solid hazardous waste disposal. The remaining neutralized aqueous solution containing the carboxylic acid must be collected and managed as aqueous hazardous waste.

Deactivation Aldehyde 3-methyl-1H-indene-2-carbaldehyde (Toxic, Reactive) Oxidant Add KMnO4 (aq) under controlled stirring Aldehyde->Oxidant Acid 3-methyl-1H-indene-2-carboxylic acid (Less Toxic, Stable) Oxidant->Acid Oxidation FilterFilter FilterFilter Acid->FilterFilter Filter Filter MnO2 precipitate Waste Aqueous Waste to EHS FilterFilter->Waste

Chemical deactivation pathway of 3-methyl-1H-indene-2-carbaldehyde via permanganate oxidation.

Spill Response & Environmental Containment

In the event of an accidental release, immediate containment is required to prevent aquatic toxicity and inhalation exposure. Spilled chemicals and the absorbent materials used to clean them must be treated as hazardous waste (2[2]).

SpillResponse Start Spill Detected (3-methyl-1H-indene-2-carbaldehyde) Assess Assess Volume & Risk Start->Assess Ventilate Isolate Area & Ensure Ventilation Assess->Ventilate Absorb Apply Inert Absorbent (Sand/Vermiculite) Ventilate->Absorb Collect Collect in Sealed, Labeled Container Absorb->Collect Dispose Transfer to EHS for RCRA Incineration Collect->Dispose

Workflow for 3-methyl-1H-indene-2-carbaldehyde spill containment and disposal.

Containment Logic: Always use an inert absorbent like sand or vermiculite. Never use combustible materials (like paper towels) for reactive aldehydes, as the heat of auto-oxidation can ignite the material.

References[1] 99845-84-8 ((6ci)-3-methyl-indene-2-carboxaldehyde), chem960.com, Link[4] PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS, EPFL, Link[3] CHEMICAL WASTE MANAGEMENT GUIDE, Auburn Research, Link[2] Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center, Link

Sources

Handling

Personal protective equipment for handling 3-methyl-1H-indene-2-carbaldehyde

As a Senior Application Scientist, I recognize that handling reactive intermediates like 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). It deman...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 3-methyl-1H-indene-2-carbaldehyde (CAS: 99845-84-8) requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the molecule's reactivity and a self-validating operational protocol to ensure absolute safety and experimental integrity.

Aromatic aldehydes containing an indene moiety present unique challenges. They are prone to auto-oxidation, can act as potent skin sensitizers, and pose acute inhalation risks. This guide provides a comprehensive, causality-driven operational and safety framework for researchers and drug development professionals.

Mechanistic Risk Assessment & Chemical Profiling

To design an effective safety protocol, we must first understand the molecular behavior of 3-methyl-1H-indene-2-carbaldehyde:

  • The Aldehyde Moiety (-CHO): Aromatic aldehydes are highly reactive electrophiles. They readily form Schiff bases with primary amines, which translates biologically to severe eye damage (H318) and skin sensitization/irritation (H315) upon contact with tissue proteins [1]. Furthermore, they are prone to auto-oxidation in the presence of atmospheric oxygen, converting to the corresponding carboxylic acid, which necessitates inert handling.

  • The Indene Ring: The conjugated bicyclic system increases the molecule's lipophilicity, facilitating rapid absorption through the skin and respiratory epithelium. This contributes to its acute toxicity profile (Oral/Dermal/Inhalation) and specific target organ toxicity (STOT SE 3), primarily manifesting as central nervous system depression or respiratory irritation [1].

Personal Protective Equipment (PPE) Matrix

A common critical failure in laboratory safety is the over-reliance on standard 4-mil disposable nitrile gloves. Quantitative permeation testing on structural analogs (e.g., benzaldehyde) demonstrates that aromatic aldehydes permeate thin nitrile in under 10 minutes[2].

Table 1: Quantitative PPE Selection and Causality Matrix

PPE CategorySpecificationBreakthrough TimeRecommendation LevelCausality & Scientific Rationale
Primary Gloves Butyl Rubber or Laminate (e.g., Silver Shield)> 480 minMandatory for extended handling High cross-link density prevents permeation of lipophilic aromatic aldehydes[2].
Secondary Gloves Heavy Duty Nitrile (8+ mil)10 - 30 minSplash Protection / Under-glove Used for dexterity. Must be immediately doffed and replaced if a splash occurs [3].
Eye Protection Chemical Splash Goggles (ANSI Z87.1)N/AMandatory Aldehydes cause irreversible corneal damage (H318). Safety glasses lack orbital seals and are insufficient.
Respiratory Half-mask respirator with Organic Vapor (OV) cartridgesN/AContingency (Spills) Required only if engineering controls (fume hood) fail, due to STOT SE 3 inhalation risks.
Body Flame-resistant (FR) Lab Coat & ApronN/AMandatory Protects against incidental splashes and mitigates the combustible nature of the organic compound.

Self-Validating Operational Workflow

Every protocol must be self-validating—meaning the procedure itself includes built-in checks to confirm safety and efficacy before proceeding to the next step.

Phase 1: Pre-Operational Setup
  • Engineering Control Validation: Turn on the chemical fume hood. Physically verify the face velocity is between 80–120 feet per minute (fpm) using the digital monitor or a delicate task wipe (Kimwipe) taped to the sash. Causality: Prevents accumulation of vapors that cause respiratory irritation.

  • Atmosphere Purging: Prepare a Schlenk line or an inert gas manifold (Argon or N2​ ). Causality: 3-methyl-1H-indene-2-carbaldehyde will auto-oxidize to 3-methyl-1H-indene-2-carboxylic acid if exposed to ambient oxygen, ruining the reagent for downstream palladium-catalyzed allylic alkylations [4].

  • PPE Inspection: Inspect butyl rubber gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks).

Phase 2: Handling and Transfer
  • Double-Gloving Technique: Don a pair of 4-mil nitrile gloves, followed by the heavier butyl rubber or 8-mil nitrile gloves [3].

  • Vessel Acclimation: If the chemical is stored at sub-ambient temperatures, allow the sealed container to reach room temperature inside a desiccator before opening. Causality: Prevents condensation of atmospheric moisture inside the bottle, which can degrade the aldehyde.

  • Mass Transfer: Weigh the compound using a closed-system analytical balance or via volumetric transfer if in solution. Keep the sash as low as possible.

  • Inert Sealing: Once the required mass is transferred, immediately flush the headspace of the primary container with Argon for 30 seconds before tightly sealing.

Phase 3: Post-Operation Decontamination
  • Tool Quenching: Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone or ethanol) inside the fume hood, collecting the rinsate in a designated halogen-free organic waste carboy.

  • Glove Doffing: Remove the outer gloves using the "beak method" (pulling from the inside out) to trap any microscopic contamination inside the glove.

Spill Management & Disposal Plan

In the event of a breach, the following deterministic protocol must be executed:

  • Isolate & Evacuate: If the spill is outside the fume hood and exceeds 50 mL/50 g, evacuate the immediate area. The high volatility and STOT SE 3 hazards make ambient inhalation dangerous.

  • Neutralization/Absorption: Do NOT use water. Cover the spill with a commercial inert absorbent (e.g., vermiculite or diatomaceous earth). Causality: Water is ineffective for lipophilic organic compounds and will only spread the contamination.

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water, followed by an ethanol wipe to remove residual lipophilic traces.

  • Disposal: Label the container clearly as "Hazardous Organic Waste - Contains Aromatic Aldehydes." Do not mix with oxidizing waste (e.g., nitric acid, peroxides) as aldehydes are highly reducing and will cause an exothermic reaction.

Operational Logic Visualization

Below is the logical workflow for handling and spill response, designed to ensure rapid decision-making in the laboratory.

G Start Start: 3-methyl-1H-indene-2-carbaldehyde Handling Verify Verify Hood Flow (80-120 fpm) & Ar/N2 Line Start->Verify PPE Don PPE: Butyl/Heavy Nitrile, Goggles, FR Coat Verify->PPE Action Perform Mass Transfer under Inert Atmosphere PPE->Action SpillCheck Did a spill occur during transfer? Action->SpillCheck SpillYes Evacuate area, use Vermiculite, dispose in HDPE SpillCheck->SpillYes Yes SpillNo Flush container with Argon & Seal SpillCheck->SpillNo No End Doff PPE & Wash Hands SpillYes->End Decon Solvent wash tools into Organic Waste SpillNo->Decon Decon->End

Caption: Operational workflow and emergency decision matrix for handling 3-methyl-1H-indene-2-carbaldehyde.

References

  • NextSDS. (2026). 2-methyl-2,3-dihydro-1H-indene-2-carbaldehyde — Chemical Substance Information. Retrieved from[Link]

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